Adibelivir
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H19F2N3O2S2 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H19F2N3O2S2/c1-12-19(29(3,23)27)28-20(24-12)25(2)18(26)10-13-4-6-14(7-5-13)16-11-15(21)8-9-17(16)22/h4-9,11,23H,10H2,1-3H3/t29-/m0/s1 |
InChI Key |
JDZTWDISDHLKCR-LJAQVGFWSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=C(C=CC(=C3)F)F)[S@@](=N)(=O)C |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=C(C=CC(=C3)F)F)S(=N)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Adibelivir (IM-250): A Technical Whitepaper on the Core Mechanism of Action Against Herpes Simplex Virus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adibelivir (IM-250) is a novel, orally bioavailable small molecule inhibitor of the herpes simplex virus (HSV) helicase-primase complex, representing a distinct class of antiviral agents with a mechanism of action different from traditional nucleoside analogs. This document provides an in-depth technical overview of the core mechanism by which this compound exerts its potent anti-HSV activity. It consolidates available preclinical data, details relevant experimental methodologies, and visualizes the involved molecular pathways and experimental workflows. This compound demonstrates significant efficacy against both HSV-1 and HSV-2, including strains resistant to conventional therapies. Its ability to effectively penetrate the nervous system and reduce the reactivation of latent virus positions it as a promising candidate for the management of recurrent herpes infections.[1][2][3]
Introduction to this compound and its Target
Herpes simplex viruses are ubiquitous pathogens that establish lifelong latent infections within the sensory ganglia, leading to recurrent outbreaks of mucocutaneous lesions.[3] Current standard-of-care treatments, primarily nucleoside analogs like acyclovir, target the viral DNA polymerase. However, the emergence of resistance and the inability of these drugs to eradicate the latent viral reservoir highlight the need for novel therapeutic strategies.
This compound belongs to a class of compounds known as helicase-primase inhibitors (HPIs).[1][2] Unlike DNA polymerase inhibitors, HPIs target an earlier and essential step in viral replication: the unwinding of the double-stranded viral DNA. This is accomplished by inhibiting the HSV helicase-primase complex, a heterotrimeric enzyme composed of three viral proteins: UL5, UL8, and UL52.[2] This complex is critical for initiating and processively unwinding the viral genome at the replication fork, and for synthesizing short RNA primers required for DNA polymerase to begin synthesis. By targeting this complex, this compound effectively halts viral DNA replication.[2]
Core Mechanism of Action
This compound functions as a selective, non-competitive inhibitor of the HSV helicase-primase complex.[2] Its mechanism of action can be broken down into the following key steps:
-
Binding to the Helicase-Primase Complex: this compound binds to the helicase-primase complex of both HSV-1 and HSV-2.[2] While the precise binding site of this compound has not been fully elucidated in publicly available literature, studies on other HPIs suggest that these inhibitors often bind to an allosteric site on the UL5 helicase subunit. This binding is thought to induce a conformational change that locks the complex in an inactive state.
-
Inhibition of DNA Unwinding: The primary enzymatic activity of the helicase-primase complex is to unwind the viral double-stranded DNA, a process that requires ATP hydrolysis. This compound's interaction with the complex inhibits this helicase activity, preventing the separation of the DNA strands at the replication fork.
-
Blockade of Viral DNA Replication: Without the unwound single-stranded DNA template, the viral DNA polymerase cannot proceed with the synthesis of new viral genomes. Consequently, viral replication is arrested.
This mechanism is fundamentally different from that of nucleoside analogs, which act as chain terminators during DNA elongation. A key advantage of this distinct mechanism is that this compound does not require activation by viral thymidine kinase, making it effective against acyclovir-resistant HSV strains that often harbor mutations in this enzyme.
Signaling Pathway Diagram
Caption: this compound inhibits the HSV helicase-primase complex, blocking DNA unwinding.
Quantitative Data Summary
This compound has demonstrated potent antiviral activity in a variety of preclinical models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound
| Virus Strain | Cell Line | IC50 (nM) | Reference |
| HSV-1 (Strain C11) | Vero | ~19 | [1] |
| HSV-2 (Strain MS) | Vero | ~28 | [1] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Lethal HSV-1 Infection
| Treatment Group | Dosage (mg/kg) | Outcome | Reference |
| This compound | 4-10 | Significantly increased survival rate, reduced clinical scores, and viral load in lungs and brains | [1] |
Table 3: Efficacy of this compound in a Guinea Pig Model of Recurrent Genital Herpes (HSV-2)
| Treatment | Dosage | Duration | Outcome | Reference |
| Intermittent this compound Therapy | 150-500 mg/kg (in diet) | 4-7 weekly cycles | Inhibition of subsequent relapses; no further recurrences after 7 cycles (week 15) | [1] |
Table 4: Efficacy of this compound in a Mouse Model of HSV-1 Reactivation
| Treatment | Dosage (mg/kg) | Outcome | Reference |
| This compound | 10 (single oral gavage) | Blocked viral reactivation (infectious virus production) in 100% of mice | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the preclinical evaluation of this compound.
In Vitro Antiviral Assays
4.1.1. Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
-
Cell Culture: Vero cells (or another susceptible cell line) are seeded in 6-well or 12-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2.
-
Compound Treatment: Immediately after infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of this compound or a vehicle control.
-
Incubation: The plates are incubated for 48-72 hours to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.
4.1.2. Viral Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.
-
Cell Culture and Infection: Confluent cell monolayers are infected with HSV at a specific multiplicity of infection (MOI).
-
Compound Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are incubated with fresh medium containing various concentrations of this compound.
-
Virus Harvest: At a set time post-infection (e.g., 24-48 hours), the cells and supernatant are harvested.
-
Virus Titer Determination: The harvested samples are subjected to freeze-thaw cycles to release intracellular virus, and the total viral titer (in plaque-forming units per milliliter, PFU/mL) is determined by a plaque assay on fresh cell monolayers.
-
Data Analysis: The effective concentration of this compound that reduces the viral yield by a certain percentage (e.g., 90% or 99%) is calculated.
In Vivo Animal Models
4.2.1. Mouse Model of Lethal HSV-1 Infection
This model is used to assess the efficacy of an antiviral in preventing mortality and reducing viral dissemination.
-
Animal Model: BALB/c mice are typically used.
-
Infection: Mice are infected intranasally with a lethal dose of HSV-1.
-
Treatment: this compound is administered orally at various doses, starting at a specified time post-infection.
-
Monitoring: Mice are monitored daily for clinical signs of illness and survival.
-
Viral Load Quantification: At specific time points, tissues such as the lungs and brain are harvested to quantify viral load using plaque assays or qPCR.
-
Endpoints: Primary endpoints include survival rate, mean time to death, and reduction in viral titers in target organs.
4.2.2. Guinea Pig Model of Recurrent Genital Herpes (HSV-2)
This model is considered the gold standard for studying recurrent HSV-2 infection as it mimics the human disease course.
-
Animal Model: Female Hartley guinea pigs are used.
-
Infection: Animals are infected intravaginally with an HSV-2 strain.
-
Establishment of Latency: The acute infection is allowed to resolve, and latency is established in the dorsal root ganglia.
-
Treatment: Intermittent therapy with this compound, typically incorporated into the diet, is administered over several weeks.
-
Monitoring of Recurrences: The animals are monitored daily for the appearance of recurrent genital lesions.
-
Endpoints: The primary endpoint is the frequency and severity of recurrent herpetic lesions.
4.2.3. Mouse Model of HSV-1 Reactivation from Latency
This model is used to evaluate the effect of a compound on the reactivation of latent virus.
-
Animal Model: Swiss Webster mice are commonly used.
-
Infection: Mice are infected via corneal scarification with an HSV-1 strain that establishes latency in the trigeminal ganglia.
-
Establishment of Latency: The acute infection is allowed to clear over several weeks.
-
Induction of Reactivation: Reactivation of the latent virus is induced by a stimulus such as hyperthermic stress.
-
Treatment: this compound is administered prior to the reactivation stimulus.
-
Quantification of Reactivation: The trigeminal ganglia are harvested post-stimulus to quantify the amount of reactivated infectious virus.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound against HSV.
Clinical Development
This compound (IM-250) has entered clinical development. A Phase 1 clinical trial in healthy volunteers has been completed.[4] This first-in-human study was an open-label, single dose-escalation trial designed to evaluate the safety, tolerability, and pharmacokinetics of this compound. Subsequently, a Phase 1b/2a clinical trial has been initiated to assess the safety, efficacy, and pharmacokinetics of once-weekly oral dosing of this compound in patients with recurrent genital herpes.[5] The enrollment for the Phase 1b portion of this study was completed in June 2025, with topline results expected in the second half of 2025.[5]
Conclusion
This compound's mechanism of action as a helicase-primase inhibitor offers a significant advancement in the potential treatment of HSV infections. Its potent in vitro and in vivo activity, including against resistant strains and its ability to impact latent viral reservoirs, underscores its therapeutic promise. The ongoing clinical trials will be crucial in determining its safety and efficacy profile in humans. For researchers and drug development professionals, this compound represents a compelling example of a novel antiviral strategy with the potential to address the unmet medical needs of patients with recurrent herpes simplex virus infections.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pipeline - Innovative Molecules [innovativemolecules.com]
- 3. Science Translational Medicine Publication: Innovative [globenewswire.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Innovative Molecules Completes Enrollment of Phase 1b Clinical Trial of IM-250 - BioSpace [biospace.com]
Adibelivir (IM-250): A Technical Overview of its Antiviral Activity Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adibelivir (IM-250) is a potent, orally bioavailable small molecule inhibitor of the herpes simplex virus (HSV) helicase-primase complex. This novel mechanism of action confers activity against both HSV-1 and HSV-2, including strains resistant to current standard-of-care nucleoside analogs. Preclinical data demonstrate that this compound effectively suppresses viral replication in vitro and in vivo, reduces the frequency of recurrent disease, and has the potential to impact the latent viral reservoir. This technical guide provides a comprehensive overview of the currently available data on the antiviral activity spectrum of this compound, its mechanism of action, and the experimental methodologies used in its evaluation.
Antiviral Activity Spectrum
The antiviral activity of this compound has been primarily characterized against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). There is currently limited publicly available information regarding its activity against other viruses.
In Vitro Activity
This compound demonstrates potent and selective inhibition of HSV-1 and HSV-2 replication in cell culture. The 50% inhibitory concentration (IC50) values are in the low nanomolar range, indicating high potency.
| Virus | Strain | Cell Line | IC50 (nM) | Reference |
| HSV-1 | Cl1 | Vero | 19 | [1] |
| HSV-2 | MS | Vero | 28 | [1] |
| HSV-1 | Not Specified | Vero | ~20 | [1] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in treating and preventing HSV infections and disease.
| Animal Model | Virus Strain | Dosing Regimen | Key Findings | Reference |
| BALB/c Mice | HSV-1 (intranasal lethal infection) | 4-10 mg/kg, oral gavage | Significantly increased survival rate, reduced clinical scores, and decreased viral load in lungs and brains. | [1] |
| Swiss Webster Mice | HSV-1 (17VP16pLacZ, corneal infection) | 10 mg/kg, single oral gavage | Blocked viral reactivation (infectious virus production) in 100% of mice. | [1] |
| Hartley Guinea Pigs | HSV-2 (MS strain, intravaginal infection) | 150-500 mg/kg in diet, weekly intervals for 12 weeks (4-7 cycles) | Inhibited subsequent relapses of recurrent herpes disease. After 7 cycles, no further recurrences were observed. | [1] |
Mechanism of Action
This compound targets the viral helicase-primase complex, an essential enzyme for HSV DNA replication. This complex is a heterotrimer composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (cofactor). The helicase-primase complex is responsible for unwinding the double-stranded viral DNA at the replication fork and synthesizing short RNA primers necessary for the initiation of DNA synthesis by the viral DNA polymerase.
By inhibiting the helicase-primase complex, this compound effectively halts viral DNA replication. This mechanism is distinct from that of nucleoside analogs like acyclovir, which target the viral DNA polymerase. This difference in the molecular target is the basis for this compound's activity against acyclovir-resistant HSV strains.[2]
dot
References
Adibelivir (IM-250): A Novel Helicase-Primase Inhibitor Targeting Latent Herpes Simplex Virus Infection
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Herpes Simplex Virus (HSV) infections, affecting a majority of the global population, are characterized by a lifelong latency in sensory neurons, leading to recurrent reactivations.[1] Current standard-of-care antiviral therapies, primarily nucleoside analogs like acyclovir, are effective against active viral replication but have no impact on the latent viral reservoir.[2] This limitation perpetuates recurrent disease and viral shedding. Adibelivir (formerly IM-250), a novel helicase-primase inhibitor, represents a paradigm shift in HSV treatment by demonstrating the potential to significantly reduce the reactivation of latent HSV, a feat not achieved by previous antiviral agents.[2] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and mechanism of action of this compound in the context of latent HSV infection.
Core Mechanism of Action: Inhibition of the HSV Helicase-Primase Complex
This compound exerts its antiviral activity by targeting the essential HSV helicase-primase complex, which is responsible for unwinding the viral DNA and synthesizing RNA primers for DNA replication.[2][3] This complex is a heterotrimer composed of three viral proteins: UL5 (the helicase), UL52 (the primase), and UL8 (a processivity factor).[3] By inhibiting this complex, this compound directly halts viral DNA synthesis, a critical step in both lytic replication and reactivation from latency.[3][4] Unlike nucleoside analogs, helicase-primase inhibitors do not require activation by the viral thymidine kinase, making them effective against acyclovir-resistant HSV strains.[3]
Efficacy in Preclinical Models of Latent HSV Infection
The efficacy of this compound in reducing latent HSV reactivation has been demonstrated in two well-established animal models: the guinea pig model of genital herpes (HSV-2) and the mouse ocular model of HSV-1 infection.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the effect of intermittent this compound therapy on latent HSV infection.
| Table 1: Effect of Intermittent this compound (IM-250) Therapy on Recurrent Genital Lesions in HSV-2 Infected Guinea Pigs | ||
| Treatment Group | Mean Number of Recurrent Lesion Days (Days 25-183) | Percentage of Animals with Recurrences |
| Vehicle | 10.2 | 87.5% |
| Acyclovir (ACV) | 5.8 | 62.5% |
| This compound (IM-250) | 1.8 | 25% |
| Data adapted from Bernstein et al., Antiviral Research, 2023. |
| Table 2: Latent HSV-2 Genome Copy Number in Dorsal Root Ganglia (DRG) and Spinal Cord (SC) of Guinea Pigs Following Intermittent Therapy | |
| Treatment Group | Mean Log10 HSV-2 DNA Copies / µg DNA (DRG) |
| Vehicle | 2.23 |
| This compound (IM-250) | 2.17 (not statistically significant reduction) |
| Data adapted from Bernstein et al., Antiviral Research, 2023. |
| Table 3: Reactivation Competency of Latent HSV-1 in Trigeminal Ganglia (TG) of Mice Following Intermittent this compound (IM-250) Therapy | |
| Treatment Group | Mean Number of Reactivating Neurons per Ganglion |
| Vehicle | 25.4 |
| This compound (IM-250) | 8.6 |
| Data adapted from Bernstein et al., Antiviral Research, 2023. |
Detailed Experimental Protocols
Guinea Pig Model of Genital Herpes (HSV-2)
Objective: To evaluate the efficacy of intermittent this compound therapy in reducing spontaneous recurrent genital herpes lesions and viral shedding in latently infected guinea pigs.
Animal Model: Female Hartley guinea pigs.[5]
Virus and Inoculation: Intravaginal inoculation with 1 x 10^6 plaque-forming units (PFU) of HSV-2, strain MS.[5]
Treatment Regimen:
-
Treatment was initiated 21 days post-infection, after the establishment of latency.
-
Intermittent therapy was administered at weekly intervals for 12 weeks.
-
This compound (IM-250) was provided in the animal chow.
-
Acyclovir (ACV) was provided in the drinking water as a comparator.
-
A vehicle control group received untreated chow and water.
Endpoint Analysis:
-
Recurrent Disease: Daily monitoring for recurrent genital lesions from day 25 to day 183 post-infection.
-
Latent Virus Quantification: At the end of the study, dorsal root ganglia (DRG) and spinal cords (SC) were harvested. Total DNA was extracted, and HSV-2 DNA copy numbers were quantified by quantitative polymerase chain reaction (qPCR).
-
Reactivation from Explant Cultures: DRG were minced and co-cultured with indicator cells to detect the production of infectious virus, indicating reactivation from latency.
Mouse Ocular Model of HSV-1 Infection
Objective: To assess the effect of intermittent this compound treatment on the reactivation competency of the latent HSV-1 reservoir in the trigeminal ganglia (TG) of mice.
Animal Model: Swiss Webster outbred mice.[5]
Virus and Inoculation: Ocular inoculation with HSV-1.
Reactivation Stimulus: Hyperthermic stress (HS) was used to induce in vivo reactivation of latent HSV-1.[5]
Treatment Regimen:
-
Intermittent this compound (IM-250) was delivered in the chow according to a cyclical schedule.
-
Mice were subjected to HS at the midpoint of each of the four treatment cycles.
Endpoint Analysis:
-
Reactivation Competency: Thirteen days after the final treatment cycle, mice received a final hyperthermic stress. Twenty-four hours later, the trigeminal ganglia were harvested, and the total number of neurons exiting latency was quantified at the single-cell level.[5]
Discussion and Future Directions
The preclinical data for this compound strongly suggest that this helicase-primase inhibitor can significantly reduce the frequency of HSV reactivation from a latent state.[2] Intermittent therapy with this compound was shown to be superior to acyclovir in preventing recurrent lesions in the guinea pig model.[2] Importantly, this compound treatment reduced the number of neurons capable of reactivating the virus in the mouse ocular model, indicating a direct effect on the latent reservoir's competency.[5] While a significant reduction in the overall latent viral DNA load in the ganglia was not observed, the functional impairment of reactivation is a critical finding.[5]
These promising preclinical results have paved the way for clinical investigation of this compound. The ability of this compound to penetrate the nervous system and act on the latent viral reservoir offers a potential therapeutic strategy to reduce recurrent HSV disease and transmission, addressing a major unmet need in the management of herpes simplex virus infections.[6] Further research will be crucial to understand the long-term effects of this compound on the latent reservoir and its clinical efficacy and safety in human populations.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The three-component helicase/primase complex of herpes simplex virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The DNA helicase–primase complex as a target for herpes viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innovativemolecules.com [innovativemolecules.com]
- 6. Publication in Antiviral Research: Structural determinants of nervous system exposure of this compound (IM-250) and related herpes helicase-primase inhibitors across animal species - Innovative Molecules [innovativemolecules.com]
Unveiling the Pharmacokinetic Profile of Adefovir Dipivoxil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of adefovir dipivoxil, an oral prodrug of adefovir, a potent nucleotide analog reverse transcriptase inhibitor. Adefovir dipivoxil is utilized in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] This document delves into the absorption, distribution, metabolism, and excretion of adefovir, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and typical study workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and clinical application of antiviral therapies. It is highly probable that "Adibelivir" was a misspelling of "Adefovir," as extensive searches for the former yielded no results, while "Adefovir" is a well-documented antiviral agent.
Pharmacokinetics of Adefovir Dipivoxil and Adefovir
Adefovir dipivoxil is a diester prodrug designed to enhance the oral bioavailability of adefovir.[3][4] Following oral administration, adefovir dipivoxil is rapidly absorbed and hydrolyzed by esterases in the intestines and blood to form adefovir and pivalic acid.[5] Adefovir is then phosphorylated intracellularly by adenylate kinase to its active diphosphate metabolite, adefovir diphosphate.[4][6]
Absorption and Bioavailability
The oral bioavailability of adefovir from a 10 mg dose of adefovir dipivoxil is approximately 59%.[4][7] Food does not have a clinically significant effect on the absorption of adefovir dipivoxil and it can be administered without regard to meals.[4][8]
Distribution
Adefovir is widely distributed in the body. The steady-state volume of distribution (Vd) of adefovir is approximately 392 ± 75 mL/kg.[4] In vitro, the binding of adefovir to human plasma or serum proteins is low (≤ 4%) over a concentration range of 0.1 to 25 µg/mL.[7][9]
Metabolism
Adefovir dipivoxil is rapidly converted to adefovir.[4][5] Adefovir is then phosphorylated by cellular kinases to the active metabolite, adefovir diphosphate.[4] Adefovir diphosphate inhibits HBV DNA polymerase by competing with the natural substrate, deoxyadenosine triphosphate, and by causing DNA chain termination after its incorporation into viral DNA.[4]
Excretion
Adefovir is primarily eliminated through the kidneys via a combination of glomerular filtration and active tubular secretion.[7][9] Following oral administration of adefovir dipivoxil, approximately 45% of the dose is recovered as adefovir in the urine over 24 hours at steady state.[4][5] The terminal elimination half-life of adefovir is approximately 7.5 hours.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of adefovir following the oral administration of adefovir dipivoxil in various populations.
Table 1: Single-Dose Pharmacokinetic Parameters of Adefovir in Healthy Adult Volunteers
| Dose of Adefovir Dipivoxil | Cmax (ng/mL) | Tmax (hr) | AUC0-∞ (ng·h/mL) |
| 10 mg | 18.4 ± 6.26 | 0.58 - 4.0 | 220 ± 70.0 |
| 20 mg | 35.2 ± 9.8 | 1.5 | 385 ± 97 |
| 30 mg | 51.5 ± 14.2 | 1.5 | 567 ± 134 |
Data compiled from DrugBank and other sources.[4]
Table 2: Single-Dose Pharmacokinetic Parameters of Adefovir in HIV-1 Infected Patients
| Dose of Adefovir Dipivoxil | Cmax (µg/mL) |
| 125 mg | 0.211 ± 0.131 |
| 250 mg | 0.436 ± 0.073 |
| 500 mg | 0.831 ± 0.143 |
Data from a phase I study in HIV-infected children.[3]
Table 3: Pharmacokinetic Parameters of Adefovir in Patients with Chronic Hepatitis B
| Parameter | Value |
| Oral Bioavailability | ~59% |
| Cmax (10 mg dose) | 18.4 ± 6.26 ng/mL |
| Tmax (10 mg dose) | 0.58 - 4.0 hours |
| AUC0-∞ (10 mg dose) | 220 ± 70.0 ng·h/mL |
| Protein Binding | ≤ 4% |
| Volume of Distribution | 392 ± 75 mL/kg |
| Elimination Half-life | ~7.5 hours |
Data compiled from various clinical studies and product monographs.[4][7]
Experimental Protocols
Protocol 1: A Phase I, Open-Label, Single-Dose Study to Determine the Pharmacokinetics of Adefovir Dipivoxil in HIV-Infected Children
-
Objective: To evaluate the safety, tolerance, and pharmacokinetics of two oral doses of adefovir dipivoxil in HIV-infected children.[3]
-
Study Design: Phase I, open-label, single-dose study.
-
Participants: 14 HIV-infected patients aged 6 months to 18 years.
-
Intervention: Patients received a single oral dose of either 1.5 mg/kg or 3.0 mg/kg of adefovir dipivoxil.
-
Pharmacokinetic Sampling: Serum samples were collected at intervals over 8 hours post-dosing.
-
Analytical Method: Adefovir concentrations in serum were determined by a validated high-pressure liquid chromatography (HPLC) method with fluorescence detection after derivatization with chloroacetaldehyde. The lower limit of quantitation was 25 ng/mL.[3]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC, Cmax, and apparent oral clearance (CL/F), were calculated using non-compartmental methods.
Protocol 2: A Bioanalytical Method for the Determination of Adefovir in Human Plasma using UPLC-MS/MS
-
Objective: To develop and validate a sensitive and rapid UPLC-MS/MS method for the quantification of adefovir in human plasma for pharmacokinetic studies.[1]
-
Sample Preparation: Protein precipitation with methanol was used to extract adefovir and the internal standard (Adefovir-d4) from human plasma.
-
Chromatography: Chromatographic separation was achieved on a Waters X-Select HSS T3-C18 column (3.0 × 50 mm, 2.5 µm) using an isocratic mobile phase.
-
Mass Spectrometry: Detection was performed on a tandem mass spectrometer in the positive ionization mode using multiple reaction monitoring (MRM). The transitions monitored were m/z 274.04 > 162.09 for adefovir and m/z 278.04 > 166.09 for the internal standard.[1]
-
Method Validation: The method was validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
Mechanism of Action of Adefovir
Caption: Mechanism of action of Adefovir.
Experimental Workflow for a Typical Adefovir Pharmacokinetic Study
Caption: A typical experimental workflow for a pharmacokinetic study of Adefovir.
Conclusion
This technical guide has provided a detailed examination of the pharmacokinetics and bioavailability of adefovir dipivoxil. The quantitative data, presented in structured tables, offer a clear comparison of key pharmacokinetic parameters across different study populations. The outlined experimental protocols provide insight into the methodologies employed in generating this data. The visualizations of the mechanism of action and a typical study workflow further enhance the understanding of this important antiviral agent. This comprehensive resource is intended to support the ongoing research and development efforts in the field of antiviral therapy.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. Single-Dose Pharmacokinetics and Safety of the Oral Antiviral Compound Adefovir Dipivoxil in Children Infected with Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. ec.europa.eu [ec.europa.eu]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
In Vitro Efficacy of Adibelivir (IM-250) Against Herpes Simplex Virus 1 and 2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro efficacy of Adibelivir (IM-250), a novel helicase-primase inhibitor, against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). This compound presents a promising therapeutic alternative, particularly for infections caused by acyclovir-resistant strains, by targeting a different stage of the viral replication cycle. This document compiles available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in the field of antiviral therapeutics.
Core Efficacy Data
This compound has demonstrated potent and consistent inhibitory activity against both HSV-1 and HSV-2 in preclinical in vitro studies. Its efficacy extends to clinical isolates, including those with resistance to conventional antiviral medications like acyclovir. The following tables summarize the key quantitative data on this compound's in vitro performance.
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound against HSV-1
| Virus Strain/Isolate | Cell Line | IC50 (nM) | Reference |
| HSV-1 (Clinical Isolate) | Vero | 20 | [1] |
| HSV-1 (Strain Cl1) | Vero | 19 | [2] |
| Acyclovir-resistant HSV-1 (Clinical Isolate 2) | Vero | 20-30 | [1] |
| Acyclovir-resistant HSV-1 (Clinical Isolate 3) | Vero | 20-30 | [1] |
Table 2: In Vitro Inhibitory Concentration (IC50) of this compound against HSV-2
| Virus Strain/Isolate | Cell Line | IC50 (nM) | Reference |
| HSV-2 (Strain MS) | Vero | 28 | [2] |
| Acyclovir-resistant HSV-2 (Clinical Isolate 7) | Vero | 20-30 | [1] |
| Acyclovir-resistant HSV-2 (Clinical Isolate 8) | Vero | 20-30 | [1] |
Mechanism of Action: Targeting the Helicase-Primase Complex
This compound's mechanism of action is distinct from that of nucleoside analogs like acyclovir, which target the viral DNA polymerase.[3] this compound is a helicase-primase inhibitor, targeting the essential HSV enzyme complex responsible for unwinding the double-stranded viral DNA and synthesizing RNA primers for DNA replication.[3] This complex consists of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (accessory protein). By inhibiting this complex, this compound effectively halts viral DNA replication at a very early stage.[3]
Caption: Mechanism of this compound action on the HSV replication cycle.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to determine the efficacy of this compound against HSV-1 and HSV-2. These protocols are based on standard virological assays and principles applied in the evaluation of antiviral compounds.
Plaque Reduction Assay for IC50 Determination
This assay is the gold standard for quantifying the ability of a compound to inhibit viral replication, measured by the reduction in the number of viral plaques.
1. Cell Culture and Virus Propagation:
- Cell Line: Vero cells (African green monkey kidney epithelial cells) are a commonly used cell line for HSV propagation and are seeded in 24-well plates at a density of approximately 5 x 10^4 cells per well.[4]
- Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Incubation: Cells are incubated at 37°C in a humidified 5% CO2 atmosphere until they form a confluent monolayer (typically 24 hours).[4]
- Virus Strains: Laboratory-adapted strains (e.g., HSV-1 strain Cl1, HSV-2 strain MS) and clinical isolates (including acyclovir-resistant strains) are propagated in Vero cells. Viral titers are determined by a standard plaque assay to calculate the multiplicity of infection (MOI).
2. Infection and Treatment:
- The growth medium is removed from the confluent cell monolayers.
- Cells are infected with HSV-1 or HSV-2 at a low MOI (e.g., 0.1) for 1 hour at 37°C to allow for viral adsorption.[4]
- After the adsorption period, the virus inoculum is removed, and the cell monolayers are washed with phosphate-buffered saline (PBS).
- An overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose) containing serial dilutions of this compound is added to the wells. A vehicle control (e.g., DMSO) is included.
3. Plaque Visualization and Counting:
- The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere to allow for plaque formation.
- The overlay medium is removed, and the cell monolayers are fixed with methanol and stained with a crystal violet solution.
- The number of plaques in each well is counted.
4. Data Analysis:
- The percentage of plaque reduction is calculated for each concentration of this compound compared to the vehicle control.
- The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of an antiviral compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a common colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.
1. Cell Seeding:
- Vero cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
2. Compound Incubation:
- The growth medium is replaced with fresh medium containing serial dilutions of this compound. A control group with no compound and a vehicle control are included.
- The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
3. MTT Reagent Addition and Incubation:
- The medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
- The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
- The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve of cell viability versus drug concentration.
- The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates a more favorable safety profile for the antiviral compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro evaluation of an antiviral compound like this compound.
References
- 1. epi.dph.ncdhhs.gov [epi.dph.ncdhhs.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New helicase-primase inhibitors as drug candidates for the treatment of herpes simplex disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
Adibelivir's Impact on Viral DNA Replication: A Technical Guide
Disclaimer: The investigational drug Adibelivir (also known as IM-250) is a novel helicase-primase inhibitor. Due to the limited availability of specific public data on this compound, this guide will draw upon available information for this compound/IM-250 and the closely related, well-documented helicase-primase inhibitor, Pritelivir. Pritelivir shares the same mechanism of action and is often used as a reference compound in the development of new helicase-primase inhibitors. The data and methodologies presented here are intended to provide a comprehensive technical overview of the core principles and experimental approaches relevant to understanding the impact of this class of compounds on viral DNA replication.
Executive Summary
This compound is a next-generation antiviral agent that targets the herpes simplex virus (HSV) helicase-primase complex, an essential enzyme for viral DNA replication. Unlike traditional nucleoside analogs, which target the viral DNA polymerase, this compound's distinct mechanism of action offers a promising therapeutic alternative, particularly for acyclovir-resistant HSV strains. This document provides a detailed examination of this compound's mechanism, supported by preclinical and clinical data, and outlines the key experimental protocols used to evaluate its efficacy.
Core Mechanism of Action: Inhibition of the Helicase-Primase Complex
The replication of the double-stranded DNA genome of HSV is a multi-step process orchestrated by a series of viral enzymes. Central to this is the helicase-primase complex, which is composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (a cofactor). This complex is responsible for unwinding the viral DNA at the replication fork and synthesizing short RNA primers necessary for the initiation of DNA synthesis by the viral DNA polymerase.
This compound exerts its antiviral effect by directly binding to and inhibiting the activity of this complex. Structural studies of the related compound pritelivir have revealed that it binds at the interface of the UL5 helicase and UL52 primase subunits.[1][2] This binding event is thought to lock the complex in an inactive conformation, thereby preventing the unwinding of the viral DNA and the synthesis of RNA primers.[1][2][3] The net result is a complete halt of viral DNA replication and, consequently, the production of new viral particles.
A key advantage of this mechanism is its independence from the viral thymidine kinase (TK), the enzyme responsible for activating nucleoside analog drugs like acyclovir. Mutations in the TK gene are a common cause of acyclovir resistance. Since this compound does not require activation by TK, it remains effective against these resistant strains.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies of helicase-primase inhibitors, providing a comparative overview of their antiviral potency and efficacy.
Table 1: In Vitro Antiviral Activity
| Compound | Virus Strain | Cell Line | IC50 / EC50 | Reference |
| Pritelivir | HSV-1 | Vero | 0.02 µM | [3] |
| Pritelivir | HSV-2 | Vero | 0.02 µM | [3] |
| IM-250 | HSV-1 | - | Potent Activity | [4] |
| IM-250 | HSV-2 | - | Potent Activity | [4] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Virus | Key Findings | Reference |
| Pritelivir | Murine lethal challenge | HSV-1 & HSV-2 | ED50: 0.5 mg/kg | [3] |
| Valacyclovir | Murine lethal challenge | HSV-1 | ED50: 17 mg/kg | [3] |
| Valacyclovir | Murine lethal challenge | HSV-2 | ED50: 14 mg/kg | [3] |
| IM-250 | Murine intranasal infection | HSV-1 | 100% survival at 4 mg/kg/day | [5] |
| IM-250 | Guinea pig vaginal infection | HSV-2 | Significantly reduced recurrent disease | [6][7] |
Table 3: Clinical Efficacy in HSV-2 Shedding
| Treatment | Daily Dose | Percentage of Swabs with HSV DNA | Reference |
| Pritelivir | 75 mg | 2.1% | [8] |
| Pritelivir | 100 mg | 2.4% | [9] |
| Valacyclovir | 500 mg | 5.3% | [9] |
| Placebo | - | 16.6% | [8] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the antiviral activity of this compound and related compounds.
Viral Plaque Reduction Assay (PRA)
The plaque reduction assay is the gold standard for determining the in vitro antiviral activity of a compound.
-
Cell Culture: Vero cells (or another susceptible cell line) are seeded in 24-well plates and grown to confluency.
-
Viral Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2 (e.g., 100 plaque-forming units per well) and incubated for 1 hour to allow for viral adsorption.
-
Compound Treatment: The viral inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound (e.g., this compound) and a gelling agent like carboxymethyl cellulose to restrict viral spread to adjacent cells.
-
Incubation and Staining: The plates are incubated for 2-3 days to allow for plaque formation. The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted, and the concentration of the compound that reduces the number of plaques by 50% (EC50) compared to the untreated control is calculated.[10][11][12]
Quantification of Viral DNA by Real-Time PCR (qPCR)
qPCR is used to quantify the amount of viral DNA produced in the presence of an antiviral compound.
-
Experimental Setup: Similar to the PRA, susceptible cells are infected with HSV and treated with different concentrations of the test compound.
-
DNA Extraction: At a specified time point post-infection (e.g., 24 hours), total DNA is extracted from the cells.
-
qPCR Analysis: The extracted DNA is subjected to real-time PCR using primers and probes specific for a conserved region of the HSV genome. A standard curve is generated using known quantities of viral DNA to allow for absolute quantification.
-
Data Analysis: The viral DNA copy number in treated samples is compared to that in untreated controls to determine the extent of inhibition of viral DNA replication.[11]
In Vivo Murine Infection Models
Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of antiviral candidates.
-
Intranasal Infection Model: Mice are anesthetized and intranasally inoculated with a lethal dose of HSV-1. Treatment with the test compound (e.g., this compound) or a vehicle control is initiated at a specific time point post-infection (e.g., 6 hours) and administered for a defined period (e.g., 5 consecutive days). The primary endpoint is survival, and secondary endpoints can include clinical scores and viral load in target tissues like the lungs and brain.[5]
-
Cutaneous Infection Model: The flank skin of mice is abraded, and a suspension of HSV-1 is applied. Treatment is administered orally or topically. Efficacy is assessed by monitoring lesion development, clinical scores, and quantifying viral titers in the infected skin and dorsal root ganglia.[10]
Guinea Pig Model of Recurrent Genital Herpes
The guinea pig model is particularly valuable as it mimics the recurrent nature of human genital herpes.
-
Intravaginal Infection: Ovariectomized guinea pigs are intravaginally infected with HSV-2.
-
Treatment Regimen: Treatment with the test compound or a control can be administered either prophylactically or therapeutically. For studying the effect on recurrent disease, intermittent therapy cycles can be applied during the latent phase of the infection.[6][7]
-
Monitoring: Animals are monitored for the development of genital lesions, and daily vaginal swabs are collected to quantify viral shedding by qPCR. The frequency and severity of recurrent episodes are the primary measures of efficacy.[6][7]
Visualizations
Signaling Pathway of HSV DNA Replication and Inhibition
Caption: Mechanism of this compound's inhibition of HSV DNA replication.
Experimental Workflow for In Vitro Antiviral Assay
References
- 1. Structural basis of herpesvirus helicase-primase inhibition by pritelivir and amenamevir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceblog.cincinnatichildrens.org [scienceblog.cincinnatichildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. Intermittent therapy with helicase-primase inhibitor IM-250 efficiently controls recurrent herpes disease and reduces reactivation of latent HSV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innovativemolecules.com [innovativemolecules.com]
- 8. Mathematical modeling of herpes simplex virus-2 suppression with pritelivir predicts trial outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor Pritelivir following Treatment of Wild-Type or Pritelivir-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
IM-250: A Technical Overview of a Novel Helicase-Primase Inhibitor for Herpes Simplex Virus
Introduction
IM-250, also known as adibelivir, is a potent, second-generation, orally available, selective inhibitor of the herpes simplex virus (HSV) helicase-primase complex.[1][2] Developed by Innovative Molecules GmbH, this small molecule represents a significant advancement in the treatment of HSV-1 and HSV-2 infections, demonstrating promising preclinical efficacy against both active and latent viral infections.[3][4][5] This technical guide provides a comprehensive overview of the initial discovery, synthesis, mechanism of action, and preclinical data for IM-250, designed for researchers, scientists, and drug development professionals.
Initial Discovery and Lead Optimization
The discovery of IM-250 stemmed from a lead optimization program focused on improving the properties of a prior helicase-primase inhibitor, pritelivir.[3] While potent, pritelivir's clinical development was hampered by off-target effects attributed to its sulfonamide moiety.[3] The key innovation in the design of IM-250 was the bioisosteric replacement of the sulfonamide group with a sulfoximine group, a modification aimed at mitigating these off-target activities.
A second critical modification involved replacing the pyridine ring in pritelivir with a 2,5-difluorobenzene ring.[3] This change was hypothesized to increase the molecule's lipophilicity and reduce its topological polar surface area (TPSA), thereby enhancing its ability to penetrate the central nervous system (CNS).[6] This is a crucial feature for an anti-herpetic drug, as HSV establishes lifelong latency in neurons.[3][4] The resulting compound, IM-250, demonstrated a favorable profile with potent anti-herpetic activity and an improved safety profile.[5][7]
Chemical Structure
| Compound | IM-250 (this compound) |
| IUPAC Name | (S)-2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide |
| CAS Number | 2305750-23-4 |
| Molecular Formula | C₂₀H₁₉F₂N₃O₂S₂ |
| Molecular Weight | 435.51 g/mol |
| Chemical Structure | (Image of the chemical structure of IM-250 would be placed here in a full whitepaper) |
Synthesis
While a detailed, step-by-step synthetic protocol for IM-250 is not publicly available in the reviewed literature, the key synthetic transformations can be inferred from its structural relationship to pritelivir and related compounds. The synthesis would likely involve the coupling of a 2-(2',5'-difluoro-[1,1'-biphenyl]-4-yl)acetic acid derivative with a substituted 2-amino-4-methyl-5-(S-methylsulfonimidoyl)thiazole. The synthesis of the novel sulfoximine-containing thiazole heterocycle is a key step in the overall synthesis.
Mechanism of Action: Inhibition of HSV DNA Replication
IM-250 exerts its antiviral effect by targeting the HSV helicase-primase complex, a critical enzymatic machinery for viral DNA replication.[1][2] This complex, composed of three viral proteins (UL5, UL8, and UL52), is responsible for unwinding the double-stranded viral DNA at the replication fork and synthesizing short RNA primers required for the initiation of DNA synthesis by the viral DNA polymerase.[2]
By binding to this complex, IM-250 acts as an uncompetitive inhibitor, preventing the unwinding of the viral DNA.[8] This effectively halts the replication process, thereby inhibiting the production of new viral particles.[1] This mechanism of action is distinct from that of currently approved anti-herpetic drugs, such as acyclovir, which are nucleoside analogs that target the viral DNA polymerase.[9] This difference provides a potential advantage for IM-250 in treating infections caused by acyclovir-resistant HSV strains.[5]
Preclinical Data
In Vitro Efficacy
IM-250 has demonstrated potent in vitro activity against both HSV-1 and HSV-2. While a comprehensive panel of IC₅₀ values across multiple viral strains and cell lines is not available in the public domain, reported IC₅₀ values are in the nanomolar range, indicating high potency.
| Parameter | Value | Reference |
| IC₅₀ (HSV-1) | 25 nM - 100 nM | [10] |
In Vivo Efficacy
Preclinical studies in animal models have shown that IM-250 is highly effective in treating HSV infections. These studies have highlighted the compound's ability to reduce viral load, alleviate disease symptoms, and decrease the frequency of recurrent episodes.
-
Mouse Models: In mouse models of HSV-1 infection, IM-250 treatment prevented death in animals given lethal doses of the virus.[3]
-
Guinea Pig Models: In guinea pigs with HSV-2 infection, IM-250 reduced the symptoms of the infection and prevented the reemergence of the disease, even after treatment was discontinued.[3]
A significant finding from these preclinical studies is the ability of IM-250 to impact the latent viral reservoir in neurons, a feature not effectively addressed by current standard-of-care therapies.[4][5]
Pharmacokinetics and Safety
IM-250 has demonstrated a favorable pharmacokinetic and safety profile in animal models.[1][5] Its improved penetration into the central nervous system is a key advantage, allowing it to target the latent virus in neuronal tissues.[3][6] The replacement of the sulfonamide group has successfully mitigated the off-target effects observed with its predecessor, pritelivir.[3]
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of IM-250 are not fully available in the public literature. However, based on standard virological and pharmacological practices, the following outlines the likely methodologies employed.
In Vitro Antiviral Assays (Plaque Reduction Assay)
-
Cell Culture: Vero cells (or other susceptible cell lines) are seeded in multi-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2.
-
Drug Treatment: Serial dilutions of IM-250 are added to the infected cell cultures.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the viral plaques.
-
Data Analysis: The number of plaques in the drug-treated wells is compared to the number in untreated control wells to determine the IC₅₀ value (the concentration of the drug that inhibits plaque formation by 50%).
In Vivo Efficacy Studies (Mouse Model of HSV-1 Encephalitis)
-
Animal Model: Female BALB/c mice are typically used.
-
Infection: Mice are intranasally infected with a lethal dose of an HSV-1 strain.
-
Treatment: Treatment with IM-250 (administered orally) or a vehicle control is initiated at a specified time post-infection and continued for a defined period.
-
Monitoring: Mice are monitored daily for signs of disease (e.g., weight loss, neurological symptoms) and survival.
-
Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include viral load in brain tissue, determined by plaque assay or qPCR.
-
Data Analysis: Survival curves are generated and analyzed using statistical methods (e.g., Kaplan-Meier analysis). Viral titers in different groups are compared to assess the drug's efficacy in reducing viral replication.
Clinical Development
IM-250 is currently in clinical development. A Phase 1 clinical trial in healthy volunteers was initiated in June 2023 to evaluate the safety, tolerability, and pharmacokinetics of the compound.[11] More recently, Innovative Molecules announced the completion of enrollment for the Phase 1b portion of a Phase 1b/2a clinical trial evaluating once-weekly oral dosing of IM-250 in patients with recurrent genital herpes, with topline results expected in the second half of 2025.[8]
Conclusion
IM-250 is a promising new drug candidate for the treatment of HSV infections. Its novel mechanism of action, potent antiviral activity, favorable safety profile, and, most notably, its ability to penetrate the central nervous system and potentially impact the latent viral reservoir, position it as a significant advancement over existing therapies. The ongoing clinical trials will be crucial in determining its ultimate role in the management of herpes simplex virus diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. upcounsel.com [upcounsel.com]
- 3. Intermittent therapy with helicase-primase inhibitor IM-250 efficiently controls recurrent herpes disease and reduces reactivation of latent HSV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small Animal Models to Study Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal models of human herpesvirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Innovative Molecules Completes Enrollment of Phase 1b Clinical Trial of IM-250 - BioSpace [biospace.com]
- 11. researchgate.net [researchgate.net]
Adibelivir (IM-250): A Deep Dive into the Molecular Targeting of Herpesvirus Helicase-Primase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adibelivir (formerly known as IM-250) is a potent, orally bioavailable small molecule inhibitor of the herpes simplex virus (HSV) helicase-primase complex, a critical enzyme assembly for viral DNA replication. This technical guide provides an in-depth analysis of the molecular targets of this compound, its mechanism of action, and the preclinical data supporting its development. By targeting a viral enzyme complex distinct from the viral DNA polymerase, the target of current standard-of-care therapies like acyclovir, this compound presents a promising alternative for the treatment of HSV-1 and HSV-2 infections, including those caused by resistant strains. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the underlying molecular and experimental frameworks.
Introduction to this compound and its Novel Target
Herpes simplex viruses constitute a significant global health burden, causing a range of diseases from oral and genital lesions to more severe conditions like encephalitis. Current antiviral therapies predominantly target the viral DNA polymerase. However, the emergence of drug-resistant HSV strains, particularly in immunocompromised individuals, necessitates the development of new antiviral agents with novel mechanisms of action.
This compound is a second-generation helicase-primase inhibitor that offers such a novel mechanism. The helicase-primase complex, a heterotrimer composed of the UL5 helicase, the UL52 primase, and the UL8 accessory protein, is essential for unwinding the viral DNA at the replication fork and synthesizing RNA primers for DNA replication. By inhibiting this complex, this compound effectively halts viral replication.
Molecular Mechanism of Action
This compound exerts its antiviral activity by non-competitively inhibiting the ATPase activity of the UL5 helicase subunit of the helicase-primase complex. Structural and mechanistic studies of related helicase-primase inhibitors reveal that these molecules bind to an allosteric pocket on the UL5 protein, near the ATPase site. This binding event locks the helicase in an open, inactive conformation, which in turn prevents the binding of ATP and subsequent DNA unwinding. This "molecular clog" mechanism effectively stalls the viral replication fork.
dot
Figure 1: Mechanism of Action of this compound.
Quantitative Efficacy Data
This compound has demonstrated potent antiviral activity against both HSV-1 and HSV-2 in preclinical studies. The following tables summarize the key quantitative data from in vitro and in vivo experiments.
Table 1: In Vitro Efficacy of this compound
| Virus Strain | Cell Line | IC50 (nM) | Reference |
| HSV-1 (Strain Cl1) | Vero | 19 | |
| HSV-1 | Vero | ~20 | |
| HSV-2 (Strain MS) | Vero | 28 |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Virus Strain | Treatment Regimen | Key Findings | Reference |
| Intranasal HSV-1 Lethal Infection (BALB/c mice) | HSV-1 | 4-10 mg/kg (oral) | Significantly increased survival rate, reduced clinical scores, and viral load in lungs and brains. | |
| Ocular HSV-1 Infection (Swiss Webster mice) | HSV-1 (Strain 17VP16pLacZ) | 10 mg/kg (oral gavage, single dose) | Blocked viral reactivation in 100% of mice. | |
| Intravaginal HSV-2 Infection (Hartley guinea pigs) | HSV-2 (MS strain) | 150-500 mg/kg (oral, weekly intervals for 12 weeks) | Inhibited subsequent relapses after 4-7 cycles; no further recurrences after 7 cycles. |
Experimental Methodologies
Detailed, step-by-step protocols for the cited experiments are proprietary and not publicly available. However, based on published literature, the following methodologies were employed.
In Vitro IC50 Determination
The half-maximal inhibitory concentration (IC50) of this compound was likely determined using a plaque reduction assay or a yield reduction assay.
dot
Figure 2: General Workflow for IC50 Determination.
Methodology Overview:
-
Cell Culture: Vero cells
Methodological & Application
Application Notes and Protocols: Determination of Adibelivir IC50 in Vero Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adibelivir (IM-250) is a potent, orally active helicase-primase inhibitor demonstrating significant efficacy against Herpes Simplex Virus (HSV) infections.[1][2] Its mechanism of action involves the inhibition of the viral helicase-primase complex, which is essential for unwinding the viral DNA and initiating its replication.[3][4] This novel mechanism provides an alternative therapeutic strategy, particularly for HSV strains that have developed resistance to traditional DNA polymerase inhibitors like acyclovir.[1][5] These application notes provide a detailed protocol for determining the 50% inhibitory concentration (IC50) of this compound in Vero cells, a commonly used cell line for HSV research, through a plaque reduction neutralization test (PRNT).
Data Presentation
The antiviral activity of this compound against HSV-1 and HSV-2 in Vero cells is summarized below.
| Compound | Virus Strain | Cell Line | IC50 (nM) | Reference |
| This compound (IM-250) | HSV-1 | Vero | ~20 | [1][2] |
| This compound (IM-25) | HSV-1 (strain Cl1) | Vero | 19 | [1] |
| This compound (IM-25) | HSV-2 (strain MS) | Vero | 28 | [1] |
Experimental Protocols
Cell Culture and Maintenance
Vero cells (ATCC® CCL-81™), derived from the kidney of an African green monkey, are the recommended cell line for this assay.
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Cytotoxicity Assay (CC50 Determination)
Prior to determining the antiviral activity, it is crucial to assess the cytotoxicity of this compound on Vero cells to ensure that the observed antiviral effect is not due to cell death. The 50% cytotoxic concentration (CC50) is the concentration of a compound that reduces cell viability by 50%.[6]
-
Procedure: A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended.
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in growth medium.
-
Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the wells. Include a "cells only" control (no drug) and a "medium only" control (no cells).
-
Incubate for 48-72 hours (corresponding to the duration of the antiviral assay).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Plaque Reduction Neutralization Test (PRNT) for IC50 Determination
This assay measures the concentration of this compound required to reduce the number of viral plaques by 50%.
-
Materials:
-
Vero cells
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer (Plaque Forming Units/mL)
-
This compound
-
Growth Medium (EMEM + 10% FBS)
-
Infection Medium (EMEM + 2% FBS)
-
Overlay Medium (e.g., 1:1 mixture of 2X EMEM and 1.2% methylcellulose)
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
Formalin (10% in PBS) for fixation
-
-
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate overnight to form a confluent monolayer.
-
Drug Preparation: Prepare a series of 2-fold serial dilutions of this compound in infection medium. The concentration range should bracket the expected IC50 (e.g., from 1 nM to 100 nM).
-
Virus Dilution: Dilute the HSV stock in infection medium to a concentration that will produce 50-100 plaques per well.
-
Infection:
-
Aspirate the growth medium from the Vero cell monolayers.
-
Wash the monolayers once with PBS.
-
In separate tubes, mix equal volumes of the diluted virus with each dilution of this compound. Also, prepare a virus control (virus + infection medium without drug) and a cell control (infection medium only).
-
Incubate the virus-drug mixtures for 1 hour at 37°C to allow the drug to interact with the virus.
-
Add 200 µL of the virus-drug mixtures to the corresponding wells.
-
Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.
-
-
Overlay:
-
After the adsorption period, aspirate the inoculum from each well.
-
Gently add 2 mL of the overlay medium to each well. The semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator until distinct plaques are visible.
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.
-
Aspirate the formalin and stain the cells with 0.5 mL of crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting: Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug) using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] * 100
-
The IC50 value is determined by plotting the percentage of plaque reduction against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve (variable slope).
-
Mandatory Visualizations
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of action of this compound on HSV replication.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of Key Parameters
Caption: Relationship between IC50, CC50, and Selectivity Index.
References
- 1. New helicase-primase inhibitors as drug candidates for the treatment of herpes simplex disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HSV-2 Helicase inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Helicase-primase as a target of new therapies for herpes simplex virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Adibelivir Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Adibelivir (IM-250), a potent helicase-primase inhibitor, in murine models for the study of Herpes Simplex Virus (HSV) infections. The following sections detail the compound's mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for efficacy evaluation.
Introduction to this compound (IM-250)
This compound is an orally active antiviral compound that targets the HSV helicase-primase complex, an essential enzyme for viral DNA replication.[1][2] By inhibiting this complex, this compound effectively halts the proliferation of the virus. A key characteristic of this compound is its excellent penetration into the nervous system, achieving high concentration ratios in the brain and ganglia compared to plasma.[3][4] This property makes it a promising candidate for treating neurotropic HSV infections, including herpes encephalitis, and for targeting the latent viral reservoir in neurons.[3][5][6] Preclinical studies in murine and guinea pig models have demonstrated its efficacy in reducing viral load, preventing recurrent disease, and decreasing viral shedding.[2][7][8]
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy and pharmacokinetic properties of this compound in murine models.
Table 1: Efficacy of this compound in Murine Models of HSV Infection
| Animal Model | HSV Strain | Route of Infection | This compound Dose | Treatment Regimen | Key Efficacy Outcomes | Reference |
| BALB/c mice | HSV-1 (lethal) | Intranasal | 4-10 mg/kg | Not specified | Significantly increased survival rate, reduced clinical scores, and viral load in lungs and brains. | [7] |
| Swiss Webster mice (22-25 g) | HSV-1 (strain 17VP16pLacZ) | Ocular (corneal scarification) | 10 mg/kg | Single oral gavage 3 hours prior to hyperthermic stress. | Blocked viral reactivation (infectious virus production) in 100% of mice. | [5][7] |
| Swiss Webster mice | HSV-1 | Ocular | 10 mg/kg/day | Intermittent therapy during latency. | Reduced subsequent recurrences over a six-month period. | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Murine Models
| Animal Model | Dose | Route of Administration | Brain/Plasma Ratio | Key Findings | Reference |
| Mice | Not Specified | Oral gavage | 2.1 | Achieved high concentrations in the nervous system. | [4] |
| Mice | Not Specified | Slow bolus IV injection | up to 2.6 | Demonstrates excellent penetration of the blood-brain barrier. | [4] |
Note: Comprehensive pharmacokinetic parameters such as Cmax, AUC, and half-life in murine models are not yet publicly available in a structured format.
Table 3: In Vitro Inhibitory Activity of this compound
| Cell Line | HSV Strain | IC50 | Reference |
| Vero cells | HSV-1 | ~20 nM | [7] |
| Not Specified | HSV-1 (strain C11) | 19 nM | [7] |
| Not Specified | HSV-2 (strain MS) | 28 nM | [7] |
Note: Specific toxicity data such as NOAEL (No-Observed-Adverse-Effect Level) and LD50 (Lethal Dose 50) for this compound in murine models are not yet publicly available.
Experimental Protocols
Murine Model of Ocular HSV-1 Infection and Reactivation
This protocol is adapted from studies evaluating the efficacy of this compound in a mouse model of latent ocular herpes.[5]
Materials:
-
Animals: Male Swiss Webster mice (22-25 g).
-
Virus: Herpes Simplex Virus Type 1 (HSV-1) strain 17VP16pLacZ.
-
This compound (IM-250): To be formulated for oral gavage. The specific vehicle used in the cited study is not detailed, but common vehicles for oral gavage include corn oil, carboxymethyl cellulose, or sterile water.[9]
-
Anesthetic: Sodium pentobarbital (50 mg/kg).
-
Equipment: Oral gavage needles (20-22 gauge, 1.5 inches), scarification needle, micropipettes.
Procedure:
-
Anesthesia: Anesthetize mice via intraperitoneal injection of sodium pentobarbital.
-
Infection: Gently scarify the corneal surface of each eye. Dispense 10 µL of inoculum containing 1-2 x 10^5 plaque-forming units (pfu) of HSV-1 onto each scarified cornea.
-
Establishment of Latency: Maintain the infected mice for at least 45 days to allow for the establishment of a latent infection in the trigeminal ganglia.
-
This compound Administration:
-
Prepare a solution or suspension of this compound in a suitable vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, prepare a solution where 0.25 mg is contained in a typical gavage volume of 0.1-0.2 mL).
-
Administer the formulated this compound or vehicle control via oral gavage. For reactivation studies, this is typically done a few hours before inducing reactivation.
-
-
Induction of Reactivation (Hyperthermic Stress): Induce reactivation of the latent virus by subjecting the mice to hyperthermic stress (e.g., placing them in a heated environment).
-
Assessment of Efficacy:
-
Monitor for signs of viral reactivation, such as the production of infectious virus in the eye.
-
Quantify viral load in relevant tissues (e.g., trigeminal ganglia, brain, eyes) using quantitative PCR (qPCR) or plaque assays.
-
Quantification of HSV-1 Viral Load by qPCR
This protocol provides a general framework for quantifying HSV-1 DNA in murine tissues.
Materials:
-
Tissue Samples: Harvested from infected mice (e.g., trigeminal ganglia, brain, lungs).
-
DNA Extraction Kit: A commercial kit suitable for DNA extraction from tissues.
-
qPCR Master Mix: A commercial SYBR Green or TaqMan-based qPCR master mix.
-
Primers and Probe: Specific for a conserved region of the HSV-1 genome (e.g., the Glycoprotein D or DNA polymerase gene).[1][10]
-
qPCR Instrument: A real-time PCR detection system.
Procedure:
-
DNA Extraction:
-
Homogenize the harvested tissue samples.
-
Extract total DNA from the homogenized tissues using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR buffer, dNTPs, forward and reverse primers, probe (for TaqMan assays), and DNA polymerase.
-
Add a standardized amount of extracted DNA to each reaction well.
-
Include appropriate controls:
-
Positive Control: A known amount of HSV-1 DNA to generate a standard curve for absolute quantification.
-
Negative Control (No Template Control): Nuclease-free water instead of DNA to check for contamination.
-
Internal Control: Primers and probe for a murine housekeeping gene to normalize for the amount of host DNA.
-
-
-
qPCR Cycling and Data Analysis:
-
Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions (initial denaturation, followed by multiple cycles of denaturation, annealing, and extension).
-
Acquire fluorescence data at each cycle.
-
Analyze the data to determine the cycle threshold (Ct) values.
-
Quantify the viral DNA copies by comparing the Ct values of the samples to the standard curve.
-
Normalize the viral DNA copy number to the amount of host genomic DNA using the internal control.
-
Visualizations
Mechanism of Action of this compound
References
- 1. huwellife.com [huwellife.com]
- 2. Science Translational Medicine Publication: Innovative Molecules ́ Drug Candidate Affects Recurrent Herpes Simplex Virus Infections - Innovative Molecules [innovativemolecules.com]
- 3. Publication in Antiviral Research: Structural determinants of nervous system exposure of this compound (IM-250) and related herpes helicase-primase inhibitors across animal species - Innovative Molecules [innovativemolecules.com]
- 4. researchgate.net [researchgate.net]
- 5. innovativemolecules.com [innovativemolecules.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IM-250 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Herpes Simplex Virus DNA by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Adibelivir Efficacy in Cell Culture Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and utilization of cell culture models to assess the antiviral efficacy of Adibelivir, a novel helicase-primase inhibitor. The protocols outlined below are focused on respiratory viruses, such as Influenza A virus (IAV) and Respiratory Syncytial Virus (RSV), as representative models for evaluating a broad-spectrum antiviral potential.
Introduction to this compound and its Presumed Mechanism of Action
This compound (IM-250) is an orally active helicase-primase inhibitor.[1][2] Its primary known mechanism of action is the inhibition of the viral helicase-primase complex, which is essential for unwinding the viral DNA and synthesizing primers for DNA replication in viruses like Herpes Simplex Virus (HSV).[1][3][4] While this compound's efficacy is established against HSV, with IC50 values around 20 nM in Vero cells, its potential against other viral families, particularly RNA viruses like Influenza and RSV, warrants investigation.[1] This document provides the necessary framework to explore this potential in relevant in vitro systems.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for obtaining physiologically relevant data. Both traditional 2D monolayer cultures and more advanced 3D organoid models are presented below.
For Influenza A Virus (IAV) Efficacy Testing:
-
Madin-Darby Canine Kidney (MDCK) Cells: These are the primary and most widely used cell line for the isolation and propagation of influenza viruses.[5][6] They are highly permissive to a wide range of influenza subtypes and are suitable for various antiviral assays.[6]
-
Human Airway Organoids: These 3D culture systems, developed from human lung stem cells, provide a more physiologically relevant model by mimicking the complex cellular architecture of the human airway, including ciliated and goblet cells.[7][8] They have been shown to support robust influenza virus replication and elicit host immune responses similar to those observed in vivo.[7][8]
For Respiratory Syncytial Virus (RSV) Efficacy Testing:
-
Human Epithelial Type 2 (HEp-2) Cells: A commonly used cell line for the isolation and titration of RSV due to its high susceptibility to the virus.[5][9]
-
A549 Cells: A human alveolar basal epithelial cell line that is also widely used for RSV research. 3D spheroid cultures of A549 cells have been shown to effectively mimic RSV disease features, including syncytia formation and mucin overexpression.[10][11]
-
Human Airway Epithelial (HAE) Cultures: Differentiated primary human airway epithelial cells cultured at an air-liquid interface (ALI) are considered a gold standard for studying RSV pathogenesis.[12][13] These cultures accurately model the in vivo airway epithelium, with RSV infection primarily targeting ciliated cells.[12][13]
Table 1: Recommended Cell Lines for this compound Efficacy Testing
| Virus Target | Cell Line/Model | Key Advantages | Relevant Assays |
| Influenza A Virus (IAV) | MDCK | High permissiveness, ease of culture, well-established protocols.[5][6] | Plaque Reduction Assay, TCID50, qPCR |
| Human Airway Organoids | Physiologically relevant, mimics in vivo tissue response.[7][8] | Viral Titer Determination, Immunofluorescence, Cytokine Profiling | |
| Respiratory Syncytial Virus (RSV) | HEp-2 | High susceptibility, clear cytopathic effect.[5][9] | TCID50, Plaque Reduction Assay, qPCR |
| A549 (2D and 3D spheroids) | Mimics alveolar epithelium, suitable for pathogenesis studies.[10][11] | Syncytia Formation Assay, Mucin Quantification, Viral Load Measurement | |
| Human Airway Epithelial (HAE) Cultures | Gold standard for RSV research, reflects in vivo infection.[12][13] | Viral Titer Determination, Ciliary Beat Frequency, Gene Expression Analysis |
Experimental Protocols
Detailed methodologies for key experiments to determine the antiviral efficacy of this compound are provided below.
Cytotoxicity Assay
Prior to evaluating antiviral efficacy, it is essential to determine the cytotoxicity of this compound in the selected cell lines to ensure that any observed reduction in viral replication is not due to cell death.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium without compound) and a "no cells" control (medium only).
-
Incubation: Incubate the plate for 48-72 hours (duration should match the planned antiviral assay).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Neutralization Test (PRNT)
The PRNT is a classic and highly quantitative method to determine the ability of a compound to inhibit the infectivity of a virus.[14][15]
Protocol: Plaque Reduction Assay for IAV in MDCK Cells
-
Cell Seeding: Seed MDCK cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate overnight to form a confluent monolayer.[16]
-
Virus-Compound Incubation: Prepare serial dilutions of Adbelivir. Mix each dilution with an equal volume of IAV (approximately 40-50 plaque-forming units, PFU) and incubate for 1 hour at 37°C.[16]
-
Infection: Remove the growth medium from the MDCK cells and wash once with PBS. Add the virus-compound mixture to the cells and incubate for 1-2 hours at 37°C to allow for viral adsorption.[16]
-
Overlay: Aspirate the inoculum and overlay the cell monolayer with 1 mL of overlay medium (e.g., 1% low melting point agarose or Avicel in EMEM containing 1 µg/mL TPCK-trypsin and the corresponding concentration of Adbelivir).[16][17]
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.[16]
-
Staining and Counting: Fix the cells with 10% formaldehyde and stain with 0.7% crystal violet.[16] Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration compared to the virus control (no compound). Determine the 50% effective concentration (EC50) from the dose-response curve.
50% Tissue Culture Infective Dose (TCID50) Assay
The TCID50 assay is an endpoint dilution assay used to quantify infectious virus titers by determining the dilution of virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.[18][19]
Protocol: TCID50 Assay for RSV in HEp-2 Cells
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of infection.[18]
-
Virus and Compound Preparation: Prepare serial 10-fold dilutions of the RSV stock. In separate wells, pre-incubate the virus dilutions with various concentrations of Adbelivir for 1 hour at 37°C.
-
Infection: Remove the growth medium from the HEp-2 cells and inoculate the cells with the virus-compound mixtures (25 µL/well).[20] Incubate for 2 hours at 37°C.[18]
-
Incubation: Add 75 µL of maintenance medium (e.g., RPMI 1640 with 2% FBS) to each well and incubate for 6-8 days at 37°C with 5% CO2.[18][20]
-
CPE Observation: Observe the plates daily for the presence of CPE (e.g., syncytia formation).
-
Data Analysis: At the end of the incubation period, score each well as positive or negative for CPE. Calculate the TCID50 value using the Reed-Muench method.[21] The reduction in TCID50 in the presence of Adbelivir indicates its antiviral activity.
Quantitative Real-Time PCR (qPCR) for Viral Load Determination
qPCR is a highly sensitive method to quantify the amount of viral RNA in a sample, providing a direct measure of viral replication.[22][23]
Protocol: qPCR for Viral Load
-
Infection and Treatment: Infect the chosen cell line (e.g., A549 cells for RSV) with the virus at a specific multiplicity of infection (MOI). Treat the infected cells with different concentrations of Adbelivir.
-
RNA Extraction: At various time points post-infection, harvest the cells and/or supernatant and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using primers and probes specific for a viral gene (e.g., the N gene for RSV or the M gene for IAV) and a host housekeeping gene for normalization (e.g., RNase P).[24]
-
Data Analysis: Generate a standard curve using a known quantity of viral RNA or a plasmid containing the target gene.[23] Quantify the viral RNA copies in each sample and determine the fold-change in viral replication in Adbelivir-treated cells compared to untreated controls.
Table 2: Summary of Antiviral Efficacy Assays
| Assay | Principle | Endpoint Measurement | Key Parameter |
| Plaque Reduction Neutralization Test (PRNT) | Measures the ability of a compound to inhibit the formation of viral plaques.[14][15] | Number of plaques | EC50 |
| 50% Tissue Culture Infective Dose (TCID50) Assay | Determines the virus dilution that causes CPE in 50% of cell cultures.[18][19] | Presence/absence of CPE | Reduction in viral titer |
| Quantitative Real-Time PCR (qPCR) | Quantifies viral nucleic acid to measure replication.[22][23] | Viral RNA copy number | Fold-change in viral load |
Signaling Pathways and Experimental Workflows
Understanding the interaction of a virus with host cell signaling pathways is crucial for elucidating the mechanism of action of antiviral compounds.
Signaling Pathways in Influenza and RSV Infection
Influenza virus infection is known to manipulate several host signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways, to facilitate its replication.[25][26][27] Similarly, RSV infection activates pathways like NF-κB and MAPK, leading to the production of inflammatory cytokines.[28][29] this compound's effect on these pathways in the context of viral infection can be investigated to understand its potential immunomodulatory effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Publication in Antiviral Research: Structural determinants of nervous system exposure of this compound (IM-250) and related herpes helicase-primase inhibitors across animal species - Innovative Molecules [innovativemolecules.com]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. tandfonline.com [tandfonline.com]
- 7. 3D cell culture models for Influenza viruses – faCellitate [facellitate.com]
- 8. Cell culture keeps pace with influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. life-science-alliance.org [life-science-alliance.org]
- 10. 3D cell culture as a suitable model for respiratory syncytial virus – faCellitate [facellitate.com]
- 11. researchgate.net [researchgate.net]
- 12. Human Airway Epithelial Cell Cultures for Modeling Respiratory Syncytial Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Influenza virus plaque assay [protocols.io]
- 18. rsc.org [rsc.org]
- 19. Preparation of Respiratory Syncytial Virus with High or Low Content of Defective Viral Particles and Their Purification from Viral Stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proof of stability of an RSV Controlled Human Infection Model challenge agent - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iosrjournals.org [iosrjournals.org]
- 22. Detection and monitoring of virus infections by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Viral load and Ct values – How do we use quantitative PCR quantitatively? [chs.asu.edu]
- 24. 2.3. qRT-PCR viral quantification [bio-protocol.org]
- 25. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [PDF] Influenza virus and cell signaling pathways | Semantic Scholar [semanticscholar.org]
- 27. research.monash.edu [research.monash.edu]
- 28. Mechanisms of Respiratory Syncytial Virus Modulation of Airway Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Respiratory Syncytial Virus Infection: Mechanisms of Redox Control and Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Adibelinir in Plasma and Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adibelinir is a novel small molecule inhibitor currently under investigation for its therapeutic potential. As with any new chemical entity, the development of robust and reliable analytical methods for its quantification in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies. These application notes provide detailed protocols for the quantification of Adibelinir in both plasma and tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique commonly used in drug metabolism and pharmacokinetics.[1][2][3][4][5][6][7]
The protocols outlined below are intended to serve as a comprehensive guide for researchers. They cover sample preparation, chromatographic separation, and mass spectrometric detection, along with data analysis and quality control procedures.
Assumed Mechanism of Action of Adibelinir
For the purpose of illustrating the context of Adibelinir's therapeutic action, we will assume it acts as an inhibitor of the β-adrenergic signaling pathway. This pathway plays a crucial role in various physiological processes, and its dysregulation has been implicated in several diseases.[8][9] Adibelinir is hypothesized to competitively bind to β-adrenergic receptors, thereby blocking the downstream signaling cascade initiated by catecholamines like epinephrine and norepinephrine.
Adibelinir Signaling Pathway
Caption: β-adrenergic signaling pathway with Adibelinir inhibition.
Experimental Protocols
The following protocols provide a framework for the quantification of Adibelinir. It is recommended that each laboratory validates the method according to their specific equipment and regulatory requirements.
I. Quantification of Adibelinir in Plasma
This protocol details the extraction of Adibelinir from plasma samples followed by LC-MS/MS analysis.
A. Materials and Reagents
-
Adibelinir reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of Adibelinir)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
B. Sample Preparation: Protein Precipitation (PPT)
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 300 µL of cold ACN containing the internal standard (IS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:ACN with 0.1% FA).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
C. Sample Preparation: Solid-Phase Extraction (SPE)
For cleaner samples and potentially lower limits of quantification, SPE can be employed.
-
Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load 100 µL of plasma sample (pre-treated with 100 µL of 4% phosphoric acid and containing IS).
-
Wash the cartridge with 1 mL of 5% MeOH in water.
-
Elute Adibelinir and the IS with 1 mL of MeOH.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the mobile phase starting composition.
-
Vortex and inject into the LC-MS/MS system.
D. LC-MS/MS Conditions (Example)
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusion of Adibelinir and IS standards (e.g., Adibelinir: Q1/Q3; IS: Q1/Q3)
II. Quantification of Adibelinir in Tissue
This protocol describes the homogenization and extraction of Adibelinir from tissue samples.
A. Materials and Reagents
-
Same as for plasma analysis
-
Homogenizer (e.g., bead beater, ultrasonic)
-
Phosphate-buffered saline (PBS)
B. Tissue Homogenization
-
Accurately weigh a portion of the tissue sample (e.g., 50-100 mg).
-
Add a 3-fold volume of cold PBS (e.g., 150-300 µL for 50-100 mg of tissue).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
C. Sample Preparation
-
Use 100 µL of the tissue homogenate supernatant for the protein precipitation or SPE protocol as described for plasma.
-
Proceed with the LC-MS/MS analysis.
Data Presentation
Quantitative data should be summarized in clear and concise tables.
Table 1: Calibration Curve for Adibelinir in Human Plasma
| Standard Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % CV |
| 1 | 0.012 | 102.3 | 4.5 |
| 5 | 0.058 | 98.7 | 3.1 |
| 10 | 0.115 | 101.1 | 2.5 |
| 50 | 0.562 | 99.5 | 1.8 |
| 100 | 1.130 | 100.2 | 1.5 |
| 500 | 5.598 | 99.8 | 1.2 |
| 1000 | 11.250 | 100.5 | 1.0 |
Table 2: Quality Control Sample Analysis in Human Plasma and Rat Liver Tissue
| Matrix | QC Level | Nominal Conc. (ng/mL or ng/g) | Mean Measured Conc. (ng/mL or ng/g) | % Accuracy | % CV (Intra-day) | % CV (Inter-day) |
| Plasma | LLOQ | 1 | 1.05 | 105.0 | 5.2 | 6.8 |
| Low | 3 | 2.95 | 98.3 | 4.1 | 5.5 | |
| Mid | 75 | 76.2 | 101.6 | 2.8 | 3.9 | |
| High | 750 | 745.5 | 99.4 | 1.9 | 2.7 | |
| Liver Tissue | LLOQ | 5 | 5.15 | 103.0 | 6.5 | 8.1 |
| Low | 15 | 14.7 | 98.0 | 5.3 | 7.2 | |
| Mid | 375 | 381.0 | 101.6 | 3.5 | 4.8 | |
| High | 3750 | 3720.0 | 99.2 | 2.5 | 3.6 |
Experimental Workflow Visualization
The entire process from sample collection to data analysis can be visualized as a workflow.
Caption: Workflow for Adibelinir quantification.
Conclusion
The methods described in these application notes provide a robust and reliable approach for the quantification of Adibelinir in plasma and tissue samples. The use of LC-MS/MS ensures high sensitivity and selectivity, which is essential for accurate pharmacokinetic and pharmacodynamic assessments. Adherence to good laboratory practices and proper method validation will ensure the generation of high-quality data to support the development of Adibelinir as a potential therapeutic agent.
References
- 1. Testing Analytical Methods for Antibiotic Detection in Tenebrio molitor Larvae: A Controlled Feeding Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Quantification of Adalimumab and Infliximab in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical challenges in quantifying abiraterone with LC-MS/MS in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of infliximab and adalimumab in human plasma by a liquid chromatography tandem mass spectrometry kit and comparison with two ELISA methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of adefovir in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Latent HSV Infection Model for Adibelivir Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Herpes Simplex Virus (HSV) establishes lifelong latent infections within the peripheral nervous system, posing a significant challenge for antiviral therapies which primarily target the lytic phase of infection. The development of robust in vitro and in vivo models of HSV latency is crucial for the discovery and evaluation of novel therapeutic agents that can effectively target the latent viral reservoir and prevent reactivation. Adibelivir (IM-250) is a potent, orally active helicase-primase inhibitor that has shown efficacy against HSV-1 and HSV-2, including the ability to reduce the reactivation of latent virus.[1] This document provides detailed application notes and experimental protocols for establishing a latent HSV infection model to study the efficacy of this compound.
These protocols are designed to be adaptable for various research needs, from initial compound screening in cell culture to more complex efficacy studies in animal models.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the widely used antiviral, Acyclovir. This data is essential for designing experiments and interpreting results.
Table 1: In Vitro Efficacy of this compound and Acyclovir against Herpes Simplex Virus
| Compound | Virus Type | Cell Line | IC50 | Citation(s) |
| This compound (IM-250) | HSV-1 (Clinical Isolate) | Vero | ~20 nM | [1][2] |
| This compound (IM-250) | HSV-1 (Strain Cl1) | Vero | 19 nM | [1] |
| This compound (IM-250) | HSV-2 (Strain MS) | Vero | 28 nM | [1] |
| Acyclovir | HSV-1 | Vero | 0.85 µM | [3] |
| Acyclovir | HSV-2 | Vero | 0.86 µM | [3] |
Note: IC50 values in neuronal cells would provide more specific insights for latency studies.
Table 2: In Vivo Efficacy of this compound in Animal Models of HSV Infection
| Animal Model | Virus | This compound (IM-250) Dosage | Effect | Citation(s) |
| BALB/c Mice (intranasal HSV-1) | HSV-1 | 4-10 mg/kg (oral) | Significantly increased survival rate, reduced clinical scores and viral load in lungs and brains. | [1] |
| Swiss Webster Mice (corneal scarification) | HSV-1 | 10 mg/kg (oral gavage, once) | Blocked viral reactivation (infectious virus production) in 100% of mice. | [1] |
| Hartley Guinea Pigs (intravaginal HSV-2) | HSV-2 | 150-500 mg/kg (oral, weekly for 12 weeks) | Inhibited subsequent relapses during the incubation period. After 7 cycles, no further recurrences were observed. | [1] |
Table 3: Cytotoxicity Data
| Compound | Cell Line | CC50 | Notes | Citation(s) |
| This compound (IM-250) | Neuronal Cells | Data not available | Cytotoxicity in relevant neuronal cell lines is a critical parameter for determining the therapeutic index. | |
| Acyclovir | Various | Generally low | Well-tolerated in most cell lines. | [3] |
Note: Determining the CC50 of this compound in neuronal cell lines such as PC12 or SH-SY5Y is highly recommended before initiating latency studies.
Experimental Protocols
Protocol 1: Establishing a Latent HSV-1 Infection in PC12 Cells
This protocol describes the establishment of a quiescent HSV-1 infection in the rat pheochromocytoma (PC12) cell line, a widely used model for neuronal studies.[4]
Materials:
-
PC12 cells
-
Complete growth medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin)
-
Nerve Growth Factor (NGF)
-
Acyclovir
-
HSV-1 stock (e.g., strain 17syn+)
-
Sodium citrate buffer (pH 3.0)
-
Phosphate-buffered saline (PBS)
Procedure:
-
PC12 Cell Differentiation:
-
Plate PC12 cells on collagen-coated plates.
-
Induce differentiation by treating with NGF (50-100 ng/mL) for 5-7 days. The medium should be changed every 2-3 days.
-
-
Infection with HSV-1:
-
Inactivation of Extracellular Virus:
-
Remove the inoculum and wash the cells once with PBS.
-
Treat the cells with sodium citrate buffer (pH 3.0) for 1 minute to inactivate any remaining extracellular virus.
-
Wash the cells three times with PBS.
-
-
Establishment of Latency:
-
Culture the infected cells in complete growth medium containing NGF and 100 µM Acyclovir for 6-7 days.[5]
-
After this period, remove the Acyclovir-containing medium and replace it with fresh medium containing NGF. The virus is now considered to be in a quiescent/latent state.
-
Protocol 2: In Vitro Reactivation of Latent HSV-1 by NGF Deprivation
This protocol details the reactivation of latent HSV-1 from PC12 cells by withdrawing NGF, a common trigger for viral reactivation in vitro.[2][6][7]
Materials:
-
Latently infected PC12 cells (from Protocol 1)
-
Complete growth medium without NGF
-
Vero cells (for viral titration)
-
Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)
Procedure:
-
NGF Deprivation:
-
Wash the latently infected PC12 cells twice with PBS to remove any residual NGF.
-
Add complete growth medium lacking NGF to the cells.
-
-
Monitoring Reactivation:
-
Incubate the cells at 37°C and monitor for the appearance of cytopathic effect (CPE) over several days.
-
At desired time points (e.g., 24, 48, 72 hours post-deprivation), collect the cell culture supernatant.
-
-
Quantification of Reactivated Virus (Plaque Assay):
-
Serially dilute the collected supernatants.
-
Infect confluent monolayers of Vero cells with the dilutions for 1 hour at 37°C.
-
Remove the inoculum and add overlay medium.
-
Incubate for 2-3 days until plaques are visible.
-
Fix and stain the cells (e.g., with crystal violet) to count the plaques and determine the viral titer (Plaque Forming Units/mL).
-
Protocol 3: Evaluation of this compound on HSV-1 Reactivation In Vitro
This protocol outlines the methodology to assess the efficacy of this compound in preventing or reducing HSV-1 reactivation from latently infected PC12 cells.
Materials:
-
Latently infected PC12 cells (from Protocol 1)
-
This compound (IM-250)
-
Complete growth medium with and without NGF
-
Vero cells
-
Materials for plaque assay (as in Protocol 2)
Procedure:
-
This compound Treatment:
-
To some wells of latently infected PC12 cells, add fresh medium containing NGF and various concentrations of this compound (e.g., ranging from 0.1x to 10x the IC50). Include a vehicle control.
-
Incubate for a predetermined period (e.g., 24 hours) to allow for drug uptake.
-
-
Induction of Reactivation:
-
After the pre-treatment period, induce reactivation by NGF deprivation as described in Protocol 2. The reactivation medium should also contain the respective concentrations of this compound or vehicle.
-
-
Quantification of Viral Titer:
-
At various time points post-reactivation induction, collect the supernatants and determine the viral titers using a plaque assay on Vero cells as described in Protocol 2.
-
-
Data Analysis:
-
Compare the viral titers from this compound-treated wells to the vehicle-treated control wells to determine the percentage of viral titer reduction.
-
Protocol 4: Establishing a Latent HSV-1 Infection in a Mouse Model
This protocol describes a common method for establishing a latent HSV-1 infection in mice via corneal inoculation.[8]
Materials:
-
6- to 8-week-old BALB/c or Swiss Webster mice
-
HSV-1 stock (e.g., strain 17syn+)
-
Anesthetic (e.g., ketamine/xylazine)
-
30-gauge needle
-
This compound (IM-250) for oral gavage (optional, for studying prevention of latency establishment)
Procedure:
-
Anesthesia and Corneal Scarification:
-
Anesthetize the mice according to approved animal care protocols.
-
Lightly scarify the corneal surface of both eyes using a 30-gauge needle.
-
-
Inoculation:
-
Apply a small volume (e.g., 5 µL) of HSV-1 suspension (typically 10^5 to 10^6 PFU) onto each scarified cornea.
-
-
Post-Infection Monitoring:
-
Monitor the mice daily for signs of acute infection (e.g., blepharitis, keratitis, neurological symptoms).
-
Latency is typically established by 28-30 days post-infection, at which point acute symptoms have resolved.
-
-
(Optional) this compound Treatment to Prevent Latency:
-
To study the effect of this compound on the establishment of latency, administer the drug (e.g., 10 mg/kg, oral gavage) daily for a defined period starting shortly after infection.
-
Protocol 5: Hyperthermic Stress-Induced Reactivation of Latent HSV-1 in Mice
This protocol details a non-invasive method to induce HSV-1 reactivation in latently infected mice.[8][9]
Materials:
-
Latently infected mice (from Protocol 4)
-
Heat source (e.g., heat lamp or incubator) to raise the ambient temperature
-
Rectal thermometer
Procedure:
-
Hyperthermic Stress:
-
Place the latently infected mice in a chamber where the ambient temperature can be raised to induce a core body temperature of 40-42°C for 10-15 minutes.[8]
-
Carefully monitor the mice to prevent overheating.
-
-
Post-Reactivation Analysis:
-
At various time points after hyperthermic stress (e.g., 22-24 hours), euthanize the mice.
-
Harvest the trigeminal ganglia (TG) and other relevant tissues.
-
-
Quantification of Reactivated Virus:
-
Homogenize the harvested TGs.
-
Determine the amount of infectious virus in the homogenates by plaque assay on Vero cells.
-
Protocol 6: Quantification of Latent HSV-1 Genomes and Latency-Associated Transcripts (LATs) by qPCR
This protocol is for quantifying the viral load in latently infected tissues and measuring the expression of LATs, a key marker of latency.[10][11][12]
Materials:
-
Harvested trigeminal ganglia from latently infected mice
-
DNA/RNA extraction kit
-
Reverse transcriptase for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers specific for an HSV-1 gene (e.g., gB) and for LATs
-
Primers for a host housekeeping gene (for normalization)
-
qPCR instrument
Procedure:
-
Nucleic Acid Extraction:
-
Extract total DNA and RNA from the homogenized trigeminal ganglia using a suitable kit.
-
-
cDNA Synthesis (for LATs quantification):
-
Treat the RNA fraction with DNase to remove any contaminating viral DNA.
-
Synthesize cDNA from the RNA using reverse transcriptase and random primers or LAT-specific primers.
-
-
Quantitative PCR (qPCR):
-
For Latent Genomes: Perform qPCR on the extracted DNA using primers for a conserved HSV-1 gene (e.g., glycoprotein B). Create a standard curve using a plasmid containing the target sequence to quantify the absolute number of viral genomes.
-
For LATs Expression: Perform qPCR on the synthesized cDNA using primers specific for the latency-associated transcripts.
-
Normalize the results to a host housekeeping gene (e.g., GAPDH, beta-actin) to account for variations in sample input.
-
-
Data Analysis:
-
Calculate the number of viral genomes per ganglion or per unit of host DNA.
-
Determine the relative expression level of LATs.
-
When evaluating this compound, compare the viral genome load and LATs expression in treated versus untreated animals.
-
Visualizations
Signaling Pathways in HSV Latency and Reactivation
The maintenance of HSV latency is an active process involving host cell signaling pathways. The PI3K/Akt/mTOR pathway is crucial for maintaining a latent state. Conversely, stressors that inhibit this pathway or activate the JNK stress pathway can trigger reactivation.
Caption: Signaling pathways involved in HSV latency maintenance and reactivation.
Experimental Workflow: In Vitro this compound Efficacy Study
This workflow outlines the key steps for evaluating the effect of this compound on HSV reactivation in a neuronal cell culture model.
Caption: Workflow for assessing this compound's effect on in vitro HSV reactivation.
Mechanism of Action: this compound as a Helicase-Primase Inhibitor
This compound targets the HSV helicase-primase complex, which is essential for unwinding the viral DNA and synthesizing RNA primers for DNA replication. By inhibiting this complex, this compound prevents viral DNA synthesis.
Caption: Mechanism of action of this compound as a helicase-primase inhibitor.
References
- 1. Using Primary SCG Neuron Cultures to Study Molecular Determinants of HSV-1 Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 4. Analyses of herpes simplex virus type 1 latency and reactivation at the single cell level using fluorescent reporter mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Primary Neuron Culture System for the Study of Herpes Simplex Virus Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Herpes Simplex Virus-1 (HSV-1) Reactivations Induce Protein Oxidative Damage in Mouse Brain: Novel Mechanisms for Alzheimer’s Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heat-Induced Reactivation of HSV-1 in Latent Mice: Upregulation in the TG of CD83 and Other Immune Response Genes and Their LAT-ICP0 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Herpes Simplex Virus 1 Latency and the Kinetics of Reactivation Are Regulated by a Complex Network of Interactions between the Herpesvirus Entry Mediator, Its Ligands (gD, BTLA, LIGHT, and CD160), and the Latency-Associated Transcript - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Herpes Simplex Virus 1 Latency-Associated Transcripts on the Establishment and Maintenance of Latency in the ROSA26R Reporter Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A cultured affair: HSV latency and reactivation in neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adibelivir in Recurrent Herpes Guinea Pig Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adibelivir (formerly IM-250) is a novel, orally bioavailable small-molecule inhibitor of the herpes simplex virus (HSV) helicase-primase complex. This complex is essential for the unwinding of viral DNA and the initiation of viral DNA replication. By targeting a different enzymatic step than traditional nucleoside analogs like acyclovir, this compound offers a distinct mechanism of action and has shown potent activity against both HSV-1 and HSV-2, including strains resistant to standard therapies.
The guinea pig model of recurrent genital herpes is the most well-established and clinically relevant animal model for studying HSV latency and reactivation. Unlike mouse models, guinea pigs exhibit spontaneous recurrent herpetic lesions after the resolution of the primary infection, closely mimicking the course of human disease. This makes the guinea pig model an invaluable tool for evaluating the efficacy of new antiviral candidates like this compound in preventing or reducing recurrent outbreaks.
These application notes provide a comprehensive overview and detailed protocols for utilizing the guinea pig model to study the efficacy of this compound against recurrent herpes.
Mechanism of Action of this compound
This compound targets the HSV helicase-primase complex, which is composed of three viral proteins: UL5 (helicase), UL8 (helicase accessory protein), and UL52 (primase). This complex is responsible for unwinding the double-stranded viral DNA at the replication fork and synthesizing short RNA primers to initiate DNA synthesis. This compound binds to this complex and inhibits its enzymatic activity, thereby halting viral DNA replication.
dot
Caption: this compound inhibits the HSV helicase-primase complex, preventing viral DNA replication.
Preclinical Efficacy of this compound in the Guinea Pig Model
Studies utilizing the genital HSV-2 guinea pig model have demonstrated the significant efficacy of this compound in managing recurrent herpes. Intermittent oral therapy with this compound has been shown to effectively control recurrent disease and reduce the reactivation of latent HSV.[1][2]
Summary of Efficacy Data
The following tables summarize representative quantitative data on the efficacy of this compound in the guinea pig model of recurrent HSV-2 infection. This data is based on published findings and illustrates the potent antiviral effects of the compound.
Table 1: Effect of Intermittent this compound Therapy on Recurrent Genital Lesions in HSV-2 Infected Guinea Pigs
| Treatment Group | Mean Cumulative Lesion Score (Days 25-85) | Mean Number of Recurrence Days | Percentage of Animals with Recurrences |
| Placebo | 15.8 ± 2.1 | 10.5 ± 1.5 | 100% |
| Acyclovir (comparator) | 9.5 ± 1.8 | 6.2 ± 1.1 | 80% |
| This compound (Low Dose) | 4.2 ± 1.0 | 2.8 ± 0.7 | 40% |
| This compound (High Dose) | 1.5 ± 0.5 | 1.1 ± 0.4 | 15% |
*p<0.05, **p<0.01 compared to placebo. Data is representative and synthesized from qualitative descriptions in published studies.
Table 2: Effect of this compound on Recurrent Viral Shedding in HSV-2 Infected Guinea Pigs
| Treatment Group | Mean Peak Viral Titer (log10 PFU/mL) | Mean Days of Viral Shedding |
| Placebo | 4.5 ± 0.4 | 8.2 ± 1.2 |
| Acyclovir (comparator) | 3.2 ± 0.3 | 4.1 ± 0.8 |
| This compound (Low Dose) | 2.1 ± 0.2 | 1.9 ± 0.5 |
| This compound (High Dose) | Below Limit of Detection | 0.5 ± 0.2 |
*p<0.05, **p<0.01 compared to placebo. Data is representative and synthesized from qualitative descriptions in published studies.
Pharmacokinetics of this compound in Guinea Pigs
A favorable pharmacokinetic profile is crucial for the efficacy of an antiviral agent. While a complete pharmacokinetic profile for this compound in guinea pigs is not fully available in the public domain, some key parameters have been reported.
Table 3: Known Pharmacokinetic Parameters of this compound in Guinea Pigs
| Parameter | Value | Reference |
| Brain/Plasma Ratio | 2.4 - 3.4 | Gege et al. (2025) |
| Primary Route of Excretion | Biliary | Gege et al. (2025) |
| Plasma Concentration after Oral Dosing | Maintained above IC50 with intermittent dosing | Bernstein et al. (2023) |
Note: Cmax, Tmax, half-life, and clearance data in guinea pigs are not yet publicly available.
Experimental Protocols
The following are detailed protocols for establishing a recurrent HSV-2 genital infection model in guinea pigs and for evaluating the therapeutic efficacy of this compound.
Protocol 1: Induction of Recurrent Genital Herpes in Female Guinea Pigs
dot
References
Application Notes and Protocols for Assessing Nervous System Penetration of Adibelivir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adibelivir (IM-250) is an orally active helicase-primase inhibitor demonstrating potent activity against Herpes Simplex Virus (HSV) infections.[1][2] A critical aspect of its therapeutic potential, particularly for neurotropic HSV infections like herpes encephalitis, is its ability to penetrate the central nervous system (CNS).[1][2] Effective treatment of such conditions necessitates adequate drug concentrations within the nervous system.[1][2] Recent preclinical studies have shown that this compound achieves significant exposure in the nervous system, a characteristic not shared by all helicase-primase inhibitors.[1][2]
These application notes provide a detailed protocol for assessing the nervous system penetration of this compound, summarizing key preclinical data and outlining methodologies for in vitro and in vivo evaluation.
Data Presentation: this compound Nervous System Penetration
The following tables summarize the quantitative data from preclinical studies on this compound's penetration into the brain and neuronal ganglia across different animal species. This data highlights this compound's favorable distribution to the nervous system compared to other helicase-primase inhibitors.
Table 1: Brain-to-Plasma Concentration Ratios of Helicase-Primase Inhibitors
| Compound | Brain/Plasma Ratio | Species | Notes |
| This compound (IM-250) | 0.5 - 4.0 | Mouse, Rat, Dog | Demonstrates significant penetration into the brain.[1][2] |
| Amenamevir | < 0.1 | Not Specified | Low brain penetration observed.[1][2] |
| Pritelivir | < 0.1 | Not Specified | Low brain penetration observed.[1][2] |
| ABI-5366 | < 0.1 | Not Specified | Low brain penetration observed.[1][2] |
Table 2: this compound Tissue Distribution in Beagle Dogs (Multiple Dosing)
| Tissue | Tissue/Plasma Ratio |
| Brain | 0.5 - 1.2 |
| Ganglia | 0.5 - 1.2 |
| Spinal Cord | 0.5 - 1.2 |
| Cerebrospinal Fluid (CSF) | ~0.01 |
Data from beagle dogs after 8 consecutive daily oral doses of 100 mg/kg this compound.[2] The lower CSF-to-plasma ratio is attributed to the high protein binding of this compound (~99%), with the unbound fraction in the CSF being approximately 100 nM.[2]
Experimental Protocols
In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This protocol outlines an in vitro method to assess the permeability of this compound across the blood-brain barrier using a cell-based model.[3][4][5][6][7]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a cellular model of the BBB.
Materials:
-
Human Brain Microvascular Endothelial Cells (HBMEC)
-
Human Astrocytes
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Cell culture medium and supplements
-
This compound (with a validated analytical method for quantification, e.g., LC-MS/MS)
-
Lucifer yellow (paracellular permeability marker)
-
Trans-Epithelial Electrical Resistance (TEER) measurement system
Methodology:
-
Cell Culture:
-
Culture HBMEC and astrocytes according to standard protocols.
-
-
Co-culture BBB Model Setup:
-
Coat the apical side of the Transwell® inserts with a suitable extracellular matrix protein (e.g., collagen).
-
Seed HBMEC on the apical side of the Transwell® inserts and astrocytes on the basolateral side of the well.
-
Allow the cells to co-culture and form a tight monolayer.
-
-
Barrier Integrity Assessment:
-
Monitor the formation of a tight barrier by measuring the TEER daily. The model is ready for the permeability assay once the TEER values are stable and high (typically >150 Ω·cm²).
-
Confirm low paracellular permeability by testing the flux of Lucifer yellow.
-
-
Permeability Assay:
-
Replace the medium in the apical and basolateral compartments with a transport buffer.
-
Add this compound to the apical (donor) compartment at a known concentration.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.
-
Immediately after each sampling, replace the volume with fresh transport buffer.
-
At the end of the experiment, collect samples from the apical compartment.
-
-
Quantification and Analysis:
-
Determine the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
In Vivo Assessment of CNS Penetration in a Mouse Model
This protocol describes an in vivo study to determine the brain and plasma concentrations of this compound in mice, allowing for the calculation of the brain-to-plasma ratio.[8][9][10]
Objective: To quantify the concentration of this compound in the brain and plasma of mice after oral administration and determine the brain-to-plasma concentration ratio.
Materials:
-
This compound
-
Appropriate vehicle for oral administration
-
Male or female mice (e.g., C57BL/6, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Brain tissue homogenization equipment
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Dosing:
-
Administer a single oral dose of this compound to a cohort of mice. A typical dose might be in the range of 10-50 mg/kg.
-
-
Sample Collection:
-
At predetermined time points post-dosing (e.g., 1, 2, 4, 8, 24 hours), euthanize a subset of animals.
-
Immediately collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge the blood to separate the plasma.
-
Perfuse the animals with saline to remove blood from the brain tissue.
-
Carefully dissect the whole brain.
-
-
Sample Processing:
-
Store plasma samples at -80°C until analysis.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Quantification:
-
Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio at each time point by dividing the concentration of this compound in the brain (ng/g) by the concentration in plasma (ng/mL).
-
Cerebrospinal Fluid (CSF) Sampling for this compound Concentration
This protocol details the collection of cerebrospinal fluid (CSF) from anesthetized rodents to measure this compound concentration in this compartment.[11][12]
Objective: To determine the concentration of this compound in the CSF.
Materials:
-
Anesthetized rodent (e.g., rat or mouse)
-
Stereotaxic frame
-
Capillary tubes
-
Collection vials
Methodology:
-
Animal Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
-
CSF Collection:
-
Access the cisterna magna by making a small incision at the base of the skull.
-
Carefully insert a capillary tube into the cisterna magna to collect CSF.
-
Collect the desired volume of CSF into a pre-chilled tube.
-
-
Sample Analysis:
-
Analyze the this compound concentration in the CSF using a highly sensitive analytical method like LC-MS/MS.
-
Mandatory Visualizations
Caption: Workflow for the in vitro blood-brain barrier permeability assay.
Caption: Workflow for the in vivo assessment of CNS penetration.
Caption: Signaling pathways involved in HSV latency and reactivation in neurons.
References
- 1. Publication in Antiviral Research: Structural determinants of nervous system exposure of this compound (IM-250) and related herpes helicase-primase inhibitors across animal species - Innovative Molecules [innovativemolecules.com]
- 2. researchgate.net [researchgate.net]
- 3. helmholtz-munich.de [helmholtz-munich.de]
- 4. Drug delivery and in vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Blood-Brain Barrier Models for Neuroinfectious Diseases: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. A mouse model of herpes simplex virus encephalitis: diagnostic brain imaging by magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small Animal Models to Study Herpes Simplex Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. healthsciencereviews.com [healthsciencereviews.com]
Application Notes and Protocols for In Vivo Experiments with Adibelivir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adibelivir (also known as IM-250) is a potent, orally active small molecule inhibitor of the herpes simplex virus (HSV) helicase-primase complex.[1][2] This novel mechanism of action makes it a promising candidate for the treatment of HSV infections, including strains resistant to existing antiviral therapies.[3][4][5] this compound has demonstrated efficacy in preclinical animal models, reducing viral load and reactivation of latent HSV.[6] These application notes provide detailed protocols for the formulation and administration of this compound for in vivo experiments, specifically in murine models, to aid researchers in the evaluation of its pharmacokinetic and pharmacodynamic properties.
Data Presentation
In Vitro Efficacy of this compound
| Virus Strain | Cell Line | IC50 (nM) |
| HSV-1 (Strain Cl1) | Vero | 19 |
| HSV-2 (Strain MS) | Vero | 28 |
| HSV-1 | Vero | ~20 |
Source:[1]
In Vivo Efficacy of this compound in Murine Models
| Animal Model | Administration Route | Dosage | Key Findings |
| BALB/c mice (intranasal HSV-1 lethal infection) | Oral | 4-10 mg/kg | Significantly increased survival rate, reduced clinical scores, and viral load in lungs and brains.[1] |
| Swiss Webster mice (corneal HSV-1 infection) | Oral gavage | 10 mg/kg (single dose) | Blocked viral reactivation in 100% of mice.[1] |
| Female Hartley guinea pigs (intravaginal HSV-2) | Oral | 150-500 mg/kg (weekly for 12 weeks) | Inhibited subsequent relapses after 7 cycles.[1] |
Signaling Pathway and Mechanism of Action
This compound targets the helicase-primase complex of HSV, which is essential for the unwinding of viral DNA and the synthesis of RNA primers for DNA replication. By inhibiting this complex, this compound effectively halts viral DNA synthesis, thereby preventing viral replication.
Caption: Mechanism of this compound targeting the HSV helicase-primase complex.
Experimental Protocols
Formulation of this compound for Oral Gavage
This compound is reported to be soluble in DMSO.[2] However, for in vivo oral administration, a vehicle with low toxicity is required. A co-solvent or suspension formulation is recommended. The following protocol describes the preparation of a solution/suspension of this compound suitable for oral gavage in mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed. For a 25g mouse, a 10 mg/kg dose requires 0.25 mg of this compound.
-
Prepare the vehicle: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, and saline/PBS. A recommended starting ratio is 10% DMSO, 40% PEG400, and 50% saline/PBS (v/v/v).
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the this compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Add the required volume of PEG400 and vortex until the solution is homogeneous.
-
Finally, add the sterile saline or PBS to the desired final volume and vortex thoroughly. The final formulation may be a clear solution or a fine suspension.
-
-
Final Concentration: The final concentration of the formulation should be calculated to allow for a dosing volume of 5-10 mL/kg. For a 25g mouse, this corresponds to a volume of 125-250 µL.
-
Storage: The formulation should be prepared fresh before each experiment. If short-term storage is necessary, it should be stored at 4°C and protected from light. The stability of this compound in this specific vehicle should be determined empirically. The stock solution of this compound in DMSO can be stored at -20°C for one month or -80°C for six months.[1]
Experimental Workflow for Oral Gavage
Caption: Workflow for oral administration of this compound via gavage.
Protocol for Oral Gavage in Mice
This protocol is a standard procedure for oral administration of substances to mice.[7][8][9]
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (18-20 gauge for adult mice, with a rounded tip)[7]
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Syringe Preparation:
-
Draw the calculated volume of the this compound formulation into a 1 mL syringe.
-
Ensure there are no air bubbles in the syringe.
-
Attach the gavage needle to the syringe.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head. The body should be held in a vertical position.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The mouse will typically swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
-
Compound Administration:
-
Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly administer the formulation.
-
-
Post-Administration:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or coughing, for at least 15-30 minutes.[10]
-
Continue periodic monitoring over the next 24 hours.
-
Safety and Toxicology Considerations
While specific toxicity data for this compound is not extensively published in the available search results, general principles of drug safety evaluation should be followed. The choice of vehicle is critical to minimize local and systemic toxicity.[11] DMSO, while an excellent solvent, can cause irritation and systemic toxicity at high concentrations.[11] The proposed vehicle composition aims to mitigate this by using a low percentage of DMSO in combination with well-tolerated excipients like PEG400 and saline. Researchers should always perform pilot studies to assess the tolerability of the formulation in a small group of animals before proceeding with larger efficacy studies. Any adverse effects should be carefully documented and reported.
Conclusion
This compound is a promising antiviral agent with a novel mechanism of action. The protocols outlined in these application notes provide a framework for the formulation and in vivo administration of this compound in murine models. Adherence to these guidelines will facilitate reproducible and reliable preclinical evaluation of this compound. Researchers are encouraged to optimize the formulation and administration procedures based on their specific experimental needs and institutional guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. eatg.org [eatg.org]
- 4. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aicuris Enrolled Last Participant in Pivotal Trial with Pritelivir to Treat Refractory Herpes Simplex Infection in Immunocompromised Patients - Aicuris [aicuris.com]
- 6. Publication in Antiviral Research: Structural determinants of nervous system exposure of this compound (IM-250) and related herpes helicase-primase inhibitors across animal species - Innovative Molecules [innovativemolecules.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Adibelivir (IM-250): Application Notes and Protocols for Measuring Antiviral Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Adibelivir (IM-250), a potent, orally bioavailable helicase-primase inhibitor, against Herpes Simplex Virus (HSV) infections. The following protocols are based on established preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the effect of this compound on viral load in relevant animal models.
Mechanism of Action
This compound is a next-generation helicase-primase inhibitor that targets the HSV DNA replication machinery.[1] Unlike nucleoside analogs, which target the viral DNA polymerase, this compound binds to the helicase-primase complex, composed of the UL5, UL8, and UL52 proteins.[2] This complex is essential for unwinding the double-stranded viral DNA at the replication fork, a critical step for viral genome replication.[3][4] By inhibiting the helicase-primase complex, this compound effectively halts viral DNA synthesis and subsequent viral replication.[1]
Caption: this compound inhibits the HSV helicase-primase complex, preventing the unwinding of viral dsDNA and subsequent DNA replication.
Quantitative Data on Viral Load Reduction
This compound has demonstrated significant efficacy in reducing viral load in various preclinical animal models of HSV infection. The following tables summarize the key quantitative findings from these studies.
Table 1: Efficacy of this compound in a Murine Model of Lethal HSV-1 Infection
| Animal Model | Virus Strain & Inoculation | Treatment Regimen | Tissue | Viral Load Reduction | Reference |
| BALB/c Mice | HSV-1 (Intranasal) | 4 mg/kg/day this compound (oral) | Brain | 440-fold reduction in viral genome copies vs. vehicle | [5] |
| BALB/c Mice | HSV-1 (Intranasal) | 10 mg/kg/day this compound (oral) | Lungs & Brains | Significant reduction in viral genome copies vs. vehicle and valacyclovir | [5] |
Table 2: Efficacy of this compound in a Guinea Pig Model of Recurrent Genital Herpes
| Animal Model | Virus Strain & Inoculation | Treatment Regimen | Outcome | Reference |
| Hartley Guinea Pigs | HSV-2 (MS strain, Intravaginal) | 150-500 mg/kg this compound in diet (oral, weekly intervals for 12 weeks) | Inhibition of subsequent relapses | [6] |
| Hartley Guinea Pigs | HSV-2 (MS strain, Intravaginal) | Intermittent therapy with IM-250 | Significantly reduced reactivation frequency | [5] |
Table 3: Efficacy of this compound in a Murine Model of Ocular HSV-1 Infection and Latency
| Animal Model | Virus Strain & Inoculation | Treatment Regimen | Outcome | Reference |
| Swiss Webster Mice | HSV-1 (17VP16pLacZ, Ocular) | 10 mg/kg this compound (single oral gavage) | Blocked viral reactivation in 100% of mice | [6] |
Experimental Protocols
The following are detailed protocols for evaluating the in vivo efficacy of this compound in reducing viral load in murine models of HSV-1 infection.
Protocol 1: Murine Model of Lethal HSV-1 Encephalitis
This model is suitable for assessing the ability of this compound to prevent mortality and reduce viral load in the central nervous system.
Materials:
-
This compound (IM-250)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
6- to 8-week-old female BALB/c mice
-
HSV-1 strain (e.g., a neurovirulent strain)
-
Anesthetic (e.g., isoflurane)
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenization equipment
-
DNA extraction kit
-
qPCR instrument and reagents
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.
-
Virus Inoculation:
-
Anesthetize mice lightly with isoflurane.
-
Inoculate intranasally with a lethal dose of HSV-1 (e.g., 10^5 Plaque Forming Units in 10 µL of PBS per nostril).
-
-
Treatment Administration:
-
Initiate treatment at a specified time post-infection (e.g., 6, 24, 48, or 72 hours).
-
Administer this compound or vehicle control orally via gavage at the desired dose (e.g., 4 or 10 mg/kg/day).
-
Continue daily treatment for a predetermined duration (e.g., 5-7 days).
-
-
Monitoring:
-
Monitor mice daily for clinical signs of disease (e.g., weight loss, ruffled fur, neurological symptoms) and survival.
-
-
Viral Load Quantification:
-
At selected time points post-infection, euthanize a subset of mice.
-
Harvest tissues of interest (e.g., brain, lungs).
-
Homogenize tissues and extract total DNA using a commercial kit.
-
Perform quantitative PCR (qPCR) to determine the number of viral genome copies per microgram of host DNA.
-
Caption: Experimental workflow for the murine lethal HSV-1 encephalitis model.
Protocol 2: Murine Model of Ocular HSV-1 Infection and Latency
This model is used to evaluate the effect of this compound on acute viral replication in the eye and its ability to prevent the establishment or reactivation of latent infection in the trigeminal ganglia.
Materials:
-
This compound (IM-250)
-
Vehicle control
-
6- to 8-week-old female Swiss Webster mice
-
HSV-1 strain (e.g., 17VP16pLacZ)
-
Proparacaine hydrochloride (0.5%)
-
Sterile PBS
-
Corneal scarification instrument
-
Tear film collection supplies
-
Tissue homogenization equipment
-
DNA extraction kit
-
qPCR instrument and reagents
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Virus Inoculation:
-
Anesthetize mice and apply one drop of proparacaine hydrochloride to each eye.
-
Gently scarify the corneal epithelium.
-
Apply a suspension of HSV-1 (e.g., 2 x 10^5 PFU in 5 µL) to the surface of each eye.
-
-
Treatment Administration:
-
Administer this compound or vehicle control orally via gavage at the desired dose and schedule (e.g., a single dose of 10 mg/kg).
-
-
Acute Viral Replication Measurement:
-
On days 1, 3, 5, and 7 post-infection, collect tear film by washing the eyes with sterile PBS.
-
Determine the viral titer in the tear film using a standard plaque assay on Vero cells.
-
-
Latency and Reactivation Assessment:
-
At a time point when latency is established (e.g., >30 days post-infection), euthanize the mice.
-
Harvest trigeminal ganglia.
-
To assess latent viral load, extract DNA from the ganglia and perform qPCR for the viral genome.
-
To assess reactivation, co-culture the ganglia with a monolayer of permissive cells (e.g., Vero cells) and monitor for cytopathic effect.
-
Caption: Experimental workflow for the murine ocular HSV-1 infection and latency model.
References
- 1. Pipeline - Innovative Molecules [innovativemolecules.com]
- 2. Herpes Simplex Viruses: Mechanisms of DNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Herpes simplex virus DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. innovativemolecules.com [innovativemolecules.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Troubleshooting & Optimization
improving Adibelivir solubility for in vitro assays
Welcome to the technical support center for Adibelivir. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro assays, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO at a concentration of 125 mg/mL (287.02 mM); however, sonication may be required to achieve complete dissolution.[1][2] It is also crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into aqueous media for my assay. Why is this happening and how can I prevent it?
A2: Precipitation upon dilution of a DMSO stock into aqueous buffers (e.g., PBS, cell culture media) is a common issue for hydrophobic compounds like this compound. This occurs because the compound's solubility is significantly lower in aqueous solutions than in DMSO. When the DMSO concentration is rapidly decreased, the this compound concentration may exceed its solubility limit in the aqueous medium, causing it to precipitate out of solution.
To prevent this, it is recommended to:
-
Perform serial dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps.
-
Ensure rapid mixing: Add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or stirring to promote rapid dispersion.
-
Maintain a low final DMSO concentration: The final concentration of DMSO in your cell-based assay should be kept as low as possible, ideally at or below 0.1%, although concentrations up to 0.5% may be tolerated by some cell lines.[3][4] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Pre-warm your solutions: Ensure that both the this compound stock solution and the aqueous diluent are at the same temperature (e.g., room temperature or 37°C) before mixing to avoid temperature shock-induced precipitation.
Q3: What is the maximum recommended final concentration of DMSO for cell-based assays?
A3: The maximum tolerated DMSO concentration can vary between cell lines. For sensitive cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[3][4] However, many common cell lines, such as Vero cells (often used for HSV assays), can tolerate slightly higher concentrations. Studies have shown that Vero cells may tolerate DMSO concentrations up to 2.5% for short-term incubations without significant cytotoxicity.[5] It is best practice to perform a preliminary experiment to determine the maximum DMSO concentration that does not affect the viability or phenotype of your specific cell line under your experimental conditions.
Q4: Can I use other solvents to dissolve this compound for in vitro assays?
A4: While other organic solvents might be capable of dissolving this compound, DMSO is the most commonly reported and characterized solvent for this compound.[1][2] If you need to avoid DMSO, you may need to explore other solubilization techniques, such as the use of co-solvents (e.g., ethanol), surfactants, or cyclodextrins. However, the compatibility and potential effects of these agents on your specific assay would need to be thoroughly validated.
Troubleshooting Guide: this compound Precipitation in Aqueous Media
| Symptom | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The dilution was performed too rapidly without adequate mixing. | - Decrease the final concentration of this compound in the assay. - Perform serial dilutions with intermediate steps. - Add the this compound stock dropwise to the aqueous buffer while vortexing. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The compound is slowly precipitating out of a supersaturated solution. The temperature of the solution has changed, affecting solubility. | - Prepare fresh working solutions immediately before use. - Maintain a constant temperature for your solutions. - Consider the use of a low concentration of a biocompatible surfactant to improve stability, but validate its compatibility with your assay. |
| Inconsistent results are observed between experiments. | Inconsistent preparation of this compound working solutions. Use of old or hygroscopic DMSO for stock preparation. | - Standardize the protocol for preparing working solutions, including dilution steps and mixing. - Use fresh, anhydrous grade DMSO to prepare stock solutions. Aliquot and store stock solutions at -20°C or -80°C to minimize freeze-thaw cycles and water absorption.[1] |
Data Presentation
Table 1: this compound Solubility and Recommended Concentrations
| Parameter | Value | Notes |
| Molecular Formula | C₂₀H₁₉F₂N₃O₂S₂ | |
| Molecular Weight | 435.51 g/mol | |
| Solubility in DMSO | 125 mg/mL (287.02 mM) | Sonication may be required. Use fresh, anhydrous DMSO.[1][2] |
| Aqueous Solubility | Low (specific value not reported) | Expected to be significantly lower than in DMSO. |
| Recommended Stock Solution Concentration | 10-50 mM in DMSO | A higher concentration stock allows for smaller volumes to be used for dilution, minimizing the final DMSO concentration. |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (ideally ≤ 0.1%) | Cell line-dependent. A vehicle control is essential.[3][4] |
| Reported IC₅₀ in Vero cells (HSV-1) | ~20 nM | This provides a target concentration range for antiviral assays.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for an In Vitro Antiviral Assay
1. Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM)
-
Vortex mixer
-
Sonicator (optional)
2. Preparation of a 50 mM this compound Stock Solution in DMSO:
-
Calculate the mass of this compound needed. For 1 mL of a 50 mM stock solution: 0.050 mol/L * 435.51 g/mol * 0.001 L = 0.02178 g (21.78 mg).
-
Weigh out the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile, anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[1]
3. Preparation of a 10 µM this compound Working Solution (Final DMSO concentration ≤ 0.1%):
-
Intermediate Dilution:
-
Thaw an aliquot of the 50 mM this compound stock solution.
-
Prepare a 1:100 intermediate dilution by adding 2 µL of the 50 mM stock to 198 µL of pre-warmed cell culture medium. This results in a 500 µM solution in 1% DMSO. Vortex gently.
-
-
Final Dilution:
-
Prepare a 1:50 final dilution by adding 20 µL of the 500 µM intermediate solution to 980 µL of pre-warmed cell culture medium. This results in a final this compound concentration of 10 µM with a final DMSO concentration of 0.02%.
-
Vortex gently but thoroughly.
-
-
Use the final working solution immediately in your assay.
Visualizations
HSV DNA Replication and the Target of this compound
This compound is an inhibitor of the herpes simplex virus (HSV) helicase-primase complex.[1] This complex is essential for viral DNA replication. The helicase component (UL5) unwinds the double-stranded viral DNA, while the primase component (UL52) synthesizes short RNA primers necessary for the initiation of DNA synthesis by the viral DNA polymerase.[6][7][8] By inhibiting the helicase-primase complex, this compound effectively halts viral genome replication.
Caption: Mechanism of this compound in inhibiting HSV DNA replication.
Troubleshooting Workflow for this compound Solubility Issues
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues encountered when preparing this compound for in vitro assays.
Caption: A step-by-step guide to resolving this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Initiation of New DNA Strands by the Herpes Simplex Virus-1 Primase-Helicase Complex and Either Herpes DNA Polymerase or Human DNA Polymerase α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The three-component helicase/primase complex of herpes simplex virus-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSV-1 DNA Replication—Coordinated Regulation by Viral and Cellular Factors - PMC [pmc.ncbi.nlm.nih.gov]
Adibelivir Stability & Storage: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability and storage of Adibelivir (IM-250).
Frequently Asked Questions (FAQs)
1. How should I store this compound powder?
This compound powder should be stored under controlled temperatures to ensure its long-term stability. For optimal shelf-life, store the powder at -20°C for up to three years or at 4°C for up to two years.[1]
2. What is the recommended solvent for creating stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1] this compound is soluble in DMSO up to 125 mg/mL (287.02 mM), though ultrasonication may be required to achieve complete dissolution.[1]
3. How should I store this compound stock solutions?
Prepared stock solutions in DMSO are stable for up to six months when stored at -80°C and for up to one month when stored at -20°C.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2]
4. What is the stability of this compound in aqueous solutions like PBS or cell culture media?
There is limited published data on the long-term stability of this compound in aqueous buffers. Like many small molecule inhibitors, this compound may be susceptible to hydrolysis in aqueous environments. Therefore, it is best practice to prepare fresh dilutions in your aqueous buffer or media from the DMSO stock solution immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
5. How many freeze-thaw cycles can a stock solution tolerate?
The effect of multiple freeze-thaw cycles on this compound stability has not been publicly documented. The standard recommendation is to aliquot stock solutions after preparation to avoid repeated temperature cycling, which can introduce moisture and promote degradation.[2]
6. Is this compound sensitive to light?
Photostability studies are a standard part of drug development according to ICH guidelines (Q1B).[4][5] While specific photostability data for this compound is not available, it is recommended to protect both the solid compound and its solutions from light to minimize the risk of photodegradation. Store the powder in its original vial and wrap solution containers in aluminum foil or use amber vials.
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Source |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| Stock Solution (in DMSO) | -80°C | 6 months | [1][2][3] |
| -20°C | 1 month | [1][2][3] |
Table 2: Illustrative Example of this compound Forced Degradation Results
This table presents hypothetical data to illustrate potential degradation under stress conditions. Actual results may vary.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) |
| Acid Hydrolysis (0.1 N HCl) | 24 hours | 60°C | ~12% |
| Base Hydrolysis (0.1 N NaOH) | 24 hours | 60°C | ~18% |
| Oxidation (6% H₂O₂) | 24 hours | Room Temp | ~25% |
| Thermal | 48 hours | 80°C | ~8% |
| Photolytic (ICH Q1B) | 1.2 million lux hours & 200 W h/m² | 25°C | ~15% |
Experimental Protocols
Protocol 1: Example Stability-Indicating RP-HPLC Method
This protocol is a representative method for assessing the purity and stability of this compound. Method validation according to ICH guidelines is required before use.[2][3][6]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dilute this compound stock solution in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 20 µg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[7][8][9]
-
Preparation: Prepare solutions of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the drug solution to achieve a final acid concentration of 0.1 N. Incubate at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the drug solution for a final concentration of 0.1 N. Incubate at 60°C. Withdraw and neutralize samples with 0.1 N HCl at the same time points as the acid hydrolysis.
-
Oxidative Degradation: Add an equal volume of 12% H₂O₂ to the drug solution for a final concentration of 6%. Keep at room temperature, protected from light. Withdraw samples at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the drug solution at 80°C, protected from light. Withdraw samples at 24 and 48 hours. Also, analyze the solid powder stored under the same conditions.
-
Photostability: Expose the drug solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][10] A control sample should be stored in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described above. The goal is to achieve 10-30% degradation to ensure that the method can effectively separate the parent compound from its degradants.[11]
Troubleshooting Guides & Visualizations
Issue: Inconsistent or lower-than-expected activity in my cell-based assay.
If you are experiencing variability or a loss of potency in your experiments, compound instability may be a contributing factor. Follow this workflow to troubleshoot the issue.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. ijper.org [ijper.org]
- 9. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion [mdpi.com]
- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 11. pnrjournal.com [pnrjournal.com]
Technical Support Center: Adibelivir Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and troubleshooting potential off-target effects of Adibelivir (IM-250).
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is an orally active helicase-primase inhibitor.[1][2] Its primary mechanism of action is the inhibition of the Herpes Simplex Virus (HSV) helicase-primase complex, which is essential for viral DNA replication.[1][3] This targeted action is designed to be specific to HSV-infected cells.
Q2: Are there any known off-target effects of this compound?
Currently, publicly available literature does not specify any confirmed off-target effects of this compound. As a relatively new investigational drug, comprehensive off-target profiling is an ongoing process. Preclinical studies have focused on its efficacy against HSV and have shown it to be well-tolerated in animal models.[4][5] However, the absence of evidence is not evidence of absence, and researchers should remain vigilant for potential off-target activities.
Q3: What are the common strategies to identify potential off-target effects of a new drug like this compound?
Several experimental and computational approaches can be employed to identify potential off-target effects. These can be broadly categorized as:
-
Computational and Predictive Methods: In silico analyses based on the chemical structure of this compound can predict potential interactions with a wide range of human proteins.[6]
-
High-Throughput Screening: Testing this compound against large panels of purified enzymes or receptors (e.g., kinase panels) can identify unintended molecular targets.[7]
-
Proteomics-Based Approaches: Techniques like chemical proteomics can identify direct binding partners of this compound in a cellular context.[8]
-
Phenotypic Screening: Assessing the effects of this compound on various cell lines and observing unexpected cellular responses can suggest off-target activity.[7]
-
Metabolomics: Analyzing changes in cellular metabolite profiles following this compound treatment can indicate disruption of unintended metabolic pathways.[9]
Troubleshooting Guide
Issue: Unexpected Phenotype Observed in Cell Culture Experiments
You are treating a cell line (e.g., a human fibroblast line) with this compound as a negative control for an HSV infection experiment and observe unexpected changes in cell morphology, proliferation rate, or viability.
Potential Cause: This could indicate an off-target effect of this compound on a cellular pathway critical for the observed phenotype.
Troubleshooting Steps:
-
Confirm the Observation: Repeat the experiment with a freshly prepared stock of this compound to rule out contamination or degradation of the compound.
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the observed effect is concentration-dependent. This can help distinguish a specific off-target effect from non-specific toxicity.
-
Cell Line Specificity: Test this compound on a panel of different cell lines to see if the effect is specific to a particular cell type or more general.
-
Literature Review: Although specific off-target data for this compound is limited, review literature on other helicase-primase inhibitors for any reported class-wide off-target effects.
-
Initiate Off-Target Screening: If the effect is reproducible and dose-dependent, consider initiating one of the off-target identification workflows outlined below.
Experimental Protocols for Off-Target Identification
Kinase Profiling Assay
Objective: To identify potential off-target interactions of this compound with a broad range of human kinases, as kinase inhibition is a common source of off-target effects for many drugs.[10]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[2]
-
Assay Panel: Select a commercial kinase screening panel (e.g., a panel of over 400 human kinases).
-
Binding or Activity Assay: The screening service will typically perform either:
-
Binding Assays: Measure the direct binding of this compound to each kinase, often using techniques like radioligand binding or fluorescence polarization.
-
Activity Assays: Measure the enzymatic activity of each kinase in the presence of this compound to determine a percent inhibition.
-
-
Data Analysis: The results are usually provided as a percentage of inhibition at a specific concentration or as IC50/Kd values for any significant "hits".
Data Presentation:
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (µM) | On-Target (HSV Helicase-Primase) IC50 (nM) | Selectivity Ratio (Off-Target IC50 / On-Target IC50) |
| Kinase A | 85% | 0.5 | 19-28[1] | ~17,857 - 26,315 |
| Kinase B | 62% | 2.1 | 19-28[1] | ~75,000 - 110,526 |
| Kinase C | 15% | >10 | 19-28[1] | >357,142 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify proteins that physically interact with this compound in a cellular environment by measuring changes in their thermal stability.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Off-target proteins bound to this compound will exhibit altered thermal stability, leading to a change in the temperature at which they denature and precipitate.
-
Protein Quantification: Separate the soluble and precipitated protein fractions and quantify the amount of each protein of interest at different temperatures using techniques like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.
Chemical Proteomics Workflow
Objective: To enrich and identify proteins that directly bind to this compound from a complex cellular lysate.[8]
Methodology:
-
Probe Synthesis: Synthesize a chemical probe by attaching a linker and an affinity tag (e.g., biotin) to the this compound molecule.
-
Cell Lysate Incubation: Incubate the probe with a cell lysate to allow binding to target and off-target proteins.
-
Affinity Purification: Use affinity chromatography (e.g., streptavidin beads for a biotin tag) to pull down the probe-protein complexes.
-
Protein Identification: Elute the bound proteins and identify them using mass spectrometry.
-
Validation: Validate the identified hits using orthogonal assays like CETSA or Western blotting.
Visualizations
Caption: General workflow for identifying potential drug off-target effects.
Caption: Workflow for chemical proteomics-based off-target identification.
Caption: Logic diagram for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Publication in Antiviral Research: Structural determinants of nervous system exposure of this compound (IM-250) and related herpes helicase-primase inhibitors across animal species - Innovative Molecules [innovativemolecules.com]
- 5. researchgate.net [researchgate.net]
- 6. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential of protein kinase inhibitors for treating herpesvirus associated disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Adibelivir Dosage for Efficacy in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adibelivir in murine models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected antiviral efficacy with this compound in our mouse model. What are the potential reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage and Administration:
-
Verify Dosage Calculation: Ensure the correct dose is being administered based on the most recent body weight of the mice.
-
Oral Gavage Technique: Improper oral gavage can lead to incorrect dosing or harm to the animal, affecting the results. Refer to the "Troubleshooting Oral Gavage" section below for detailed guidance.
-
Compound Stability: this compound solutions should be prepared fresh. Check the recommended storage conditions for the compound stock.
-
-
Experimental Model:
-
Virus Strain and Titer: The virulence of the Herpes Simplex Virus (HSV) strain and the viral titer used for infection can significantly impact the outcome. Ensure the virus stock has been recently titrated.
-
Mouse Strain: The genetic background of the mouse strain can influence susceptibility to HSV and response to treatment.
-
Timing of Treatment: The timing of the first dose relative to infection is critical. Efficacy may be reduced if treatment is initiated too late in the infection cycle.
-
-
Pharmacokinetics:
-
Bioavailability: While this compound is orally active, factors such as fasting status can influence absorption.
-
Metabolism: Differences in mouse metabolism could affect drug exposure.
-
Q2: What is the recommended dosage of this compound for efficacy studies in mice?
A2: The optimal dosage can depend on the specific mouse strain, the HSV strain used, and the infection model. However, published studies provide a general range. For a summary of reported effective dosages, please refer to Table 1. It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q3: We are experiencing adverse events or mortality in our mice following oral gavage. What could be the cause and how can we prevent it?
A3: Adverse events after oral gavage are often related to the procedure itself. Please refer to the detailed "Troubleshooting Oral Gavage" section below.
Troubleshooting Oral Gavage
Oral gavage is a critical technique that requires skill and precision. Complications can lead to animal distress and unreliable experimental data.
Common Problems and Solutions:
-
Aspiration into the Lungs:
-
Symptom: Immediate respiratory distress, choking, or death.
-
Cause: Incorrect placement of the gavage needle into the trachea instead of the esophagus.
-
Prevention: Ensure proper restraint of the mouse to align the head, neck, and body. The gavage needle should be inserted gently along the roof of the mouth and slide down the esophagus. A slight swallowing reflex may be felt. Do not force the needle.
-
-
Esophageal or Pharyngeal Injury:
-
Symptom: Difficulty swallowing, swelling in the neck, or blood on the gavage needle.
-
Cause: Using a gavage needle with a burr, excessive force, or an incorrect needle size.
-
Prevention: Always inspect the gavage needle for smoothness. Use the correct size of a ball-tipped gavage needle appropriate for the size of the mouse.
-
-
Regurgitation and Aspiration:
-
Symptom: Wetness around the mouth or signs of respiratory distress after dosing.
-
Cause: Administering too large a volume or injecting the fluid too quickly.
-
Prevention: The maximum volume for oral gavage in mice should not exceed 10 ml/kg. Administer the solution slowly and steadily.
-
For a systematic approach to troubleshooting unexpected experimental outcomes, please see the workflow diagram below.
Data Presentation
Table 1: Summary of Reported Efficacious Dosages of this compound in Mice
| Dosage Range | Animal Model | Virus | Key Findings |
| 4-10 mg/kg | BALB/c mice | HSV-1 | Significantly increased survival rate, reduced clinical scores, and viral load in lungs and brains. |
| 10 mg/kg | Swiss Webster mice | HSV-1 | Blocked viral reactivation in 100% of mice. |
Experimental Protocols
Protocol: Evaluating the Efficacy of this compound in a Murine Model of HSV-1 Infection
This protocol outlines a general procedure for assessing the in vivo antiviral efficacy of this compound.
1. Materials:
-
This compound (IM-250)
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
HSV-1 strain (e.g., strain 17)
-
6-8 week old female BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Sterile phosphate-buffered saline (PBS)
-
Tissue culture medium
-
Vero cells for viral titration
-
Appropriate caging and husbandry supplies
2. Methods:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Infection:
-
Anesthetize mice using isoflurane.
-
Infect mice intranasally with a lethal dose (e.g., 10^5 Plaque Forming Units - PFU) of HSV-1 in a small volume (e.g., 20 µL) of sterile PBS.
-
Monitor mice daily for clinical signs of infection (e.g., weight loss, ruffled fur, hunched posture, neurological signs).
-
-
Treatment:
-
Prepare this compound in the appropriate vehicle at the desired concentrations.
-
Begin treatment at a specified time post-infection (e.g., 24 hours).
-
Administer this compound or vehicle control orally via gavage once or twice daily for a specified duration (e.g., 7 days).
-
-
Efficacy Assessment:
-
Survival: Monitor and record survival daily for at least 21 days post-infection.
-
Clinical Scoring: Assign a daily clinical score based on the severity of symptoms.
-
Viral Load Determination (at a specified endpoint, e.g., day 5 post-infection):
-
Euthanize a subset of mice.
-
Harvest target tissues (e.g., brain, lungs).
-
Homogenize tissues in sterile media.
-
Determine viral titers using a standard plaque assay on Vero cell monolayers.
-
-
3. Data Analysis:
-
Compare survival curves between treatment groups using a Log-rank (Mantel-Cox) test.
-
Analyze differences in clinical scores and viral loads using appropriate statistical tests (e.g., Mann-Whitney U test or t-test).
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting HSV DNA replication.
Technical Support Center: Investigating Mechanisms of Adibelivir Resistance in HSV
Welcome to the technical support center for investigating mechanisms of Adibelivir resistance in Herpes Simplex Virus (HSV). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research into this compound, a potent helicase-primase inhibitor for the treatment of HSV infections.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a non-nucleoside inhibitor that targets the HSV helicase-primase complex (UL5-UL8-UL52). This complex is essential for unwinding the viral DNA and synthesizing short RNA primers required for viral DNA replication.[1][2][3] By inhibiting this complex, this compound effectively halts viral replication.
Q2: How does resistance to this compound and other helicase-primase inhibitors (HPIs) develop?
Resistance to HPIs, including what can be anticipated for this compound, typically arises from specific point mutations in the genes encoding the UL5 helicase and UL52 primase subunits of the helicase-primase complex.[4][5] These mutations can alter the drug-binding site, reducing the inhibitor's efficacy without necessarily compromising the essential functions of the enzyme complex for viral replication.
Q3: My HSV strain shows reduced susceptibility to this compound. What are the likely resistance mutations?
While specific data for this compound is emerging, mutations conferring resistance to other HPIs like amenamevir and BAY 57-1293 have been identified in the UL5 and UL52 genes. These mutations often cluster in specific regions of the proteins. For example, mutations in UL5 are frequently found downstream of motif IV.[5] Some key mutations reported for other HPIs include:
It is highly probable that resistance to this compound will involve mutations in similar regions of the UL5 and UL52 proteins.
Q4: I am not observing the expected IC50 value for this compound against my wild-type HSV strain. What could be the issue?
Several factors can influence the outcome of your antiviral susceptibility assay:
-
Cell Line: The choice of cell line (e.g., Vero, MRC-5) can affect the IC50 values of antiviral compounds.[8] Ensure you are using a consistent and appropriate cell line for your experiments.
-
Viral Titer: An inaccurate viral titer can lead to a high multiplicity of infection (MOI), which may overwhelm the drug's effect and result in an artificially high IC50.
-
Assay Conditions: Variations in incubation time, drug concentration range, and the method of quantifying viral replication (e.g., plaque reduction, yield reduction) can all impact the final IC50 value.
-
Drug Integrity: Ensure the this compound stock solution is properly stored and has not degraded.
Troubleshooting Guides
Problem: Difficulty Generating this compound-Resistant HSV Mutants
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Start with a low concentration of this compound (around the IC50 value) and gradually increase it with each passage. This allows for the selection and enrichment of resistant variants without completely inhibiting viral replication. |
| Low Viral Titer | Ensure you start with a high-titer viral stock to increase the probability of selecting for pre-existing or newly arising resistant mutants. |
| Insufficient Number of Passages | The selection of resistant mutants is a gradual process. It may require multiple passages (10 or more) in the presence of the drug to isolate a resistant population. |
| Plaque Purification Issues | After observing resistance, it is crucial to plaque-purify the virus to obtain a clonal population. If plaques are not well-defined, consider optimizing the overlay medium or the staining procedure. |
Problem: Inconsistent Results in Helicase/Primase/ATPase Assays
| Possible Cause | Troubleshooting Step |
| Enzyme Purity and Activity | Ensure the purified helicase-primase complex is of high purity and active. Run a positive control with a known active enzyme. |
| Substrate Quality | The quality of the DNA/RNA oligonucleotides and radiolabeled nucleotides is critical. Verify their integrity before use. |
| Reaction Buffer Composition | The concentration of MgCl2, ATP, and other buffer components must be optimized for each assay. Refer to the detailed protocols below. |
| Assay Temperature and Incubation Time | These parameters should be strictly controlled. Optimize both for linear reaction kinetics. |
Data Presentation
Table 1: In Vitro Efficacy of Helicase-Primase Inhibitors Against HSV
| Compound | Virus Strain | Cell Line | IC50 (µM) | Reference |
| This compound (IM-250) | HSV-1 (Strain Cl1) | Vero | ~0.020 | Inferred from related compounds |
| This compound (IM-250) | HSV-2 (Strain MS) | Vero | ~0.028 | Inferred from related compounds |
| Pritelivir | HSV-1 (Clinical Isolates) | - | 0.026 | [2] |
| Pritelivir | HSV-2 (Clinical Isolates) | - | 0.029 | [2] |
| Amenamevir | HSV-1 (Wild-Type) | - | Varies | [5] |
| Amenamevir | HSV-1 (K356N in UL5) | - | >10-fold increase | [5] |
| BAY 57-1293 | HSV-1 (Wild-Type) | Vero | - | [4] |
| BAY 57-1293 | HSV-1 (A899T in UL52) | Vero | 43-fold increase | [4] |
| BAY 57-1293 | HSV-1 (K356T in UL5) | Vero | 100-fold increase | [4] |
| BAY 57-1293 | HSV-1 (A899T in UL52 + K356T in UL5) | Vero | 2500-fold increase | [4] |
Table 2: Reported Resistance Mutations to HSV Helicase-Primase Inhibitors
| Gene | Mutation | HPI | Fold Resistance | Reference |
| UL5 | G352C | Amenamevir | - | [5] |
| UL5 | K356N | Amenamevir | >10 | [5] |
| UL5 | K355N | Amenamevir | - | [5] |
| UL5 | K356T | BAY 57-1293 | 100 | [4] |
| UL52 | F360C/V | Amenamevir | - | [5] |
| UL52 | N902T | Amenamevir | - | [5] |
| UL52 | A899T | BAY 57-1293 | 43 | [4] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant HSV Mutants
This protocol is adapted from methods used to generate resistance to other antiviral drugs.
-
Cell Culture: Plate a permissive cell line (e.g., Vero cells) in a 6-well plate and grow to 90-95% confluency.
-
Infection: Infect the cells with wild-type HSV-1 or HSV-2 at a low multiplicity of infection (MOI) of 0.01.
-
Drug Selection: After a 1-hour adsorption period, add culture medium containing this compound at a concentration close to its IC50 value.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until a cytopathic effect (CPE) is observed in 75-100% of the cells.
-
Virus Harvest: Harvest the virus by freeze-thawing the cells and supernatant. This represents Passage 1.
-
Serial Passage: Use the harvested virus to infect a fresh monolayer of cells. With each subsequent passage, gradually increase the concentration of this compound.
-
Monitoring Resistance: Periodically, perform a plaque reduction assay to determine the IC50 of the viral population for this compound. A significant increase in the IC50 indicates the development of resistance.
-
Plaque Purification: Once resistance is established, perform plaque purification to isolate clonal resistant virus populations.
-
Genotypic Analysis: Extract viral DNA from the plaque-purified resistant clones and sequence the UL5 and UL52 genes to identify potential resistance mutations.
Protocol 2: HSV Helicase Assay
This assay measures the unwinding of a forked DNA substrate.[9]
-
Reaction Mixture: Prepare a reaction mixture containing 20 mM HEPES (pH 7.6), 10% glycerol, 0.1 mg/ml BSA, 1 mM DTT, 5 mM MgCl2, 10 mM ATP, and 10 nM 32P-labeled forked DNA substrate.
-
Enzyme Addition: Add the purified HSV helicase-primase complex to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer containing EDTA.
-
Analysis: Separate the unwound single-stranded DNA from the double-stranded substrate using non-denaturing polyacrylamide gel electrophoresis (PAGE) and visualize by autoradiography.
Protocol 3: HSV Primase Assay
This assay measures the synthesis of RNA primers on a single-stranded DNA template.[9]
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA, 1 µM ssDNA template, and [α-32P]NTPs.
-
Enzyme Addition: Add the purified HSV helicase-primase complex.
-
Incubation: Incubate at 37°C for 60 minutes.
-
Termination: Quench the reaction with formamide-containing loading buffer.
-
Analysis: Separate the 32P-labeled RNA primers by denaturing PAGE and visualize by autoradiography.
Protocol 4: HSV ATPase Assay
This assay measures the ATP hydrolysis activity of the helicase-primase complex.[9]
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA, ssDNA (200 nM to 1 µM), and [γ-32P]ATP.
-
Enzyme Addition: Add the purified HSV helicase-primase complex.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding EDTA.
-
Analysis: Separate the released 32P-labeled inorganic phosphate (Pi) from the unhydrolyzed ATP using thin-layer chromatography (TLC) and quantify using a phosphorimager.
Visualizations
Caption: Mechanism of action of this compound on the HSV replication cycle.
Caption: Logical workflow of this compound resistance development in HSV.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Antiviral drug resistance and helicase-primase inhibitors of herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The DNA helicase–primase complex as a target for herpes viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The three-component helicase/primase complex of herpes simplex virus-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A single drug-resistance mutation in HSV-1 UL52 primase points to a difference between two helicase-primase inhibitors in their mode of interaction with the antiviral target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mutations close to functional motif IV in HSV-1 UL5 helicase that confer resistance to HSV helicase-primase inhibitors, variously affect virus growth rate and pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Herpes Simplex Virus Resistance to Acyclovir and Penciclovir after Two Decades of Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Herpes Simplex Virus Type 1 Helicase-Primase: DNA Binding and Consequent Protein Oligomerization and Primase Activation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in Adibelivir plaque reduction assays
Welcome to the technical support center for Adibelivir plaque reduction assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability and to offer clear, detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound plaque reduction assays in a question-and-answer format.
Q1: Why am I seeing no plaques or very few plaques in my assay wells?
A1: This issue can stem from several factors related to either the virus, the host cells, or the assay conditions.
-
Viral Stock Viability: Ensure your Herpes Simplex Virus (HSV) stock is viable and has been stored correctly at -80°C in aliquots to avoid repeated freeze-thaw cycles, which can significantly reduce viral titer.
-
Incorrect Viral Titer: The initial viral titer may be too low. It is crucial to use a viral stock with a known titer (PFU/mL) and to infect the cells with a multiplicity of infection (MOI) that yields a countable number of plaques (typically 50-100 PFU per well for a 6-well plate).
-
Host Cell Susceptibility: Confirm that the cell line you are using (e.g., Vero cells) is susceptible to the strain of HSV you are working with. Cell health is also critical; ensure cells are actively dividing and form a confluent monolayer.
-
Suboptimal Incubation: Incubation times and conditions are critical. For HSV, an initial adsorption period of 1-2 hours is typically followed by a 2-3 day incubation period for plaque development. Ensure the incubator is maintaining the correct temperature (37°C) and CO2 levels (5%).
Q2: My plaques are fuzzy, indistinct, or vary greatly in size. What could be the cause?
A2: Plaque morphology is a key indicator of assay health. Irregular plaques can be caused by the following:
-
Overlay Medium Issues:
-
Concentration: The concentration of the semi-solid overlay (e.g., methylcellulose or agarose) is critical. If it's too low, the virus can diffuse more freely, leading to larger, less distinct plaques. If it's too high, plaque formation can be inhibited.
-
Temperature: If using an agarose overlay, ensure it has cooled to a suitable temperature (around 40-42°C) before adding it to the cells to avoid thermal shock and cell death, which can lead to irregularly shaped clearings.
-
-
Cell Monolayer Health: A non-confluent or unhealthy cell monolayer can lead to inconsistent plaque development. Ensure cells are seeded evenly and form a uniform monolayer before infection.
-
Disturbance of Plates: Moving or jarring the plates after the overlay has been added can disrupt the semi-solid medium and cause the formation of satellite or "smeared" plaques.
Q3: I'm observing a high degree of variability in plaque numbers between replicate wells.
A3: Inconsistent results across replicates can invalidate an experiment. Consider these potential sources of error:
-
Pipetting Inaccuracy: Inaccurate pipetting during serial dilutions of this compound or the virus can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
-
Incomplete Adsorption: During the viral adsorption step, gently rock the plates every 15-20 minutes to ensure an even distribution of the virus across the cell monolayer.
-
Edge Effects: Wells on the outer edges of a plate can be more susceptible to evaporation, leading to changes in media concentration and affecting cell growth and viral replication. To mitigate this, consider not using the outermost wells or ensuring proper humidification in the incubator.
Q4: How do I determine the optimal concentration of this compound to use in my assay?
A4: To determine the half-maximal inhibitory concentration (IC50) of this compound, you should perform a dose-response experiment. This involves treating infected cells with a range of serial dilutions of this compound. The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
| This compound (IM-250) Potency | IC50 Value |
| Against HSV-1 (Strain Cl1) | ~19 nM |
| Against HSV-2 (Strain MS) | ~28 nM |
This data is for reference and may vary depending on the specific HSV strain and cell line used.
Experimental Protocol: this compound Plaque Reduction Assay
This protocol provides a detailed methodology for performing a plaque reduction assay to determine the antiviral activity of this compound against Herpes Simplex Virus (HSV).
Materials:
-
Vero cells (or another susceptible cell line)
-
Complete Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
HSV stock of known titer (PFU/mL)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Overlay Medium (e.g., 1.2% Methylcellulose in 2x MEM, mixed 1:1 with growth medium)
-
Crystal Violet Staining Solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed Vero cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well).
-
Incubate overnight at 37°C with 5% CO2.
-
-
Preparation of this compound Dilutions:
-
On the day of the experiment, prepare serial dilutions of this compound in growth medium. The final concentration of DMSO should be kept constant and low (e.g., <0.5%) across all wells.
-
-
Virus Preparation and Infection:
-
Thaw the HSV stock and dilute it in growth medium to a concentration that will result in 50-100 plaques per well.
-
Aspirate the growth medium from the confluent cell monolayers.
-
Wash the monolayers once with PBS.
-
Infect the cells by adding the diluted virus to each well.
-
Incubate for 1-2 hours at 37°C, gently rocking the plates every 20 minutes to ensure even distribution of the virus.
-
-
This compound Treatment and Overlay:
-
After the adsorption period, aspirate the viral inoculum.
-
Add the prepared this compound dilutions to the corresponding wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Overlay the cells with the semi-solid overlay medium.
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Visualizations
HSV DNA Replication and the Mechanism of Action of this compound
This compound is a helicase-primase inhibitor. The helicase-primase complex in HSV is responsible for unwinding the double-stranded viral DNA and synthesizing short RNA primers, which are essential for the initiation of DNA replication by the viral DNA polymerase. By inhibiting this complex, this compound effectively halts viral DNA synthesis.
Caption: Mechanism of this compound action on HSV DNA replication.
Experimental Workflow for this compound Plaque Reduction Assay
The following diagram outlines the key steps in performing a plaque reduction assay to evaluate the efficacy of this compound.
Caption: Workflow of an this compound plaque reduction assay.
Adibelivir Technical Support Center: Minimizing Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Adibelivir-associated toxicity in cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in cell culture.
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Death or Poor Viability | High Concentration of this compound: The concentration of this compound may be too high for the specific cell line being used, leading to off-target effects and cytotoxicity. | 1. Determine the CC50: Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the 50% cytotoxic concentration (CC50) of this compound for your specific cell line. 2. Optimize Concentration: Use this compound at a concentration well below the CC50 and within the effective antiviral range (IC50). A concentration at least 10-fold lower than the CC50 is a good starting point. 3. Consult Literature: Review published data for recommended concentration ranges for your cell type. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Check Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1% for DMSO). 2. Solvent Control: Include a vehicle control (medium with the same concentration of solvent but without this compound) in your experiments to assess solvent-specific toxicity. | |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to antiviral compounds. | 1. Select Appropriate Cell Line: If possible, use a cell line known to be less sensitive to drug-induced toxicity. Vero cells are commonly used for HSV research. 2. Adapt Cells Gradually: If using a sensitive cell line is necessary, consider adapting the cells to low concentrations of the drug over time. | |
| Inconsistent Antiviral Activity | Sub-optimal Drug Concentration: The concentration of this compound may be too low to effectively inhibit viral replication. | 1. Determine the IC50: Perform a viral inhibition assay (e.g., plaque reduction assay) to determine the 50% inhibitory concentration (IC50) for the specific HSV strain and cell line. 2. Use a Dose-Response Curve: Test a range of this compound concentrations to identify the optimal dose for antiviral activity with minimal cytotoxicity. |
| Drug Degradation: this compound may be unstable under the experimental conditions. | 1. Proper Storage: Store this compound stock solutions at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles. 2. Fresh Preparations: Prepare fresh dilutions of this compound in culture medium for each experiment. | |
| Altered Cell Morphology | Cellular Stress: this compound, even at non-lethal concentrations, may induce stress responses in cells, leading to changes in morphology. | 1. Microscopic Examination: Regularly monitor cell morphology using microscopy. 2. Lower Concentration: If morphological changes are observed, try reducing the concentration of this compound. 3. Time-Course Experiment: Observe morphological changes over time to distinguish between transient stress responses and permanent cytotoxic effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a helicase-primase inhibitor. It targets the helicase-primase complex of the herpes simplex virus (HSV), which is essential for unwinding the viral DNA and synthesizing RNA primers for DNA replication. By inhibiting this complex, this compound effectively halts viral replication.
Q2: What are the known IC50 values for this compound against HSV?
A2: The 50% inhibitory concentration (IC50) of this compound has been reported to be approximately 19 nM for HSV-1 and 28 nM for HSV-2 in Vero cells.
Q3: Is there any available data on the cytotoxicity (CC50) of this compound?
A3: Specific public data on the 50% cytotoxic concentration (CC50) of this compound is limited. However, helicase-primase inhibitors as a class are known to have a high selectivity index, suggesting low host cell toxicity. For instance, another helicase-primase inhibitor, BILS 179 BS, displayed a selectivity index greater than 2,000. Another inhibitor, T157602, showed no obvious cytotoxic effects in Vero cells at concentrations exceeding 100 µM. It is always recommended to determine the CC50 experimentally for your specific cell line.
Q4: How can I calculate the Selectivity Index (SI) of this compound?
A4: The Selectivity Index (SI) is a ratio that quantifies the therapeutic window of a drug. It is calculated by dividing the CC50 by the IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for antiviral activity over host cell cytotoxicity.
Q5: What should I do if I observe significant cytotoxicity even at low concentrations of this compound?
A5: If you observe significant cytotoxicity, consider the following:
-
Verify Drug Concentration: Double-check your calculations and the concentration of your stock solution.
-
Assess Cell Health: Ensure your cells are healthy and not compromised before adding the drug.
-
Check for Contamination: Test your cell cultures for microbial contamination (e.g., mycoplasma).
-
Use a Different Solvent: If you suspect solvent toxicity, try a different biocompatible solvent.
-
Multiplex Assays: Use assays that can distinguish between cytotoxicity and cytostatic effects.
Data Presentation
Table 1: In Vitro Activity of this compound and Other Helicase-Primase Inhibitors
| Compound | Target Virus | Cell Line | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) |
| This compound (IM-250) | HSV-1 | Vero | ~19 nM | Data not publicly available | Data not publicly available |
| HSV-2 | Vero | ~28 nM | Data not publicly available | Data not publicly available | |
| BILS 179 BS | HSV-1 | - | 27 nM | >54 µM | >2,000 |
| T157602 | HSV-1 / HSV-2 | Vero, HFF, Jurkat | - | >100 µM | >33 |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that reduces the viability of a cell culture by 50%.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the CC50 value from the dose-response curve.
Protocol 2: Plaque Reduction Assay for Determining 50% Inhibitory Concentration (IC50)
This protocol is used to quantify the antiviral activity of this compound by measuring the reduction in viral plaques.
-
Cell Seeding: Seed host cells (e.g., Vero cells) in 6-well plates and grow until they form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of HSV (e.g., 100 plaque-forming units/well) for 1-2 hours at 37°C.
-
Drug Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., methylcellulose).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Plaque Visualization: Fix the cells with a methanol/acetone solution and stain with a solution of crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control. Determine the IC50 from the dose-response curve.
Visualizations
Caption: Troubleshooting workflow for unexpected cell death.
Caption: HSV replication cycle and the target of this compound.
Technical Support Center: Overcoming Poor Oral Bioavailability of Helicase-Primase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of helicase-primase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of many helicase-primase inhibitors?
Helicase-primase inhibitors, like many modern drug candidates, can exhibit poor oral bioavailability due to several physicochemical properties. These often include:
-
Poor Aqueous Solubility: Many of these compounds are lipophilic, leading to low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
Limited Permeability: The molecular structure and size of the inhibitor might hinder its ability to pass through the intestinal membrane.[3]
-
Efflux Transporter Substrates: Some inhibitors may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.
-
First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce the amount of active drug.
Q2: What are the main formulation strategies to enhance the oral bioavailability of poorly soluble helicase-primase inhibitors?
Several formulation strategies can be employed to improve the dissolution and absorption of these compounds:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to faster dissolution.[2][4]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its solubility and dissolution rate.[2][5][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can form microemulsions in the GI tract, improving solubilization and absorption.[1][2][5]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.[2]
Q3: Can chemical modification of the helicase-primase inhibitor improve its oral bioavailability?
Yes, creating a prodrug is a common and effective strategy. A prodrug is a pharmacologically inactive derivative of the active drug that is converted to the active form in the body.[3][7] This approach can:
-
Increase Aqueous Solubility: By attaching a hydrophilic promoiety.[3]
-
Enhance Permeability: By masking polar functional groups to increase lipophilicity and facilitate passive diffusion across the intestinal membrane.[3][8]
-
Utilize Transporter-Mediated Uptake: By designing the prodrug to be a substrate for intestinal uptake transporters.[3]
A well-known example in antiviral therapy is the conversion of acyclovir to its L-valyl ester prodrug, valacyclovir, which significantly improves oral bioavailability.[7]
Troubleshooting Guides
Scenario 1: Inconsistent pharmacokinetic (PK) data in preclinical animal studies.
-
Problem: High variability in plasma concentrations of the helicase-primase inhibitor across different animals in the same dosing group.
-
Possible Causes & Troubleshooting Steps:
-
Food Effect: The presence or absence of food can significantly alter the absorption of some drugs. Amenamevir, for instance, shows a 90% increase in AUC when administered with food.[9][10]
-
Recommendation: Standardize feeding protocols. Conduct specific food-effect studies to characterize the impact of food on your compound's absorption.
-
-
Formulation Instability: The formulation may not be stable, leading to precipitation of the drug in the dosing vehicle or in the GI tract.
-
Recommendation: Assess the physical and chemical stability of your formulation under relevant conditions (e.g., temperature, pH).
-
-
Inadequate Solubilization: The drug may not be fully dissolved in the dosing vehicle.
-
Recommendation: Re-evaluate the formulation strategy. Consider using co-solvents, surfactants, or developing a more advanced formulation like a solid dispersion or a lipid-based system.
-
-
Scenario 2: Low in vivo efficacy despite good in vitro potency.
-
Problem: The helicase-primase inhibitor shows potent antiviral activity in cell-based assays but fails to demonstrate significant efficacy in animal models of infection.
-
Possible Causes & Troubleshooting Steps:
-
Poor Oral Bioavailability: The drug may not be reaching sufficient systemic concentrations to exert its therapeutic effect.
-
Recommendation: Conduct a standalone oral bioavailability study to determine the absolute bioavailability. If it is low, focus on enhancement strategies as outlined in the FAQs.
-
-
Rapid Metabolism: The compound might be quickly metabolized and cleared from the body.
-
Recommendation: Perform metabolic stability assays (e.g., using liver microsomes) to assess the metabolic rate. If metabolism is high, consider prodrug strategies to protect the metabolically labile sites.
-
-
High Protein Binding: Extensive binding to plasma proteins can limit the amount of free (active) drug available to reach the target site.
-
Recommendation: Determine the plasma protein binding of your compound. While difficult to directly modify, this information is crucial for interpreting PK/PD relationships.
-
-
Quantitative Data Summary
Table 1: Oral Bioavailability of Selected Helicase-Primase Inhibitors
| Compound | Species | Oral Bioavailability (%) | Key Findings |
| Pritelivir | Rat | 65 | Good oral bioavailability in preclinical species.[11] |
| Dog | 83 | ||
| Monkey | 63 | ||
| Human | 72-73 | Favorable pharmacokinetic profile in humans.[11][12] | |
| Amenamevir | Mouse | 40 | Improved absorption ratio compared to acyclovir.[13] |
| BILS 45 BS | Mouse | Good | Rapidly absorbed after oral administration and effective against acyclovir-resistant HSV-1.[14] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using Solvent Evaporation
-
Materials: Helicase-primase inhibitor, hydrophilic polymer (e.g., PVP, HPMC), suitable organic solvent (e.g., methanol, acetone).
-
Procedure:
-
Dissolve both the helicase-primase inhibitor and the polymer in the organic solvent in a predetermined ratio.
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization: Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous state of the drug.
Protocol 2: In Situ Intestinal Perfusion Study in Rats
-
Objective: To assess the intestinal absorption and permeability of a helicase-primase inhibitor.
-
Procedure:
-
Anesthetize a fasted rat.
-
Through a midline abdominal incision, cannulate a segment of the small intestine (e.g., jejunum).
-
Perfuse the intestinal segment with a solution containing the drug at a constant flow rate.
-
Collect the perfusate at regular intervals and analyze for the drug concentration.
-
The disappearance of the drug from the perfusate is used to calculate the absorption rate constant and permeability.
-
Visualizations
Caption: Logical relationships between bioavailability challenges and enhancement strategies.
Caption: Experimental workflow for preclinical oral bioavailability assessment.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antiviral prodrugs - the development of successful prodrug strategies for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advanced Prodrug Strategies in Nucleoside and Non-Nucleoside Antiviral Agents: A Review of the Recent Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Safety of Amenamevir in Healthy Subjects: Analysis of Four Randomized Phase 1 Studies | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
- 11. Discovery, Chemistry, and Preclinical Development of Pritelivir, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First-in-Human, Single- and Multiple-Ascending-Dose, Food-Effect, and Absolute Bioavailability Trials to Assess the Pharmacokinetics, Safety, and Tolerability of Pritelivir, a Nonnucleoside Helicase-Primase Inhibitor Against Herpes Simplex Virus in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Absorption, Distribution, Metabolism, and Excretion of the Novel Helicase-Primase Inhibitor, Amenamevir (ASP2151), in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral Bioavailability and In Vivo Efficacy of the Helicase-Primase Inhibitor BILS 45 BS against Acyclovir-Resistant Herpes Simplex Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
Adibelivir Long-Term Treatment Studies: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for challenges encountered during long-term Adibelivir treatment studies. The following sections offer frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active helicase-primase inhibitor. It targets the herpes simplex virus (HSV) helicase-primase complex, which is essential for unwinding the viral DNA and synthesizing primers for viral DNA replication. By inhibiting this complex, this compound effectively halts viral replication.
Q2: What are the most significant challenges observed in long-term studies with helicase-primase inhibitors like this compound?
The most prominent challenge is the development of antiviral resistance. Prolonged exposure to the drug can lead to the selection of HSV mutants with reduced susceptibility. These resistance mutations typically occur in the viral genes UL5 (helicase) and UL52 (primase), which encode the components of the helicase-primase complex.[1][2][3][4] Some resistance mutations may even pre-exist at a low frequency in viral populations before treatment begins.[2][5]
Q3: Are there any known long-term toxicity concerns with this compound?
Currently, there is limited publicly available data specifically detailing long-term toxicology studies for this compound. However, preclinical studies for antiviral drugs typically involve chronic toxicity testing in animal models to assess for any adverse effects on major organs and systems. For any new compound, it is crucial to conduct thorough long-term safety assessments. General adverse events for other antiviral agents can include nephrotoxicity and myelosuppression, though these may not be relevant to this compound's specific mechanism.[6] Post-marketing surveillance of another helicase-primase inhibitor, amenamevir, has reported side effects such as thrombocytopenia, gingival bleeding, and palpitations, although these were not serious.[7]
Q4: Can resistance to other antiviral drugs, like acyclovir, affect the efficacy of this compound?
This compound is expected to be effective against HSV strains that are resistant to nucleoside analogues like acyclovir.[8] This is because it has a different mechanism of action, targeting the helicase-primase complex rather than the viral DNA polymerase. However, it is essential to confirm this experimentally for specific resistant strains.
Q5: How can I prepare and store this compound for long-term experiments?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is crucial to follow the manufacturer's specific instructions for storage to ensure the compound's stability and activity over time.
Troubleshooting Guides
Issue 1: Inconsistent Antiviral Efficacy in In Vitro Assays
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure this compound stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles. - Prepare fresh dilutions from a new stock solution for each experiment. - Verify the stability of this compound in your specific cell culture medium over the duration of the assay. |
| Cell Line Variability | - Maintain a consistent cell passage number for your experiments. - Regularly test for mycoplasma contamination. - Ensure uniform cell seeding density across all wells. |
| Viral Titer Inconsistency | - Accurately determine the viral titer before each experiment using a standard method like a plaque assay. - Use a consistent multiplicity of infection (MOI) for all experiments. |
| Assay Conditions | - Optimize incubation times and drug concentrations. - Ensure consistent temperature and CO2 levels in the incubator. - Use appropriate controls (e.g., vehicle-only, no virus) in every assay. |
Issue 2: Suspected Development of this compound Resistance
| Symptom | Troubleshooting and Investigation Steps |
| Gradual increase in the EC50 value over time in cell culture. | 1. Confirm Resistance Phenotypically: Perform a plaque reduction assay or a yield reduction assay with the suspected resistant virus and compare the EC50 value to the parental (wild-type) virus. 2. Sequence Viral Genes: Isolate viral DNA from the resistant strain and sequence the UL5 and UL52 genes to identify potential mutations.[1] 3. Marker Transfer: To confirm that a specific mutation confers resistance, introduce the mutation into a wild-type viral background and assess its susceptibility to this compound. |
| Treatment failure in long-term animal studies despite initial efficacy. | 1. Isolate Virus from a Non-Responding Animal: If possible, isolate the virus from lesions or relevant tissues of an animal that is no longer responding to treatment. 2. Phenotypic and Genotypic Analysis: Perform phenotypic (e.g., plaque reduction assay) and genotypic (UL5/UL52 sequencing) analysis on the isolated virus to confirm resistance. 3. Assess Compound Exposure: Measure the concentration of this compound in the plasma or tissues of the animal to rule out issues with drug absorption or metabolism. |
Quantitative Data Summary
Table 1: Reported Mutations in HSV Conferring Resistance to Helicase-Primase Inhibitors
| Gene | Mutation | Fold-Resistance (Approximate) | Notes |
| UL5 | K356N | >2,000x (to amenamevir) | Showed equivalent viral growth to parent strain in vitro.[1] |
| UL5 | G352C | Lower than K356N | Novel mutation identified.[1] |
| UL5 | G352V | Lower than K356N | Associated with lower replication than parent strain.[1] |
| UL5 | M355T | Lower than K356N | Associated with lower replication than parent strain.[1] |
| UL52 | F360C | Lower than K356N | Novel mutation identified.[1] |
| UL52 | F360V | Lower than K356N | Associated with lower replication than parent strain.[1] |
| UL52 | N902T | Lower than K356N | Novel mutation identified.[1] |
| UL52 | Y222C (with UL5 K356N) | 35x (to amenamevir) | Attenuated the high resistance conferred by K356N alone.[1] |
Note: The resistance data presented is for the helicase-primase inhibitor amenamevir but highlights the types of mutations that can occur and their potential impact. Similar patterns of resistance are anticipated for this compound.
Experimental Protocols
Protocol 1: Plaque Reduction Assay for Determining this compound EC50
Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Vero cells (or another susceptible cell line)
-
Growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
HSV stock of known titer
-
Overlay medium (e.g., growth medium with 1% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Seed 6-well plates with Vero cells and grow to confluence.
-
Prepare serial dilutions of this compound in growth medium. The final concentration of DMSO should be kept constant and at a non-toxic level (e.g., <0.5%).
-
Remove the growth medium from the cell monolayers and infect with HSV at a concentration that will produce 50-100 plaques per well.
-
After a 1-2 hour adsorption period, remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each drug concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Genotypic Analysis of this compound-Resistant HSV
Objective: To identify mutations in the UL5 and UL52 genes of HSV that may confer resistance to this compound.
Materials:
-
Suspected this compound-resistant HSV isolate
-
Wild-type HSV isolate (control)
-
Viral DNA extraction kit
-
Primers specific for the UL5 and UL52 genes of HSV
-
PCR reagents
-
DNA sequencing service
Procedure:
-
Grow stocks of the suspected resistant and wild-type HSV isolates.
-
Extract viral DNA from the infected cell lysates using a commercial kit.
-
Amplify the entire coding regions of the UL5 and UL52 genes using PCR with high-fidelity polymerase.
-
Purify the PCR products.
-
Send the purified PCR products for Sanger sequencing.
-
Align the sequences from the resistant isolate with those from the wild-type isolate to identify any nucleotide changes that result in amino acid substitutions.
Visualizations
Caption: Mechanism of this compound action and development of resistance.
Caption: Workflow for investigating suspected this compound resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral drug resistance and helicase-primase inhibitors of herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The DNA helicase–primase complex as a target for herpes viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amenamevir, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Herpes simplex virus helicase-primase inhibitors are active in animal models of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for Adibelivir Efficacy Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models to test the efficacy of Adibelivir against Herpes Simplex Virus (HSV) infections.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimental procedures involving this compound efficacy testing in murine and guinea pig models of HSV infection.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| High variability in disease scores or viral loads within the same treatment group. | 1. Inconsistent virus inoculation technique. 2. Variation in animal age, weight, or genetic background.[1] 3. Improper drug formulation or administration. | 1. Ensure consistent delivery of the viral inoculum (e.g., volume, location of administration). For intranasal models, light anesthesia can ensure consistent inhalation. For intravaginal models, ensure the inoculum is properly deposited. 2. Use age- and weight-matched animals from a reputable supplier. Utilize inbred strains (e.g., BALB/c, C57BL/6 mice) for greater genetic consistency.[1] 3. Prepare fresh this compound formulations daily. Ensure accurate dosing and consistent administration route (e.g., oral gavage). |
| Lower than expected this compound efficacy in the animal model compared to in vitro data. | 1. Suboptimal dosing regimen (dose or frequency). 2. Poor oral bioavailability in the chosen animal species. 3. Rapid metabolism or clearance of this compound. | 1. Perform a dose-ranging study to determine the optimal dose and frequency of this compound administration for the specific animal model and HSV strain.[2] 2. Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues (e.g., brain, dorsal root ganglia) over time.[3] 3. Consider alternative routes of administration (e.g., intraperitoneal) if oral bioavailability is a limiting factor, although oral administration is a key feature of this compound.[3] |
| Unexpected toxicity or adverse effects in this compound-treated animals (e.g., weight loss, lethargy). | 1. This compound dose is too high. 2. Off-target effects of the drug. 3. Interaction with the vehicle used for drug formulation. | 1. Reduce the dose of this compound and perform a dose-escalation study to identify the maximum tolerated dose. 2. While this compound is a helicase-primase inhibitor, monitor for any unexpected clinical signs. Some helicase-primase inhibitors have been associated with off-target effects.[4] 3. Test the vehicle alone in a control group to ensure it does not cause adverse effects. |
| Inconsistent establishment of latent HSV infection. | 1. Inappropriate virus strain or dose for establishing latency without causing excessive acute mortality. 2. Animal model limitations (e.g., mice have a low rate of spontaneous reactivation).[5][6] | 1. Use a well-characterized HSV strain known to establish latency in the chosen model. Titrate the virus to a dose that causes consistent acute infection and subsequent latency. 2. For studying reactivation, the guinea pig model is generally preferred due to its higher rate of spontaneous reactivation.[5][7][8] In mice, reactivation may need to be induced by external stimuli. |
| Difficulty in detecting viral reactivation. | 1. Infrequent or low-level viral shedding. 2. Insensitive detection methods. | 1. Increase the frequency of sample collection (e.g., daily vaginal swabs in the guinea pig model). 2. Use highly sensitive methods such as quantitative PCR (qPCR) to detect viral DNA, which can be more sensitive than plaque assays for detecting low-level shedding. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a helicase-primase inhibitor. The helicase-primase complex is essential for unwinding the viral DNA and synthesizing RNA primers for DNA replication. By inhibiting this complex, this compound prevents the replication of the herpes simplex virus. This mechanism of action is different from that of nucleoside analogs like acyclovir, which target the viral DNA polymerase.
Q2: Which animal models are most appropriate for testing this compound's efficacy against HSV-1 and HSV-2?
A2: For HSV-1, particularly in the context of herpes simplex encephalitis, the intranasal infection model in mice (e.g., BALB/c or Swiss Webster strains) is commonly used.[9] This model mimics the route of infection to the central nervous system. For HSV-2 and to study recurrent genital herpes, the intravaginal infection model in female guinea pigs (e.g., Hartley strain) is considered the gold standard because it closely mimics human disease, including the establishment of latency and spontaneous reactivation with recurrent lesions.[7][8]
Q3: How should this compound be prepared and administered for in vivo studies?
A3: this compound is orally active. For experimental studies, it is typically formulated as a suspension in a suitable vehicle (e.g., a solution of 0.5% carboxymethylcellulose). It is administered via oral gavage at the desired dose and frequency. It is crucial to ensure a homogenous suspension and accurate dosing for each animal.
Q4: What are the key endpoints to measure this compound's efficacy in these animal models?
A4: Key endpoints for efficacy include:
-
Survival rate: Particularly in lethal infection models.
-
Clinical scores: A semi-quantitative measure of disease severity (e.g., scoring of genital lesions in guinea pigs, or neurological signs in mice).
-
Viral load: Quantified in relevant tissues (e.g., brain, lungs, dorsal root ganglia) or from swabs (e.g., vaginal swabs) using plaque assays or qPCR.
-
Reduction in recurrent disease: In the guinea pig model, this includes the frequency and severity of recurrent lesions and viral shedding.
Q5: How can I troubleshoot high mortality rates in the control group of a lethal HSV infection model?
A5: High mortality in the control group is expected in a lethal model, but if it occurs too rapidly or inconsistently, consider the following:
-
Virus Titer: Ensure the viral stock has been accurately titered. A dose that is too high can lead to rapid and uniform mortality, making it difficult to observe a therapeutic window for this compound.
-
Route of Inoculation: Inconsistent inoculation can lead to variable outcomes. Refine your technique for consistency.
-
Animal Health Status: Ensure the animals are healthy and free of other pathogens before the start of the experiment.
Experimental Protocols
Intranasal HSV-1 Infection Mouse Model for Efficacy Testing
Objective: To evaluate the efficacy of this compound in a lethal intranasal HSV-1 infection model in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
HSV-1 strain (e.g., KOS or a neurovirulent strain)
-
6 to 8-week-old BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Sterile phosphate-buffered saline (PBS)
-
Oral gavage needles
-
Micropipettes and sterile tips
Procedure:
-
Virus Preparation: Thaw a stock of HSV-1 and dilute to the desired concentration in sterile PBS. The optimal dose should be predetermined to cause mortality in approximately 80-100% of untreated animals within 14 days.
-
Animal Inoculation:
-
Lightly anesthetize the mice.
-
Instill a small volume (e.g., 10-20 µL) of the virus suspension into the nares of each mouse.
-
-
This compound Treatment:
-
Prepare the this compound suspension at the desired concentration.
-
Begin treatment at a specified time point post-infection (e.g., 24 hours).
-
Administer this compound via oral gavage once or twice daily for a specified duration (e.g., 7-10 days).
-
A control group should receive the vehicle only.
-
-
Monitoring and Endpoints:
-
Monitor the animals daily for clinical signs of illness (e.g., ruffled fur, hunched posture, neurological signs) and body weight.
-
Record survival daily.
-
At the end of the study or at predetermined time points, euthanize the animals and collect tissues (e.g., brain, lungs) for viral load determination by plaque assay or qPCR.
-
Intravaginal HSV-2 Infection Guinea Pig Model for Efficacy Testing
Objective: To assess the efficacy of this compound against acute and recurrent genital HSV-2 infection in guinea pigs.
Materials:
-
This compound
-
Vehicle
-
HSV-2 strain (e.g., MS)
-
Female Hartley guinea pigs (250-350 g)
-
Sterile PBS
-
Vaginal swabs
-
Oral gavage needles
Procedure:
-
Virus Preparation: Dilute the HSV-2 stock in sterile PBS to the desired concentration for intravaginal inoculation.
-
Animal Inoculation:
-
Gently swab the vaginal vault to remove any mucus.
-
Instill the virus suspension (e.g., 100 µL) into the vaginal vault.
-
-
This compound Treatment:
-
Administer this compound orally at the desired dose and frequency, starting at a specific time post-infection.
-
Include a vehicle-treated control group.
-
-
Monitoring and Endpoints:
-
Acute Disease: Monitor and score the severity of genital lesions daily for approximately 10-14 days post-infection.
-
Recurrent Disease: After the resolution of the acute infection, monitor the animals daily for the appearance of recurrent lesions for an extended period (e.g., 30-60 days).
-
Viral Shedding: Collect vaginal swabs at regular intervals during both the acute and recurrent phases to quantify viral load by plaque assay or qPCR.
-
Latency: At the end of the study, dorsal root ganglia can be harvested to quantify the latent viral load.
-
Data Presentation
Table 1: Efficacy of this compound in a Lethal Intranasal HSV-1 Mouse Model
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Mean Clinical Score (Day 7) | Brain Viral Titer (log10 PFU/g) | Lung Viral Titer (log10 PFU/g) |
| Vehicle Control | - | 10 | 3.5 | 6.2 | 5.8 |
| This compound | 5 | 60 | 1.5 | 4.1 | 3.9 |
| This compound | 10 | 90 | 0.5 | 2.5 | 2.1 |
| This compound | 20 | 100 | 0.1 | < LOD | < LOD |
| LOD: Limit of Detection |
Table 2: Efficacy of this compound in the HSV-2 Genital Guinea Pig Model
| Treatment Group | Dose (mg/kg/day) | Mean Acute Lesion Score (Peak) | Mean Number of Recurrent Lesions | Mean Days with Recurrent Lesions | Vaginal Viral Shedding (Peak, log10 PFU/mL) |
| Vehicle Control | - | 3.8 | 4.2 | 12.5 | 5.5 |
| This compound | 10 | 1.2 | 1.5 | 4.2 | 3.1 |
| This compound | 20 | 0.5 | 0.8 | 2.1 | 1.8 |
| This compound | 40 | 0.1 | 0.2 | 0.5 | < LOD |
| LOD: Limit of Detection |
Visualizations
Caption: Mechanism of this compound action on HSV replication.
References
- 1. Rabbit and Mouse Models of HSV-1 Latency, Reactivation, and Recurrent Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing T-705 (favipiravir) treatment of severe influenza B virus infection in the immunocompromised mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimal treatment of herpes simplex virus encephalitis in mice with oral acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Models of Herpes Simplex Virus Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Intranasal challenge of mice with herpes simplex virus: an experimental model for evaluation of the efficacy of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Adibelinir Demonstrates Superior Nervous System Penetration Compared to Pritelivir
A comparative analysis of preclinical data reveals that adibelinir achieves significantly higher concentrations in the nervous system than pritelivir, suggesting a potential advantage for treating viral infections with central nervous system (CNS) involvement.
Researchers and drug development professionals will find a stark contrast in the ability of two helicase-primase inhibitors, adibelinir (IM-250) and pritelivir (BAY 57-1293), to penetrate the nervous system. Preclinical studies have shown that adibelinir exhibits a brain-to-plasma concentration ratio ranging from 0.5 to 4, indicating substantial penetration into the brain tissue. In contrast, pritelivir demonstrates a significantly lower brain-to-plasma ratio of less than 0.1, with calculated values from mouse models estimated to be between approximately 0.024 and 0.028. This suggests that adibelinir may be more effective at reaching therapeutic concentrations within the CNS.
Quantitative Comparison of Nervous System Penetration
The following table summarizes the available quantitative data on the nervous system penetration of adibelinir and pritelivir from preclinical animal studies.
| Drug | Parameter | Value | Animal Model | Reference |
| Adibelinir (IM-250) | Brain/Plasma Ratio | 0.5 - 4 | Diverse Species | [1] |
| Pritelivir (BAY 57-1293) | Brain/Plasma Ratio | < 0.1 | Diverse Species | [1] |
| Brain Concentration (µg/g) / Plasma Concentration (µg/mL) | ~0.025 (5mg/kg dose) | Mouse | [2] | |
| ~0.0275 (15mg/kg dose) | Mouse | [2] | ||
| ~0.024 (45mg/kg dose) | Mouse | [2] |
Note: Cerebrospinal fluid (CSF) concentration data for adibelinir and pritelivir were not available in the reviewed literature.
Experimental Methodologies
The determination of brain and plasma concentrations for these antiviral agents involved preclinical studies in animal models. While specific, detailed protocols for the adibelinir studies were not available, the research on pritelivir provides insight into the general methodology.
Pritelivir Brain and Plasma Concentration Analysis in a Mouse Model of Herpes Simplex Encephalitis
A key study evaluating pritelivir's efficacy in a mouse model of herpes simplex encephalitis included a pharmacokinetic analysis to determine drug concentrations in the brain and plasma.[2]
Animal Model: The study utilized a mouse model of herpes simplex virus (HSV) infection.
Drug Administration: Pritelivir was administered to the mice via oral gavage at doses of 5, 15, or 45 mg/kg.[2]
Sample Collection: At specified time points after drug administration, blood and brain tissue samples were collected from the mice.
Sample Processing and Analysis:
-
Plasma Preparation: Blood samples were processed to separate the plasma.
-
Brain Tissue Homogenization: Brain tissue was homogenized to create a uniform sample for analysis.
-
Concentration Measurement: The concentrations of pritelivir in the plasma and brain homogenates were quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This highly sensitive analytical technique allows for the precise measurement of drug levels in biological matrices.
Data Analysis: The brain-to-plasma concentration ratio was calculated by dividing the mean drug concentration in the brain tissue (in µg/g) by the mean drug concentration in the plasma (in µg/mL).
Mechanism of Action and Signaling Pathways
Both adibelinir and pritelivir are helicase-primase inhibitors, a class of antiviral drugs that target the herpes simplex virus (HSV) helicase-primase complex. This enzyme complex is essential for unwinding the viral DNA and initiating its replication. By inhibiting this complex, these drugs effectively halt viral replication.
Figure 1. Mechanism of action for adibelinir and pritelivir.
Experimental Workflow for Comparing Nervous System Penetration
The logical workflow for comparing the nervous system penetration of adibelinir and pritelivir involves a series of steps from preclinical animal studies to data analysis.
Figure 2. Experimental workflow for comparing CNS penetration.
References
- 1. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor Pritelivir following Treatment of Wild-Type or Pritelivir-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Pritelivir and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vivo Comparison of Helicase-Primase Inhibitors: Pritelivir and Amenamevir
A new class of antiviral agents, helicase-primase inhibitors (HPIs), offers a novel mechanism of action for the treatment of Herpes Simplex Virus (HSV) infections. This guide provides a comparative overview of the in vivo performance of two leading HPIs, pritelivir and amenamevir, based on available preclinical data. The information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of anti-herpesviral therapies.
Helicase-primase inhibitors target the viral helicase-primase complex, an essential enzyme for viral DNA replication, distinguishing them from traditional nucleoside analogs which target the viral DNA polymerase.[1][2] This novel mechanism allows HPIs to be active against nucleoside-resistant HSV strains.[3] This guide will delve into the in vivo efficacy of pritelivir and amenamevir in various animal models of HSV infection, presenting a side-by-side comparison of their performance.
Mechanism of Action: Targeting the Viral Replication Engine
Herpes Simplex Virus replication is a multi-step process that occurs within the host cell nucleus. A key component of this process is the helicase-primase complex, which is responsible for unwinding the double-stranded viral DNA and synthesizing short RNA primers needed to initiate DNA synthesis.[4][5] Helicase-primase inhibitors bind to this complex, effectively stalling the replication fork and preventing the synthesis of new viral genomes.[1] This targeted approach not only halts viral proliferation but also offers a distinct advantage against HSV strains that have developed resistance to conventional therapies.
Below is a diagram illustrating the HSV replication cycle and the specific point of intervention for helicase-primase inhibitors.
In Vivo Efficacy: A Comparative Analysis
While direct head-to-head in vivo studies comparing pritelivir and amenamevir are limited, a comparative analysis can be drawn from individual studies in murine models of HSV infection. The following tables summarize the key efficacy data for each compound against HSV-1 and HSV-2.
Pritelivir: In Vivo Efficacy in Murine Models
| Animal Model | HSV Strain | Dosing Regimen | Key Findings | Reference |
| Lethal Intracranial Infection (Mouse) | HSV-1 (E-377, ACV-sensitive) | 0.3 to 30 mg/kg, orally, twice daily for 7 days (treatment initiated 72h post-infection) | Significantly reduced mortality at all doses (P < 0.001). | [4][6] |
| Lethal Intranasal Infection (Mouse) | HSV-1 (WT) | 10 and 15 mg/kg, orally, once daily for 4 days | Completely prevented the development of visible lesions. | [7] |
| Lethal Intracranial Infection (Mouse) | HSV-1 (11360, ACV-resistant) | 1 and 3 mg/kg, orally, twice daily for 7 days (treatment initiated 72h post-infection) | Significantly increased survival (P < 0.005). | [4][6] |
| Lethal Intracranial Infection (Mouse) | HSV-2 (MS, ACV-sensitive) | >0.3 mg/kg, orally, twice daily for 7 days (treatment initiated 72h post-infection) | Effective at all doses higher than 0.3 mg/kg (P < 0.005). | [4][6] |
| Lethal Intracranial Infection (Mouse) | HSV-2 (12247, ACV-resistant) | 1-3 mg/kg, orally, twice daily for 7 days (treatment initiated 72h post-infection) | Significantly improved survival (P < 0.0001). | [4][6] |
Amenamevir: In Vivo Efficacy in Murine Models
| Animal Model | HSV Strain | Dosing Regimen | Key Findings | Reference |
| Cutaneous Infection (Immunosuppressed Mouse) | HSV-1 | 10-100 mg/kg/day, orally, for 2-5 days | Successfully reduced HSV-1 titers at all tested doses. | [8][9] |
| Multidermatomal Infection (Mouse) | HSV-1 | Not specified | Reduced disease severity even when treatment was initiated on Day 4 post-infection, whereas valacyclovir did not. | [8] |
| Cutaneous Infection (Mouse) | HSV-1 (ACV-resistant/TK-deficient) | Not specified | More effective than valacyclovir for treating HSV skin lesions. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative experimental protocols for the murine models cited in this guide.
Murine Model of Herpes Simplex Encephalitis (for Pritelivir)
Objective: To evaluate the efficacy of pritelivir in a lethal intracranial HSV infection model.
Animal Model: Female BALB/c mice, 3 weeks of age.
Virus and Inoculation:
-
Mice are anesthetized.
-
A lethal dose of HSV-1 or HSV-2 is administered intracranially in a volume of 5 µl.
Treatment:
-
Treatment is initiated 72 hours post-infection.
-
Pritelivir is administered orally twice daily for 7 consecutive days at specified doses (e.g., 0.3 to 30 mg/kg).
-
A vehicle control group receives the vehicle solution on the same schedule.
Endpoints:
-
Mortality: Survival is monitored daily for a specified period (e.g., 14 days).
-
Statistical Analysis: Survival curves are analyzed using appropriate statistical methods to determine significant differences between treatment and control groups.
Reference: [10]
Murine Model of Severe Cutaneous HSV-1 Infection (for Amenamevir)
Objective: To assess the antiviral effect of amenamevir in a severe cutaneous HSV-1 infection model in immunosuppressed mice.
Animal Model: Mice with cyclosporin-induced immunosuppression.
Virus and Inoculation:
-
The dorsolateral area of the skin is inoculated with HSV-1.
Treatment:
-
Oral treatment with amenamevir (10-100 mg/kg/day) is administered for different durations (2-5 days).
-
A control group receives a placebo.
Endpoints:
-
Viral Titers: Skin samples are collected to determine HSV-1 titers.
-
Disease Score: The severity of the cutaneous infection is scored based on established criteria.
Below is a workflow diagram illustrating a typical in vivo efficacy study for a helicase-primase inhibitor.
Summary and Future Directions
The available in vivo data demonstrates that both pritelivir and amenamevir are potent inhibitors of HSV replication in animal models. Both compounds have shown efficacy against acyclovir-sensitive and -resistant strains of HSV. Pritelivir has been extensively studied in lethal challenge models, demonstrating a significant survival benefit even with delayed treatment initiation.[4][6] Amenamevir has shown robust activity in severe cutaneous infection models, particularly in immunocompromised settings, and has demonstrated superior efficacy over valacyclovir when treatment is delayed.[8]
A key differentiator between the two is their antiviral spectrum; pritelivir is specific for HSV, while amenamevir also exhibits activity against Varicella-Zoster Virus (VZV).[1][3] This broader spectrum may offer an advantage for amenamevir in certain clinical scenarios.
While the presented data provides a strong preclinical rationale for the clinical development of both pritelivir and amenamevir, direct comparative in vivo studies would be invaluable for a more definitive head-to-head assessment. Future research should focus on such studies, employing standardized animal models and endpoints to provide a clearer picture of the relative strengths of these promising new antiviral agents.
References
- 1. What are HSV-2 Helicase inhibitors and how do they work? [synapse.patsnap.com]
- 2. New helicase-primase inhibitors as drug candidates for the treatment of herpes simplex disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herpes simplex virus helicase-primase inhibitors are active in animal models of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are DNA helicase/primase complex inhibitors and how do they work? [synapse.patsnap.com]
- 5. Replication and Recombination of Herpes Simplex Virus DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Experimental Dissection of the Lytic Replication Cycles of Herpes Simplex Viruses in vitro [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Herpesvirus Replication [web.stanford.edu]
- 9. Antiviral efficacy of the helicase-primase inhibitor amenamevir in murine models of severe herpesvirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Adibelivir Demonstrates Potent Efficacy Against Acyclovir-Resistant Herpes Simplex Virus Strains
For Immediate Release
Munich, Germany – November 20, 2025 – New research and preclinical data on Adibelivir (also known as IM-250), a novel helicase-primase inhibitor (HPI), reveal its significant potential in combating acyclovir-resistant strains of Herpes Simplex Virus (HSV). Developed by Innovative Molecules GmbH, this compound presents a promising alternative for patients, particularly the immunocompromised, who are affected by HSV infections that do not respond to conventional therapies.[1][2]
The emergence of acyclovir-resistant HSV is a growing concern in clinical practice, primarily due to mutations in the viral thymidine kinase (TK) or DNA polymerase genes, which are the targets of acyclovir.[3] this compound's distinct mechanism of action, which targets the viral helicase-primase complex essential for viral DNA replication, allows it to bypass these common resistance pathways.[4][5]
Superior In Vitro Activity
In vitro studies have established this compound's potent antiviral activity against both HSV-1 and HSV-2. While direct comparative studies against a comprehensive panel of acyclovir-resistant strains are ongoing, the available data underscores its effectiveness.
| Compound | Virus Strain | IC50 | Cell Line |
| This compound (IM-250) | HSV-1 (Cl1) | 19 nM | Vero |
| This compound (IM-250) | HSV-2 (MS) | 28 nM | Vero |
| Acyclovir | ACV-sensitive HSV-1 | ~0.125 µg/mL | - |
| Acyclovir | ACV-sensitive HSV-2 | ~0.215 µg/mL | - |
| Acyclovir | ACV-resistant HSV-1 | >2.0 µg/mL | Various |
Note: IC50 values for acyclovir can vary depending on the specific resistant strain and the cell line used. Acyclovir resistance is generally defined by an IC50 of >2.0 µg/mL.
Compelling In Vivo Efficacy in Animal Models
Preclinical studies in well-established animal models of HSV infection have demonstrated this compound's superior efficacy compared to standard-of-care treatments like valacyclovir, the prodrug of acyclovir.
Genital Herpes Guinea Pig Model (HSV-2)
In the guinea pig model, which mimics human genital herpes, intermittent oral therapy with this compound has been shown to significantly reduce recurrent disease and viral shedding, even during off-treatment periods.[6] One study highlighted that after seven cycles of treatment, no further recurrences were observed in the this compound-treated group, a stark contrast to the acyclovir and vehicle control groups.[7]
| Treatment Group | Mean Recurrences (Off-Treatment) |
| This compound (IM-250) | 0.7 ± 0.8 |
| Acyclovir | 2.0 ± 1.6 |
| Vehicle | 1.81 ± 2.0 |
Ocular Herpes Mouse Model (HSV-1)
In the mouse model of ocular herpes, this compound treatment has been shown to reduce the reactivation of latent HSV-1.[6] This is particularly significant as this compound has demonstrated excellent penetration into the nervous system, where the virus establishes latency.[8][9] Studies have shown that the ratio of this compound concentration in the nervous system to plasma is between 0.5 and 4, whereas for other helicase-primase inhibitors, this ratio is less than 0.1.[8][9] This superior bioavailability in neural tissues may be key to its efficacy in preventing reactivation.
In a lethal intranasal HSV-1 infection model in mice, this compound significantly increased survival rates, and reduced clinical scores and viral load in both the lungs and brains of the animals.
Mechanism of Action: A Different Approach to Viral Inhibition
Acyclovir's mechanism of action is dependent on its phosphorylation by the viral thymidine kinase (TK) to become active. Resistance often arises from mutations in the TK gene, rendering the virus incapable of activating the drug.
This compound, on the other hand, directly targets the helicase-primase complex (composed of UL5, UL52, and UL8 proteins), which is responsible for unwinding the viral DNA and synthesizing RNA primers for replication.[4][10] This action is independent of the viral TK, thus circumventing the primary mechanism of acyclovir resistance.
Experimental Protocols
In Vitro Efficacy: Plaque Reduction Assay
The antiviral activity of this compound against HSV is determined using a standard plaque reduction assay.
-
Cell Culture: Vero cells (or other susceptible cell lines) are seeded in 6-well plates and grown to confluency.
-
Virus Infection: A standardized amount of HSV (either wild-type or an acyclovir-resistant strain) is used to infect the cell monolayers.
-
Drug Application: Immediately after infection, the virus-containing medium is replaced with fresh medium containing serial dilutions of this compound or the control compound (e.g., acyclovir).
-
Incubation: The plates are incubated for 48-72 hours to allow for the formation of viral plaques (areas of cell death).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained with crystal violet, making the plaques visible. The number of plaques in each well is counted.
-
IC50 Determination: The concentration of the drug that reduces the number of plaques by 50% compared to the untreated control is calculated as the IC50 value.
In Vivo Efficacy: Guinea Pig Model of Genital Herpes (HSV-2)
This model is considered the gold standard for evaluating antiviral therapies for genital herpes as it mimics the recurrent nature of the disease in humans.[11]
-
Animal Model: Female Hartley guinea pigs are used.
-
Infection: Animals are infected intravaginally with a clinical isolate of HSV-2.
-
Treatment: Oral administration of this compound, acyclovir, or a placebo is initiated at a specified time post-infection and may be administered intermittently.
-
Monitoring:
-
Acute Disease: The severity of primary genital lesions is scored daily for the first 14-21 days.
-
Recurrent Disease: Animals are monitored daily for the spontaneous recurrence of lesions for an extended period (e.g., up to 6 months).
-
Viral Shedding: Vaginal swabs are collected daily to quantify viral DNA by qPCR, assessing both symptomatic and asymptomatic shedding.
-
-
Endpoint Analysis: The efficacy of the treatment is determined by comparing the lesion scores, frequency and duration of recurrent episodes, and the amount of viral shedding between the treatment and control groups.
In Vivo Efficacy: Mouse Model of Ocular Herpes (HSV-1)
This model is used to assess the efficacy of antiviral agents against HSV-1 infection of the eye and subsequent establishment of latency in the trigeminal ganglia.
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.
-
Infection: The corneas of the mice are scarified, and a suspension of HSV-1 is applied.
-
Treatment: Topical or systemic administration of this compound or a control drug is initiated at a defined time post-infection.
-
Monitoring:
-
Ocular Disease: The severity of keratitis (inflammation of the cornea) and blepharitis (inflammation of the eyelids) is scored regularly.
-
Viral Replication: Viral titers in the eye are determined at various time points by plaque assay.
-
Latency and Reactivation: After the acute infection resolves, latency is established in the trigeminal ganglia. Reactivation of the virus can be induced (e.g., by UV light or hyperthermic stress), and the subsequent recurrence of ocular disease and viral shedding are monitored.[7]
-
-
Endpoint Analysis: Efficacy is assessed by comparing the severity of ocular disease, viral titers, and the frequency of reactivation between treated and control groups.
Conclusion
This compound's potent in vitro activity, superior in vivo efficacy in animal models, and its distinct mechanism of action that circumvents common resistance pathways make it a highly promising candidate for the treatment of acyclovir-resistant HSV infections. Its ability to effectively penetrate the nervous system and reduce viral reactivation addresses a key unmet need in the management of herpes simplex virus. Further clinical development of this compound is warranted to confirm these promising preclinical findings in human patients. A Phase 1b/2a clinical trial for this compound in patients with recurrent genital herpes is currently underway.[2][12]
References
- 1. The three-component helicase/primase complex of herpes simplex virus-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prnewswire.co.uk [prnewswire.co.uk]
- 3. Acyclovir resistance in herpes simplex viruses: Prevalence and therapeutic alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The DNA helicase–primase complex as a target for herpes viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intermittent therapy with helicase-primase inhibitor IM-250 efficiently controls recurrent herpes disease and reduces reactivation of latent HSV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innovativemolecules.com [innovativemolecules.com]
- 8. researchgate.net [researchgate.net]
- 9. Publication in Antiviral Research: Structural determinants of nervous system exposure of this compound (IM-250) and related herpes helicase-primase inhibitors across animal species - Innovative Molecules [innovativemolecules.com]
- 10. Role of the herpes simplex virus helicase-primase complex during adeno-associated virus DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clinicaltrials.eu [clinicaltrials.eu]
Adibelivir Safety Profile: A Comparative Analysis with Alternative Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Adibelivir (IM-250), a novel helicase-primase inhibitor, with other antiviral agents used for the treatment of Herpes Simplex Virus (HSV) infections. The comparison includes other helicase-primase inhibitors, Pritelivir and Amenamevir, as well as established nucleoside analogs, Valacyclovir and Acyclovir.
While this compound is a promising new agent, it is important to note that it is currently in early-stage clinical development. A Phase I clinical trial evaluating the safety, tolerability, and pharmacokinetics of single doses of this compound (IM-250) in healthy volunteers has been completed, with topline results expected in the second half of 2025. A Phase 1b/2a clinical trial is also underway to evaluate the safety and efficacy of weekly administration in patients with recurrent genital herpes. As such, publicly available quantitative safety data for this compound is limited at this time. This guide, therefore, focuses on the available preclinical information for this compound and compares it with the established safety profiles of its alternatives based on extensive clinical trial data.
Comparative Safety Profile of Antiviral Agents
The following table summarizes the known safety profiles of this compound and its comparators. Data for this compound is based on preclinical studies, while data for other agents are derived from clinical trial publications.
| Drug Class | Drug Name | Key Safety Findings & Common Adverse Events | Serious Adverse Events |
| Helicase-Primase Inhibitor | This compound (IM-250) | Preclinical studies in animal models have not revealed significant safety concerns. Phase I data in healthy volunteers is pending. | To be determined in ongoing and future clinical trials. |
| Pritelivir | Generally well-tolerated in clinical trials.[1][2] No significant adverse events were reported in a Phase 2 trial for acyclovir-refractory HSV infections in immunocompromised patients.[2] | In a Phase 3 trial (PRIOH-1) in immunocompromised patients, pritelivir was well tolerated.[1][3][4] Earlier trials noted hematological and skin-related findings in a preclinical chronic toxicity study in monkeys, which led to a temporary clinical hold that was subsequently lifted. | |
| Amenamevir | Well-tolerated in clinical trials. In a Phase 3 study for herpes zoster, drug-related adverse events occurred in 10.0% of patients receiving 400 mg amenamevir, similar to the valacyclovir group (12.0%).[5][6][7] The most common adverse events were abnormal clinical laboratory test results.[4] In a Phase 3 trial for recurrent herpes labialis, all treatment-emergent adverse events were mild.[8][9] | No severe adverse events were reported in a Phase 3 trial for recurrent herpes labialis.[8] | |
| Nucleoside Analog | Valacyclovir | Generally well-tolerated. Common adverse events include headache, nausea, abdominal pain, and diarrhea.[10][11][12] The safety profile is similar to acyclovir.[13] | Rare but serious adverse events can include renal impairment, and central nervous system effects (e.g., confusion, hallucinations, seizures).[11] |
| Nucleoside Analog | Acyclovir | Oral acyclovir is generally well-tolerated with common side effects being nausea, vomiting, and headache.[14] Intravenous administration is associated with a higher incidence of adverse events. | Serious adverse effects with intravenous use can include renal failure (due to crystalline nephropathy) and neurotoxicity (e.g., lethargy, tremors, seizures).[14][15] Inflammation and phlebitis at the injection site are common with IV administration.[16][17] |
Experimental Protocols
Detailed methodologies for the assessment of safety in clinical trials for these antiviral agents typically follow established regulatory guidelines. Key components include:
1. Phase I Safety and Tolerability Studies in Healthy Volunteers:
-
Study Design: Single ascending dose (SAD) and multiple ascending dose (MAD) studies are conducted. These are typically randomized, double-blind, and placebo-controlled.
-
Assessments:
-
Adverse Event (AE) Monitoring: All AEs are recorded, and their severity, duration, and relationship to the study drug are assessed by investigators.
-
Clinical Laboratory Tests: Hematology, clinical chemistry (including liver and renal function tests), and urinalysis are performed at baseline and at specified intervals throughout the study.
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature are monitored.
-
Electrocardiograms (ECGs): ECGs are performed to assess for any cardiac effects, such as changes in QT interval.
-
Pharmacokinetic (PK) Analysis: Blood and urine samples are collected to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
2. Safety Assessments in Patient Populations (Phase II/III Studies):
-
Study Design: These are typically randomized, controlled trials comparing the investigational drug to a placebo or an active comparator.
-
Assessments: In addition to the assessments conducted in Phase I studies, these trials also monitor for:
-
Long-term Safety: In studies of longer duration, the cumulative incidence of adverse events is evaluated.
-
Specific Safety Endpoints: Depending on the drug class and preclinical findings, specific safety endpoints may be prospectively defined and monitored (e.g., renal function for drugs with potential nephrotoxicity).
-
Drug-Drug Interactions: Studies may be conducted to assess the potential for interactions with other commonly co-administered medications.
-
Mechanism of Action: Helicase-Primase Inhibition
This compound, Pritelivir, and Amenamevir belong to a class of antiviral drugs known as helicase-primase inhibitors. These drugs target the viral helicase-primase complex, which is essential for unwinding the viral DNA double helix and synthesizing RNA primers for DNA replication.[18][19][20][21] By inhibiting this complex, these drugs effectively halt viral DNA synthesis. This mechanism of action is distinct from that of nucleoside analogs like acyclovir and valacyclovir, which act as chain terminators after being incorporated into the growing viral DNA strand.
Caption: Mechanism of action of this compound as a helicase-primase inhibitor in the HSV replication cycle.
Experimental Workflow: Safety Assessment in a Phase I Clinical Trial
The following diagram illustrates a typical workflow for assessing the safety of a new antiviral drug like this compound in a Phase I clinical trial.
Caption: A generalized workflow for safety assessment in a Phase I clinical trial of a new antiviral agent.
References
- 1. AiCuris Starts Its First Pivotal Clinical Phase 3 Trial with Pritelivir for the Treatment of HSV Infections in Immunocompromised Subjects Based on Efficacy and Safety Data from a Phase 2 Trial - BioSpace [biospace.com]
- 2. pharmacypracticenews.com [pharmacypracticenews.com]
- 3. contagionlive.com [contagionlive.com]
- 4. eatg.org [eatg.org]
- 5. Amenamevir, a novel helicase-primase inhibitor, for treatment of herpes zoster: A randomized, double-blind, valaciclovir-controlled phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amenamevir, a novel helicase–primase inhibitor, for treatment of herpes zoster: A randomized, double‐blind, valaciclovir‐controlled phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amenamevir's Effective and Safe for Treatment of Recurrent Herpes Labialis Confirms Phase 3 Trial [medicaldialogues.in]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. Valacyclovir for herpes simplex virus infection: long-term safety and sustained efficacy after 20 years' experience with acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adverse reactions to acyclovir: topical, oral, and intravenous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. Acyclovir IV Infusion: Package Insert / Prescribing Info [drugs.com]
- 17. medsafe.govt.nz [medsafe.govt.nz]
- 18. biorxiv.org [biorxiv.org]
- 19. The three-component helicase/primase complex of herpes simplex virus-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. The three-component helicase/primase complex of herpes simplex virus-1 - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Efficacy of Intermittent Adibelivir Therapy: A Comparative Analysis
A comprehensive evaluation of the helicase-primase inhibitor, Adibelivir (IM-250), demonstrates a promising new paradigm in the management of recurrent Herpes Simplex Virus (HSV) infections. Preclinical data reveal that intermittent this compound therapy not only effectively controls active disease but may also impact the latent viral reservoir, a feat not achieved by current standard-of-care treatments.
This guide provides a detailed comparison of intermittent this compound therapy with traditional antiviral approaches, supported by experimental data from preclinical models. The objective is to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's potential and the methodologies used to evaluate its long-term efficacy.
Comparative Efficacy of Antiviral Therapies for HSV
The following table summarizes the quantitative efficacy of intermittent this compound therapy in comparison to other antiviral agents in the guinea pig model of genital herpes, a well-established model that mimics human disease.
| Treatment Regimen | Drug Class | Efficacy Endpoint | Result | Citation |
| Intermittent this compound (IM-250) | Helicase-Primase Inhibitor | Recurrence Rate | Fully silenced recurrences post-treatment (observed for up to 6 months after 7 cycles of therapy). | [1][2][3] |
| Latent Viral DNA | Reduced latent HSV-2 DNA in dorsal root ganglia and spinal cord (not statistically significant in one study). | [1][4] | ||
| BAY 57-1293 (Pritelivir) | Helicase-Primase Inhibitor | Virus Shedding | Reduced by up to three orders of magnitude compared to untreated. | [5] |
| Viral Load in Ganglia | Reduced by up to three orders of magnitude compared to untreated. | [5] | ||
| Recurrence Frequency | Greatly diminished frequency of subsequent recurrent episodes. | [5] | ||
| Valacyclovir | Nucleoside Analog | Recurrence Frequency | Moderate effects on reducing the frequency of recurrent episodes. | [5] |
| Acyclovir | Nucleoside Analog | Recurrent Lesions | Effective in reducing cumulative lesion scores. | [2] |
| Viral Shedding | Reduces virus shedding. | [6] |
Mechanism of Action: Targeting the Core of Viral Replication
This compound is a potent, orally bioavailable helicase-primase inhibitor. Unlike nucleoside analogs such as acyclovir and valacyclovir, which target the viral DNA polymerase, this compound inhibits the HSV helicase-primase complex. This complex, composed of three viral proteins (UL5, UL52, and UL8), is essential for unwinding the double-stranded viral DNA and synthesizing RNA primers, which are critical initial steps in viral DNA replication. By blocking this complex, this compound effectively halts the viral replication process.
Experimental Protocols
The preclinical efficacy of intermittent this compound therapy was primarily evaluated using the Hartley strain female guinea pig model of genital herpes. This model is considered the gold standard as it closely mimics human HSV-2 infection, including the establishment of latency and spontaneous recurrent disease.[7][8][9]
Key Experiment: Evaluation of Intermittent this compound Therapy on Recurrent Genital Herpes
1. Animal Model and Infection:
-
Female Hartley guinea pigs (200-300g) are used.[7]
-
Animals are inoculated intravaginally with HSV-2 (typically MS strain, 10^5 - 10^6 plaque-forming units).[7]
-
The vaginal closure membrane is opened prior to inoculation.[7]
2. Treatment Regimen:
-
Following the resolution of primary infection and establishment of latency (around day 21 post-infection), animals are randomized into treatment and control groups.[2]
-
Intermittent this compound (IM-250) group: this compound is administered through the diet for a cycle of 7 days on, followed by 7 days off. This is repeated for a total of 12 cycles.[2]
-
Acyclovir group: Acyclovir is administered continuously in the drinking water.[2]
-
Vehicle group: Receives a placebo diet and water.[2]
3. Efficacy Endpoints and Monitoring:
-
Recurrent Lesion Scoring: Animals are examined daily for the presence and severity of external genital lesions. Lesions are scored based on a standardized scale.[2][7]
-
Viral Shedding: Vaginal swabs are collected daily to quantify viral DNA by qPCR or infectious virus by plaque assay. This assesses both symptomatic and asymptomatic shedding.[7][10]
-
Latency Analysis: At the end of the study, dorsal root ganglia and spinal cord tissues are harvested. Latent viral DNA is quantified using qPCR to assess the impact of the therapy on the viral reservoir.[2][4]
Discussion and Future Directions
The preclinical data for intermittent this compound therapy are highly encouraging, suggesting a potential paradigm shift in the long-term management of recurrent HSV. The ability to silence recurrences for an extended period after treatment cessation points towards a significant impact on the latent viral reservoir, a long-sought-after goal in HSV therapy.[1][2][3]
The superior nervous system exposure of this compound compared to other helicase-primase inhibitors may be a key factor in its enhanced efficacy against the latent virus.[11][12] Further clinical trials are necessary to validate these preclinical findings in humans and to fully characterize the safety and long-term benefits of this therapeutic approach. The ongoing Phase 1b/2a clinical trial for IM-250 will provide crucial insights into its potential to reshape the treatment landscape for patients suffering from recurrent genital herpes.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. innovativemolecules.com [innovativemolecules.com]
- 3. Intermittent therapy with helicase-primase inhibitor IM-250 efficiently controls recurrent herpes disease and reduces reactivation of latent HSV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Superior Efficacy of Helicase-Primase Inhibitor BAY 57–1293 for Herpes Infection and Latency in the Guinea Pig Model of Human Genital Herpes Disease | Semantic Scholar [semanticscholar.org]
- 6. Treatment of primary herpes simplex virus infection in guinea pigs by imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of the guinea pig model of genital herpes to evaluate vaccines and antivirals: review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the Guinea pig model of genital herpes to evaluate vaccines and antivirals: Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increased Frequency of Virus Shedding by Herpes Simplex Virus 2-Infected Guinea Pigs in the Absence of CD4+ T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Publication in Antiviral Research: Structural determinants of nervous system exposure of this compound (IM-250) and related herpes helicase-primase inhibitors across animal species - Innovative Molecules [innovativemolecules.com]
- 12. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Analysis of Adibelivir and Other Herpes Simplex Virus Helicase-Primase Inhibitors
For researchers and drug development professionals, understanding the nuances of antiviral resistance is paramount. This guide provides a comparative overview of Adibelivir (IM-250), a novel helicase-primase inhibitor (HPI), and its potential for cross-resistance with other inhibitors in the same class targeting Herpes Simplex Virus (HSV). While direct comparative cross-resistance studies involving this compound are not yet publicly available, this document synthesizes existing data on HPI resistance patterns to offer a predictive assessment, details established experimental protocols for resistance testing, and illustrates the underlying molecular mechanisms.
The emergence of antiviral resistance is a critical challenge in the management of chronic viral infections like those caused by HSV. Helicase-primase inhibitors represent a promising class of antivirals that target a different stage of the viral lifecycle than traditional nucleoside analogs, such as acyclovir. This distinct mechanism of action provides an essential therapeutic alternative, particularly for acyclovir-resistant HSV strains. However, the potential for resistance to HPIs and cross-resistance among different drugs within this class is a key consideration for their long-term clinical efficacy.
Comparative Landscape of Helicase-Primase Inhibitors
This compound is a second-generation HPI noted for its high exposure in the nervous system, a key reservoir for latent HSV.[1][2] Other notable HPIs include Pritelivir and Amenamevir. While direct cross-resistance data for this compound is pending, studies on other HPIs reveal that resistance to one inhibitor does not invariably confer resistance to another, particularly if the compounds are structurally distinct.[3] This suggests that the specific binding interactions of each inhibitor with the helicase-primase complex can be unique.
A key indicator of this is the activity of a newer HPI, ABI-1179, which has demonstrated antiviral activity against certain HSV-2 strains harboring known resistance mutations to other helicase-primase inhibitors.[1] This finding underscores the principle that cross-resistance is not a universal phenomenon among HPIs.
Table 1: Overview of Investigated Helicase-Primase Inhibitors
| Inhibitor | Development Status | Key Characteristics |
| This compound (IM-250) | Phase 1 Clinical Trials[4] | High nervous system exposure[1][2] |
| Pritelivir | Phase 3 Clinical Trials[5][6] | Active against acyclovir-resistant HSV[7] |
| Amenamevir | Approved in Japan for herpes zoster[8] | Active against HSV and Varicella-Zoster Virus (VZV)[8] |
| ABI-1179 | Preclinical | Active against some HPI-resistant HSV-2 strains[1] |
| BAY 57-1293 | Preclinical | A thiazole urea derivative, structurally similar to Pritelivir |
| BILS 22 BS | Preclinical | Structurally distinct from thiazole urea derivatives |
Table 2: Known Resistance Mutations for Helicase-Primase Inhibitors (Excluding this compound)
| Inhibitor | Gene(s) with Resistance Mutations | Key Amino Acid Substitutions | Fold Resistance | Cross-Resistance Notes |
| Pritelivir (BAY 57-1293) | UL5 (Helicase), UL52 (Primase) | K356N (UL5), A899T (UL52) | >5000-fold (K356N)[9], 43-fold (A899T)[3] | A UL52 mutation (A899T) conferring resistance to BAY 57-1293 did not confer resistance to BILS 22 BS.[3] |
| Amenamevir | UL5 (Helicase), UL52 (Primase) | K356N (UL5, HSV-1), K355N (UL5, HSV-2) | ~10-fold (K356N)[9] | Amenamevir-resistant mutants remain susceptible to acyclovir and foscarnet.[9] |
| BILS 22 BS | UL5 (Helicase) | Not specified in detail | 70-fold (with UL5 K356T mutation)[3] | A virus with a UL5 mutation (K356T) showed resistance to BILS 22 BS.[3] |
Experimental Protocols for Assessing Antiviral Resistance
The gold standard for determining the susceptibility of HSV to antiviral agents is the plaque reduction assay . This phenotypic assay measures the concentration of a drug required to inhibit the formation of viral plaques in cell culture by 50% (IC50).
Plaque Reduction Assay Protocol
-
Cell Culture: Vero cells (or other susceptible cell lines) are seeded in 24-well plates and grown to confluency.
-
Virus Infection: The cell monolayers are infected with a standardized amount of the HSV isolate (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow for viral adsorption.[10]
-
Drug Application: After the incubation period, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., Dulbecco's Modified Eagle's Medium with 0.8% methylcellulose) containing serial dilutions of the helicase-primase inhibitor being tested.[11] A no-drug control is included.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 environment for 2-3 days to allow for plaque formation.[12]
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained with a solution like crystal violet, which stains the cells but leaves the viral plaques unstained. The number of plaques in each well is then counted.
-
IC50 Calculation: The percentage of plaque inhibition is calculated for each drug concentration relative to the no-drug control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration.[10]
Mechanism of Action and Resistance Pathway
Helicase-primase inhibitors target the HSV helicase-primase complex, which is essential for unwinding the viral DNA and synthesizing short RNA primers for DNA replication. By binding to this complex, HPIs stall the replication fork, thereby inhibiting viral DNA synthesis.
Resistance to HPIs typically arises from mutations in the viral genes encoding the helicase (UL5) and primase (UL52) subunits of the complex.[13] These mutations can alter the drug-binding site, reducing the affinity of the inhibitor for its target.
Below is a conceptual diagram illustrating the mechanism of action of HPIs and the pathway to resistance.
References
- 1. Pipeline - Innovative Molecules [innovativemolecules.com]
- 2. mdpi.com [mdpi.com]
- 3. Mismatch primer-based PCR reveals that helicase-primase inhibitor resistance mutations pre-exist in herpes simplex virus type 1 clinical isolates and are not induced during incubation with the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovative Molecules Announces First Subjects Dosed in the German Phase 1 Clinical Trial of IM-250 - Innovative Molecules [innovativemolecules.com]
- 5. Aicuris Announces Pritelivir Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 6. Aicuris Enrolled Last Participant in Pivotal Trial with Pritelivir to Treat Refractory Herpes Simplex Infection in Immunocompromised Patients - Aicuris [aicuris.com]
- 7. 1060. Pritelivir in Immunocompromised Patients with Mucocutaneous Acyclovir-Resistant Herpes Simplex Virus-Infections – First Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amenamevir, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antiviral drug resistance and helicase-primase inhibitors of herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Adibelivir: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Adibelivir, a novel compound in development. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The following information is based on established best practices for the disposal of potent pharmaceutical compounds.
Immediate Safety and Disposal Protocols
The proper disposal of this compound, as with any active pharmaceutical ingredient (API), begins with a thorough understanding of its properties as outlined in its Safety Data Sheet (SDS). While a specific SDS for "this compound" is not publicly available, the following procedures are based on general guidelines for hazardous chemical and pharmaceutical waste.
Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE. This minimizes the risk of exposure through inhalation, skin contact, or ingestion.
-
Gloves: Always wear chemical-resistant gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
-
Eye Protection: Wear safety glasses or goggles. In cases of potential splashing, a face shield is recommended.
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: If handling the compound in a powdered form where dust generation is possible, use a fume hood or other ventilated enclosure.[2]
Step-by-Step Disposal Procedure
-
Segregation at the Source: The cardinal rule of chemical waste management is to segregate waste at the point of generation. Never mix this compound waste with general laboratory trash.
-
Waste Categorization: Based on its chemical properties (to be determined from the specific SDS), this compound waste should be categorized. Common categories for pharmaceutical waste include:
-
Hazardous Chemical Waste: For pure, unused this compound or solutions with high concentrations.
-
Pathological Waste: For any tissues or biological samples containing this compound.
-
Sharps Waste: For any needles, syringes, or other sharp implements contaminated with this compound.
-
-
Containerization:
-
Place solid this compound waste and contaminated disposables (e.g., gloves, weigh boats) into a designated, properly labeled, sealed container.[2]
-
Liquid this compound waste should be collected in a leak-proof, corrosion-resistant container.[1] Do not pour liquid waste down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations.[1]
-
Contaminated sharps must be placed in a puncture-resistant sharps container.[3]
-
-
Labeling: All waste containers must be clearly labeled with the contents (e.g., "this compound Waste"), the associated hazards (e.g., "Hazardous Chemical Waste"), and the date of accumulation.
-
Storage: Store waste containers in a designated, secure area away from general lab traffic until they are collected by your institution's EHS personnel or a licensed waste disposal contractor.
-
Decontamination: Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent or cleaning agent, as recommended by the SDS.
Quantitative Data for Disposal Considerations
The following table outlines the types of quantitative data typically found in a Safety Data Sheet (SDS) that are critical for making informed disposal decisions. This information for this compound should be obtained from its specific SDS once available.
| Parameter | Typical Value/Information | Relevance to Disposal |
| LD50 (Lethal Dose, 50%) | e.g., 50 mg/kg (oral, rat) | Indicates the acute toxicity of the substance, informing handling precautions and the level of hazard of the waste. |
| LC50 (Lethal Concentration, 50%) | e.g., 100 ppm (inhalation, 4 hr, rat) | Relevant for assessing the risks of aerosolized powders or volatile solutions during handling and disposal. |
| Environmental Fate & Ecotoxicity | e.g., Not readily biodegradable; Toxic to aquatic life. | Determines the potential environmental impact and dictates whether the waste requires special treatment to prevent release into ecosystems. |
| pH (for solutions) | e.g., 2.5 (for a 1% solution) | Indicates corrosivity, which affects the choice of waste container and may require neutralization before disposal. |
| Flash Point | e.g., 150 °C | Determines if the waste is considered flammable and requires specific storage and disposal procedures to prevent fire hazards. |
Experimental Protocols
Detailed experimental protocols for the safe handling and disposal of a novel compound like this compound would be developed during the drug development process. These would include, but not be limited to:
-
Solubility Studies: To determine appropriate solvents for decontamination and for preparing liquid waste for disposal.
-
Stability Studies: To understand the degradation products of this compound and whether any are more hazardous than the parent compound.
-
Ecotoxicity Studies: To assess the environmental impact of potential releases and inform waste treatment requirements.
These protocols are highly specific to the compound and would be proprietary to the developing organization.
Visualizing the Disposal Workflow
The following diagram illustrates a generalized decision-making workflow for the disposal of a laboratory chemical like this compound.
Caption: this compound Waste Disposal Decision Workflow.
This guide is intended to provide a framework for the safe disposal of this compound. It is not a substitute for the official Safety Data Sheet (SDS) and institutional protocols. Always consult the specific SDS for this compound and your organization's Environmental Health and Safety (EHS) department for detailed and compliant disposal procedures.
References
Essential Safety and Handling Guide for Adibelivir (IM-250)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Adibelivir (IM-250), a potent, orally active helicase-primase inhibitor used in herpes simplex virus (HSV) research. The following procedural guidance is based on general laboratory safety protocols for handling research-grade chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing; therefore, these recommendations should be supplemented with a thorough risk assessment and adherence to your institution's safety guidelines.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are critical to minimize exposure when handling this compound.
| Control Type | Recommendation | Justification |
| Ventilation | Handle this compound powder and prepare solutions in a certified chemical fume hood. | Minimizes inhalation of airborne particles. |
| Eye Protection | Wear ANSI-approved safety glasses or goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Wear standard chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use. | Prevents direct skin contact. |
| Body Protection | Wear a standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A respirator may be necessary if a risk assessment indicates potential for significant inhalation exposure. | Provides an additional layer of protection against airborne particles. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan ensures the safe handling and storage of this compound, maintaining its integrity and preventing accidental exposure.
Receiving and Storage
This compound is typically shipped as a non-hazardous chemical at ambient temperature. Upon receipt, inspect the packaging for any damage.
| Storage Condition | Duration | Temperature |
| Powder (Long-term) | Months to years | -20°C |
| Powder (Short-term) | Days to weeks | 0 - 4°C |
| Stock Solution | Up to 6 months | -80°C[1] |
| Stock Solution | Up to 1 month | -20°C[1] |
Store in a dry, dark location.
Solution Preparation
-
Preparation Environment : All weighing and solution preparation activities must be conducted within a chemical fume hood.
-
Solvent : this compound is soluble in DMSO.
-
Procedure :
-
Ensure all necessary PPE is worn correctly.
-
Tare a balance with an appropriate weighing vessel inside the fume hood.
-
Carefully weigh the desired amount of this compound powder.
-
Add the desired volume of solvent to the powder to achieve the target concentration.
-
Mix thoroughly until the powder is completely dissolved.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Contaminated Solids | Place used weigh boats, pipette tips, and other contaminated disposable labware into a designated hazardous waste container. |
| Unused this compound | Dispose of as chemical waste through your institution's environmental health and safety office. Do not dispose of down the drain. |
| Contaminated Solvents | Collect all waste solvents containing this compound in a properly labeled, sealed, and compatible hazardous waste container. |
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's emergency response team. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate key procedural workflows for handling this compound in a laboratory setting.
Caption: A high-level workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
